L-Methionine-15N,d8
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H11NO2S |
|---|---|
Molecular Weight |
158.26 g/mol |
IUPAC Name |
(2S)-2-(15N)azanyl-2,3,3,4,4-pentadeuterio-4-(trideuteriomethylsulfanyl)butanoic acid |
InChI |
InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1/i1D3,2D2,3D2,4D,6+1 |
InChI Key |
FFEARJCKVFRZRR-FADKSZOCSA-N |
Isomeric SMILES |
[2H][C@@](C(=O)O)(C([2H])([2H])C([2H])([2H])SC([2H])([2H])[2H])[15NH2] |
Canonical SMILES |
CSCCC(C(=O)O)N |
Origin of Product |
United States |
Foundational & Exploratory
L-Methionine-¹⁵N,d₈: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
L-Methionine-¹⁵N,d₈ is a stable, non-radioactive, isotopically labeled amino acid that serves as a critical tool in advanced biochemical and biomedical research. This heavy variant of L-Methionine, an essential amino acid, is distinguished by the incorporation of one Nitrogen-15 (¹⁵N) atom and eight Deuterium (d₈) atoms. This isotopic enrichment makes it an invaluable tracer and internal standard for highly sensitive analytical techniques, particularly in the field of quantitative proteomics.
This guide provides a comprehensive overview of the technical specifications, primary applications, and detailed experimental protocols associated with L-Methionine-¹⁵N,d₈, designed to empower researchers in their study of cellular metabolism, protein dynamics, and drug development.
Core Properties and Specifications
L-Methionine-¹⁵N,d₈ is chemically identical to its naturally occurring counterpart but possesses a greater mass due to its isotopic labels. This mass difference is the cornerstone of its utility in mass spectrometry-based analyses.
| Property | Value | Source |
| Chemical Formula | C₅H₃D₈¹⁵NO₂S | [1](--INVALID-LINK--) |
| Molecular Weight | 158.25 g/mol | [1](--INVALID-LINK--) |
| Isotopic Purity | Typically ≥98% for both ¹⁵N and d₈ | [1](--INVALID-LINK--) |
| Appearance | White to off-white solid | General Knowledge |
| Primary Applications | Quantitative Proteomics (SILAC), Metabolic Flux Analysis, Biomolecular NMR | [1](--INVALID-LINK--) |
Key Applications in Research
The primary application of L-Methionine-¹⁵N,d₈ lies in its use as a metabolic label in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) . SILAC is a powerful technique for the quantitative analysis of proteomes. In a typical SILAC experiment, two populations of cells are cultured in media that are identical except for the isotopic form of a specific amino acid. One population is grown in "light" medium containing the natural amino acid, while the other is grown in "heavy" medium containing the isotopically labeled version, such as L-Methionine-¹⁵N,d₈.
After a sufficient number of cell divisions to ensure near-complete incorporation of the labeled amino acid into the proteome, the two cell populations can be subjected to different experimental conditions (e.g., drug treatment vs. control). The cell lysates are then combined, and the proteins are extracted, digested into peptides, and analyzed by mass spectrometry. The mass spectrometer can distinguish between the "light" and "heavy" peptides based on their mass difference, and the relative abundance of a protein under the two conditions can be determined by comparing the signal intensities of the corresponding peptide pairs.
Experimental Protocols
Detailed Protocol for SILAC using L-Methionine-¹⁵N,d₈
This protocol outlines a typical SILAC experiment for quantitative proteomic analysis of cultured mammalian cells.
1. Media Preparation:
-
Prepare two batches of cell culture medium (e.g., DMEM or RPMI-1640) that lacks L-Methionine.
-
Light Medium: Supplement one batch with natural L-Methionine to a final concentration of 200 µM.
-
Heavy Medium: Supplement the second batch with L-Methionine-¹⁵N,d₈ to a final concentration of 200 µM.
-
Both media should be supplemented with 10% dialyzed fetal bovine serum (dFBS) to minimize the presence of unlabeled amino acids from the serum. Other standard supplements like antibiotics should be added as required.
2. Cell Culture and Labeling:
-
Plate cells in both "light" and "heavy" media.
-
Culture the cells for at least five to six cell doublings to ensure >97% incorporation of the labeled amino acid. The exact duration will depend on the cell line's doubling time.
-
Monitor cell morphology and growth rate to ensure that the heavy isotope does not adversely affect cell health.
3. Experimental Treatment:
-
Once full incorporation is achieved, apply the desired experimental treatment to one of the cell populations (e.g., the "heavy" labeled cells) while the other population serves as a control (e.g., the "light" labeled cells).
4. Cell Lysis and Protein Extraction:
-
Harvest both cell populations separately.
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Quantify the protein concentration in each lysate using a standard protein assay (e.g., BCA assay).
5. Protein Digestion:
-
Combine equal amounts of protein from the "light" and "heavy" lysates.
-
Perform in-solution or in-gel digestion of the combined protein mixture using a protease such as trypsin.
6. Mass Spectrometry Analysis:
-
Analyze the resulting peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
7. Data Analysis:
-
Process the raw mass spectrometry data using software capable of SILAC analysis (e.g., MaxQuant, Proteome Discoverer).
-
The software will identify peptide pairs with a specific mass difference corresponding to the incorporation of L-Methionine-¹⁵N,d₈ and calculate the heavy-to-light (H/L) ratio for each protein.
Data Presentation
The primary quantitative output of a SILAC experiment is the ratio of protein abundance between the two experimental conditions. This data is typically presented in tables that include protein identifiers, the calculated H/L ratio, and statistical significance.
Table 1: Example of Quantitative Data from a SILAC Experiment
| Protein ID | Gene Name | Peptide Sequence | Mass Shift (Da) | H/L Ratio | p-value | Regulation |
| P02768 | ALB | LVNEVTEFAK | 9.05 | 1.05 | 0.85 | Unchanged |
| P60709 | ACTB | VAPEEHPVLLTEAPLNPK | 9.05 | 0.98 | 0.79 | Unchanged |
| P12345 | XYZ | YIM(¹⁵N,d₈)DLER | 9.05 | 2.54 | 0.001 | Upregulated |
| Q67890 | ABC | FGM(¹⁵N,d₈)QIVK | 9.05 | 0.45 | 0.005 | Downregulated |
Note: The mass shift for a peptide containing a single L-Methionine-¹⁵N,d₈ will be approximately 9.05 Da (1 Da for ¹⁵N and ~8 Da for 8 deuteriums).
Visualizations
Methionine Metabolic Pathway
The following diagram illustrates the central role of methionine in cellular metabolism, including its conversion to S-adenosylmethionine (SAM), a universal methyl donor, and its involvement in the transsulfuration pathway.
Caption: The Methionine Metabolic Pathway.
SILAC Experimental Workflow
This diagram outlines the key steps in a typical SILAC experiment, from cell culture to data analysis.
Caption: A typical SILAC experimental workflow.
References
L-Methionine-15N,d8: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of L-Methionine-15N,d8, a stable isotope-labeled amino acid crucial for advanced research in proteomics and metabolomics.
Core Chemical Properties
This compound is a non-radioactive, isotopically enriched form of the essential amino acid L-methionine. The incorporation of one nitrogen-15 (¹⁵N) atom and eight deuterium (²H or D) atoms results in a distinct mass shift, making it an invaluable tool for quantitative analysis.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₅H₃D₈¹⁵NO₂S | --INVALID-LINK-- |
| Molecular Weight | 158.25 g/mol | --INVALID-LINK-- |
| Isotopic Purity (¹⁵N) | ≥ 98 atom % | --INVALID-LINK-- |
| Isotopic Purity (D) | ≥ 98 atom % | --INVALID-LINK-- |
| Chemical Purity | ≥ 98% | --INVALID-LINK-- |
| Appearance | White to off-white solid | --INVALID-LINK-- |
| Melting Point | 284 °C (decomposes) | --INVALID-LINK-- |
| Solubility | Soluble in water and dilute acids. | --INVALID-LINK-- |
| Storage | Store at room temperature, protected from light and moisture. | --INVALID-LINK-- |
Synthesis and Manufacturing
The synthesis of this compound is a multi-step process requiring precise control over isotopic incorporation. While specific proprietary methods may vary, a general approach involves either chemical synthesis or enzymatic methods.
Representative Chemical Synthesis Approach
The industrial synthesis of methionine often starts from acrolein and methyl mercaptan.[1][2][3] To produce the isotopically labeled version, deuterated starting materials and a ¹⁵N-containing nitrogen source are required. A plausible, generalized chemical synthesis route is outlined below.
Disclaimer: This is a representative protocol and may not reflect the exact industrial manufacturing process.
Objective: To synthesize this compound.
Materials:
-
Perdeuterated acrolein (D₂C=CD-CDO)
-
Deuterated methyl mercaptan (CD₃SD)
-
Potassium cyanide
-
¹⁵N-Ammonium chloride (¹⁵NH₄Cl)
-
Deuterated solvents (e.g., D₂O, CD₃OD)
-
Reagents for hydrolysis and purification
Methodology:
-
Formation of the α-aminonitrile: Perdeuterated acrolein is reacted with deuterated methyl mercaptan to form 3-(methylthio-d3)propanal-d4. This aldehyde then undergoes a Strecker synthesis with potassium cyanide and ¹⁵N-ammonium chloride in a deuterated solvent. This reaction forms the corresponding α-aminonitrile.
-
Hydrolysis to the amino acid: The resulting α-aminonitrile is hydrolyzed using a strong acid or base in D₂O to convert the nitrile group into a carboxylic acid, yielding the racemic mixture Dthis compound.
-
Enzymatic Resolution: The racemic mixture is then resolved to isolate the biologically active L-isomer. This is often achieved using an aminoacylase enzyme that selectively deacetylates the N-acetylated L-form, allowing for its separation from the D-form.
-
Purification: The final product is purified through techniques such as recrystallization and ion-exchange chromatography to achieve high chemical and isotopic purity.
Enzymatic Synthesis Approach
An alternative approach involves enzymatic synthesis, which can offer high stereoselectivity.[4]
Objective: To synthesize this compound through an enzymatic pathway.
Materials:
-
α-keto-γ-(methylthio)butyric acid-d8 (the keto acid analog of methionine, with deuterium labels)
-
¹⁵N-Ammonium sulfate ((¹⁵NH₄)₂SO₄)
-
Glutamate dehydrogenase
-
Branched-chain amino acid aminotransferase
-
NADPH and a regenerating system (e.g., glucose dehydrogenase and D-glucose-d7)
-
Deuterium oxide (D₂O)
Methodology:
-
Generation of ¹⁵N-Glutamate: A catalytic amount of ¹⁵N-labeled L-glutamate is generated from α-ketoglutarate and ¹⁵N-ammonium sulfate using glutamate dehydrogenase.
-
Transamination: The ¹⁵N-labeled glutamate serves as the amine donor for the conversion of the deuterated α-keto acid of methionine to this compound. This reaction is catalyzed by a transaminase, such as the branched-chain amino acid aminotransferase.
-
Cofactor Regeneration: The reaction is driven to completion by regenerating the NADPH cofactor using a system like glucose dehydrogenase.
-
Deuterium Incorporation: Performing the reaction in D₂O ensures the exchange of the α-hydrogen for deuterium, although in the case of this compound, the starting keto-acid would already be deuterated.
-
Purification: The final product is purified from the reaction mixture using chromatographic techniques.
Applications in Research
This compound is a powerful tool in various research areas, primarily due to its utility as a tracer and an internal standard.[5]
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a widely used quantitative proteomics technique that employs stable isotope labeling to determine relative protein abundance between different cell populations. This compound can be used as the "heavy" amino acid in SILAC experiments, particularly for organisms that are auxotrophic for methionine.
Objective: To compare the proteomes of two cell populations (e.g., treated vs. untreated).
Materials:
-
Cell culture medium deficient in L-methionine
-
"Light" L-methionine (unlabeled)
-
"Heavy" this compound
-
Dialyzed fetal bovine serum
-
Cell lysis buffer
-
Protease (e.g., trypsin)
-
LC-MS/MS system
Methodology:
-
Adaptation Phase: Two populations of cells are cultured. One is grown in "light" medium containing unlabeled L-methionine, and the other is grown in "heavy" medium containing this compound. The cells are cultured for at least five cell divisions to ensure near-complete incorporation of the respective amino acids into the proteome.
-
Experimental Phase: The two cell populations are subjected to the experimental conditions (e.g., one population is treated with a drug, while the other serves as a control).
-
Sample Pooling and Protein Extraction: The "light" and "heavy" cell populations are combined in a 1:1 ratio. The mixed cells are then lysed to extract the total protein.
-
Protein Digestion: The protein mixture is digested with a protease, typically trypsin, to generate peptides.
-
LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The mass spectrometer detects pairs of peptides that are chemically identical but differ in mass due to the isotopic labeling. The ratio of the signal intensities of the "heavy" and "light" peptide pairs is used to determine the relative abundance of the corresponding protein in the two cell populations.
Caption: A generalized workflow for a SILAC experiment.
Metabolic Flux Analysis (MFA)
MFA is a technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. By introducing a stable isotope-labeled substrate like this compound and tracking the distribution of the isotopes through the metabolic network, researchers can elucidate the activity of various metabolic pathways.
Objective: To determine the metabolic fluxes in a biological system.
Materials:
-
Cell culture or organism of interest
-
Defined medium with this compound as a tracer
-
Metabolite extraction reagents
-
Analytical instrument (GC-MS or LC-MS)
-
MFA software
Methodology:
-
Experimental Design: Design the labeling experiment, including the choice of isotopic tracer and the duration of labeling to achieve an isotopic steady state.
-
Isotope Labeling: The biological system is cultured in a medium containing this compound.
-
Metabolite Quenching and Extraction: The metabolism is rapidly quenched, and intracellular metabolites are extracted.
-
Measurement of Isotopic Labeling: The isotopic labeling patterns of key metabolites are measured using GC-MS or LC-MS.
-
Flux Estimation: The measured labeling data, along with a stoichiometric model of the metabolic network, are used as inputs for MFA software to estimate the intracellular metabolic fluxes.
References
- 1. acrossbiotech.com [acrossbiotech.com]
- 2. Methionine - Wikipedia [en.wikipedia.org]
- 3. scielo.org.co [scielo.org.co]
- 4. Synthesis of alpha, beta-deuterated 15N amino acids using a coupled glutamate dehydrogenase-branched-chain amino acid aminotransferase system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
A Technical Guide to L-Methionine-15N,d8: Isotopic Purity, Enrichment, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of L-Methionine-15N,d8, a stable isotope-labeled amino acid crucial for a variety of applications in research and drug development. This document details its isotopic purity and enrichment, methods for its characterization, and its use in metabolic studies and quantitative proteomics.
Quantitative Data of this compound
This compound is commercially available with high isotopic enrichment and chemical purity. The following tables summarize the typical specifications for this compound.
Table 1: Typical Isotopic Enrichment and Purity of this compound
| Parameter | Specification | Source |
| 15N Enrichment | ≥ 98 atom % | --INVALID-LINK-- |
| Deuterium (d8) Enrichment | ≥ 98 atom % | --INVALID-LINK-- |
| Chemical Purity | ≥ 98% | --INVALID-LINK-- |
| Optical Purity | ≥ 98% (L-isomer) | --INVALID-LINK-- |
Experimental Protocols for Characterization
Accurate determination of isotopic purity and enrichment is critical for the reliable application of this compound. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques for this purpose.
Mass Spectrometry for Isotopic Enrichment Analysis
Objective: To determine the isotopic enrichment of 15N and deuterium in this compound.
Methodology:
-
Sample Preparation:
-
Dissolve a known quantity of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% formic acid).
-
Prepare a dilution series to determine the optimal concentration for analysis.
-
An unlabeled L-Methionine standard should be prepared for comparison.
-
-
Instrumentation:
-
A high-resolution mass spectrometer (e.g., Orbitrap, TOF, or FT-ICR) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI) is recommended.
-
-
Data Acquisition:
-
Acquire full scan mass spectra in positive ion mode.
-
The mass-to-charge ratio (m/z) for the protonated molecule [M+H]+ of unlabeled L-Methionine is ~150.058.
-
The expected m/z for the fully labeled this compound [M+H]+ is ~159.11.
-
-
Data Analysis:
-
Determine the isotopic distribution of the molecular ion peak.
-
The isotopic enrichment is calculated by comparing the intensity of the ion corresponding to the fully labeled species to the sum of intensities of all isotopic variants of the molecule.[1]
-
Specialized software can be used to deconvolve the isotopic clusters and calculate the percentage of enrichment.[2]
-
NMR Spectroscopy for Isotopic Purity and Positional Labeling
Objective: To confirm the positions of the deuterium labels and assess the overall isotopic purity.
Methodology:
-
Sample Preparation:
-
Dissolve the this compound sample in a suitable deuterated solvent (e.g., D2O).
-
The concentration should be optimized for the specific NMR instrument.
-
-
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) is required.
-
-
Data Acquisition:
-
Acquire a 1H NMR spectrum. The absence or significant reduction of proton signals at the deuterated positions confirms successful labeling.
-
Acquire a 2H (Deuterium) NMR spectrum to observe the signals from the deuterium atoms.
-
Acquire a 15N NMR spectrum or a 1H-15N HSQC spectrum to confirm the 15N enrichment.
-
-
Data Analysis:
-
In the 1H NMR spectrum, the integration of residual proton signals at the labeled positions relative to a known internal standard or a non-deuterated position (if any) can be used to estimate the level of deuteration.
-
The 2H NMR spectrum will show peaks corresponding to the deuterated positions.
-
The 15N NMR will show a signal for the labeled nitrogen, and its intensity relative to any 14N signal (if observable) can indicate enrichment.
-
Applications and Workflows
This compound is a versatile tool in metabolic research and proteomics.
Metabolic Flux Analysis
This compound can be used as a tracer to study the flux through the methionine metabolic pathway. By introducing the labeled methionine into a biological system (e.g., cell culture or in vivo), researchers can track its incorporation into various metabolites and macromolecules.[3][4]
Caption: L-Methionine Metabolism Pathway.
Quantitative Proteomics using SILAC
Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) is a powerful technique for quantitative proteomics.[5] this compound can be used in SILAC experiments, particularly when arginine and lysine conversion is a concern.
Caption: SILAC Experimental Workflow.
SILAC Experimental Protocol Outline:
-
Cell Culture Adaptation: Culture two populations of cells. One in "light" medium containing natural L-methionine and the other in "heavy" medium where natural L-methionine is replaced with this compound. Cells are grown for at least five passages to ensure complete incorporation of the labeled amino acid.
-
Experimental Treatment: Apply the experimental condition to the "heavy" labeled cell population while the "light" population serves as a control.
-
Cell Lysis and Protein Extraction: Harvest and lyse both cell populations.
-
Protein Quantification and Mixing: Quantify the total protein from each lysate and mix them in a 1:1 ratio.
-
Protein Digestion: Digest the combined protein mixture into peptides using an enzyme such as trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The mass spectrometer detects pairs of peptides that are chemically identical but differ in mass due to the isotopic label. The ratio of the signal intensities of the heavy and light peptide pairs is used to determine the relative abundance of the corresponding protein in the two samples.
Conclusion
This compound is an invaluable tool for researchers in the life sciences. Its high isotopic enrichment and purity allow for precise and accurate quantification in a variety of applications, from tracing metabolic pathways to quantifying changes in the proteome. The methodologies outlined in this guide provide a framework for the characterization and application of this important research compound.
References
- 1. Method for the Determination of ¹⁵N Incorporation Percentage in Labeled Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ckisotopes.com [ckisotopes.com]
- 3. Quantitation of Cellular Metabolic Fluxes of Methionine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitation of cellular metabolic fluxes of methionine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Manufacturing of L-Methionine-¹⁵N,d₈
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and manufacturing of L-Methionine-¹⁵N,d₈, a stable isotope-labeled amino acid crucial for a variety of research and development applications. This document outlines a plausible synthetic pathway, details experimental protocols based on established methodologies for isotopic labeling, and presents relevant data for researchers in metabolomics, proteomics, and drug development.
Introduction
L-Methionine-¹⁵N,d₈ is an isotopologue of the essential amino acid L-methionine, where the nitrogen atom is replaced with its stable isotope, ¹⁵N, and eight hydrogen atoms are substituted with deuterium (d). This isotopic labeling renders the molecule "heavy," making it an invaluable tool as a tracer and an internal standard for quantitative analyses using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Its applications span from metabolic flux analysis and protein turnover studies to serving as a reference standard in clinical mass spectrometry.[1]
Synthesis and Manufacturing
The synthesis of L-Methionine-¹⁵N,d₈ is a multi-step process that involves the introduction of both deuterium and ¹⁵N isotopes, followed by enantioselective resolution to obtain the desired L-isomer. While a definitive, publicly available protocol for this specific isotopologue is scarce, a feasible chemoenzymatic approach can be constructed based on established methods for deuteration, ¹⁵N-labeling, and enzymatic resolution of amino acids.
A proposed synthetic workflow is outlined below:
Caption: Proposed chemoenzymatic workflow for the synthesis of L-Methionine-¹⁵N,d₈.
Key Experimental Protocols
2.1.1. Step 1: Perdeuteration of DL-Homocystine
This step aims to introduce the eight deuterium atoms onto the homocystine backbone.
-
Principle: Acid-catalyzed hydrogen-deuterium exchange is a common method for deuterating amino acids.
-
Protocol:
-
DL-Homocystine is dissolved in a solution of deuterated sulfuric acid (D₂SO₄) in deuterium oxide (D₂O).
-
The mixture is heated under reflux for an extended period (e.g., 48-72 hours) to facilitate complete exchange of the non-exchangeable protons.
-
The reaction progress can be monitored by ¹H NMR spectroscopy to confirm the disappearance of proton signals.
-
Upon completion, the reaction mixture is cooled, and the perdeuterated DL-homocystine is isolated by neutralization and precipitation, followed by washing and drying.
-
2.1.2. Step 2: Synthesis of Racemic DL-Methionine-¹⁵N,d₈
This step involves the conversion of the deuterated homocystine to methionine, incorporating the ¹⁵N isotope. A plausible method is a modification of known methionine syntheses.
-
Principle: A common route to methionine involves the reaction of a homoserine derivative or a related precursor. For isotopic labeling, a ¹⁵N-containing reactant is introduced.
-
Protocol (Hypothetical):
-
The perdeuterated DL-homocystine (from Step 1) is reduced to perdeuterated DL-homocysteine.
-
Separately, a suitable four-carbon backbone containing the ¹⁵N-amino group is prepared. This can be achieved by reacting an appropriate precursor with a ¹⁵N-labeled ammonia source, such as ¹⁵NH₄Cl.
-
The perdeuterated DL-homocysteine is then reacted with a deuterated methylating agent (e.g., d₃-methyl iodide) in the presence of the ¹⁵N-containing precursor under conditions that facilitate the formation of DL-Methionine-¹⁵N,d₈.
-
2.1.3. Step 3: Enzymatic Resolution of DL-Methionine-¹⁵N,d₈
To obtain the biologically active L-isomer, the racemic mixture is resolved using an enzymatic method.
-
Principle: Enzymatic resolution relies on the stereospecificity of enzymes, such as acylases, which selectively act on one enantiomer of a derivatized racemic mixture.
-
Protocol:
-
N-Acetylation: The racemic DL-Methionine-¹⁵N,d₈ is first acetylated to form N-acetyl-DL-Methionine-¹⁵N,d₈.
-
Enzymatic Hydrolysis: The N-acetylated racemic mixture is then subjected to the action of an aminoacylase (e.g., from Aspergillus oryzae). The enzyme specifically hydrolyzes the N-acetyl group from the L-enantiomer, yielding L-Methionine-¹⁵N,d₈ and unreacted N-acetyl-D-Methionine-¹⁵N,d₈.
-
Separation: The resulting mixture of L-Methionine-¹⁵N,d₈ and N-acetyl-D-Methionine-¹⁵N,d₈ can be separated based on their different physical and chemical properties, such as solubility or by ion-exchange chromatography.
-
Purification: The isolated L-Methionine-¹⁵N,d₈ is further purified by recrystallization to achieve high chemical and enantiomeric purity.
-
Data Presentation
The quality of the final product is assessed by various analytical techniques to determine its chemical purity, isotopic enrichment, and enantiomeric purity.
Table 1: Specifications of L-Methionine-¹⁵N,d₈
| Parameter | Specification | Analytical Method |
| Chemical Purity | ≥98% | HPLC, ¹H NMR |
| Isotopic Enrichment (¹⁵N) | ≥98 atom % | Mass Spectrometry |
| Isotopic Enrichment (D) | ≥98 atom % | Mass Spectrometry, ¹H NMR |
| Enantiomeric Purity (L-isomer) | ≥98% | Chiral HPLC, Optical Rotation |
Applications in Research and Drug Development
L-Methionine-¹⁵N,d₈ is a versatile tool with numerous applications in life sciences.
Metabolic Flux Analysis
As a stable isotope tracer, L-Methionine-¹⁵N,d₈ is used to study the in vivo and in vitro metabolism of methionine. By tracking the incorporation of the heavy isotopes into various metabolites, researchers can elucidate metabolic pathways and quantify fluxes through different branches.
Caption: Simplified overview of L-methionine metabolism, which can be traced using L-Methionine-¹⁵N,d₈.
Quantitative Proteomics
In quantitative proteomics, L-Methionine-¹⁵N,d₈ can be used as an internal standard for the accurate quantification of proteins and peptides by mass spectrometry. The known concentration of the heavy-labeled standard allows for precise determination of the concentration of the corresponding unlabeled ("light") analyte in a biological sample.
Drug Metabolism and Pharmacokinetics (DMPK)
In drug development, deuterated compounds are increasingly used to investigate and modify the metabolic profiles of drug candidates. While L-Methionine-¹⁵N,d₈ is primarily a research tool, the principles of its synthesis and analysis are relevant to the broader field of isotopic labeling in DMPK studies.
Conclusion
The synthesis and manufacturing of L-Methionine-¹⁵N,d₈ require a combination of chemical and enzymatic methods to achieve high purity and isotopic enrichment. This technical guide provides a foundational understanding of a plausible synthetic route and highlights the critical applications of this stable isotope-labeled compound in modern scientific research. The detailed protocols and data serve as a valuable resource for researchers and professionals in the fields of biochemistry, medicine, and drug discovery.
References
An In-depth Technical Guide to L-Methionine-15N,d8
This guide provides a detailed overview of the molecular formula and weight of the isotopically labeled amino acid, L-Methionine-15N,d8. It is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds for various applications, including metabolic studies, protein quantification, and as internal standards in mass spectrometry.
Introduction to Isotopic Labeling
Isotopic labeling is a technique used to track the passage of an isotope through a reaction, metabolic pathway, or cell. By replacing specific atoms in a molecule with their heavier, non-radioactive (stable) isotopes, researchers can differentiate the labeled molecule from its naturally occurring, unlabeled counterpart. This compound is a stable isotope-labeled (SIL) version of L-Methionine where one nitrogen atom is replaced with its heavy isotope, Nitrogen-15 (¹⁵N), and eight hydrogen atoms are replaced with Deuterium (²H or D).
Molecular Formula and Structure
The standard chemical formula for L-Methionine is C₅H₁₁NO₂S[1][2][3][4]. In the isotopically labeled variant, this compound, the elemental composition is altered to reflect the inclusion of the heavy isotopes.
-
Standard L-Methionine: C₅H₁₁NO₂S
-
This compound: C₅H₃D₈¹⁵NO₂S
The eight deuterium atoms typically replace hydrogens on the methyl and ethyl groups of the carbon backbone, which are less likely to exchange in aqueous solutions.
Molecular Weight Determination
The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms. The substitution of standard isotopes with their heavier counterparts results in a predictable mass shift.
-
L-Methionine (Unlabeled): The molecular weight is approximately 149.21 g/mol [1].
-
This compound (Labeled): To calculate the molecular weight, we account for the mass difference between the standard and heavy isotopes.
-
The standard nitrogen atom (¹⁴N) is replaced by a ¹⁵N atom (isotopic mass ≈ 15.000 u).
-
Eight standard hydrogen atoms (¹H) are replaced by eight deuterium atoms (²H or D, atomic weight ≈ 2.014 u).
-
The resulting molecular weight of this compound is approximately 158.26 g/mol . This mass increase of approximately +9 Da is a key feature used for its identification and quantification in mass spectrometry-based assays.
Data Summary
The quantitative data for both unlabeled and labeled L-Methionine are summarized in the table below for direct comparison.
| Property | L-Methionine (Unlabeled) | This compound (Labeled) |
| Molecular Formula | C₅H₁₁NO₂S | C₅H₃D₈¹⁵NO₂S |
| Average Molecular Weight | 149.21 g/mol | ~158.26 g/mol |
| Nitrogen Isotope | ¹⁴N (Natural Abundance) | ¹⁵N |
| Hydrogen Isotopes | ¹H (Natural Abundance) | 3 x ¹H, 8 x ²H (Deuterium) |
Logical Structure of this compound
The following diagram illustrates the logical relationship and elemental composition of the isotopically labeled molecule.
Caption: Composition of this compound.
References
applications of stable isotopes in metabolic research
An In-depth Technical Guide to the Applications of Stable Isotopes in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotopes, non-radioactive atoms with additional neutrons, have become an indispensable tool in metabolic research, offering a dynamic and quantitative view of cellular and whole-organism metabolism. Unlike radioactive isotopes, they are safe for use in humans, enabling translational studies from bench to bedside.[1][2][3][4] This guide provides an in-depth overview of the core , with a focus on experimental design, data interpretation, and the latest technological advancements. By tracing the fate of labeled molecules, researchers can elucidate metabolic pathways, quantify flux rates, and identify metabolic reprogramming in disease states, providing critical insights for drug discovery and development.[5]
Core Applications and Methodologies
Stable Isotope-Resolved Metabolomics (SIRM) and Metabolic Flux Analysis (MFA)
SIRM and MFA are powerful techniques used to trace the flow of atoms through metabolic networks. By introducing a substrate labeled with a stable isotope (commonly ¹³C-glucose or ¹³C-glutamine), researchers can track the incorporation of the isotope into downstream metabolites. This information allows for the determination of active metabolic pathways and the quantification of the rate of reactions, known as metabolic flux.
Experimental Protocol: ¹³C-Glucose Tracing in Cancer Cells
This protocol outlines the key steps for a ¹³C-glucose tracing experiment in cultured cancer cells, followed by LC-MS analysis.
-
Cell Culture and Labeling:
-
Culture cancer cells to the desired confluency in standard glucose-containing medium.
-
Replace the standard medium with a medium containing uniformly labeled [U-¹³C₆]-glucose.
-
Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to allow for the incorporation of ¹³C into downstream metabolites.
-
-
Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells with ice-cold saline.
-
Quench metabolism and extract metabolites by adding a chilled 80% methanol solution.
-
Scrape the cells and collect the cell lysate.
-
Perform freeze-thaw cycles to ensure complete cell lysis.
-
Centrifuge the lysate to pellet protein and cell debris.
-
Collect the supernatant containing the polar metabolites.
-
-
LC-MS Analysis:
-
Analyze the extracted metabolites using a liquid chromatography-mass spectrometry (LC-MS) system.
-
Use a suitable chromatography method, such as hydrophilic interaction liquid chromatography (HILIC), to separate the polar metabolites.
-
Operate the mass spectrometer in selected reaction monitoring (SRM) mode to detect and quantify the different isotopologues of the target metabolites.
-
-
Data Analysis:
-
Integrate the peak areas for each isotopologue of a given metabolite.
-
Correct for the natural abundance of ¹³C.
-
Calculate the fractional enrichment of ¹³C in each metabolite over time to determine the rate of labeling and infer pathway activity.
-
Quantitative Data Presentation
The following table presents example data from a ¹³C-MFA study in E. coli, illustrating the relative flux through central carbon metabolism pathways. The values are normalized to the glucose uptake rate.
| Metabolic Reaction | Relative Flux Value |
| Glucose Uptake | 100 |
| Glycolysis (Glucose to Pyruvate) | 75 |
| Pentose Phosphate Pathway (G6P to R5P) | 23 |
| TCA Cycle (Acetyl-CoA to Oxaloacetate) | 45 |
| Anaplerosis (Pyruvate to Oxaloacetate) | 15 |
| Biomass Formation | 17 |
Table 1: Relative metabolic flux values in E. coli central carbon metabolism determined by ¹³C-MFA.
Visualization of Central Carbon Metabolism
The following diagram illustrates the interconnected pathways of glycolysis and the tricarboxylic acid (TCA) cycle, which are central to cellular energy metabolism.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a powerful method for quantitative proteomics that relies on metabolic incorporation of "heavy" amino acids containing stable isotopes. By comparing the mass spectra of peptides from cells grown in "light" (normal) and "heavy" media, researchers can accurately quantify differences in protein abundance between two or more cell populations.
Experimental Protocol: Duplex SILAC for Quantitative Proteomics
This protocol describes a standard duplex SILAC experiment to compare the proteomes of two cell populations.
-
Cell Culture and Labeling:
-
Culture one population of cells in "light" medium containing normal L-arginine and L-lysine.
-
Culture a second population of cells in "heavy" medium where the normal amino acids are replaced with stable isotope-labeled counterparts (e.g., ¹³C₆-L-arginine and ¹³C₆-L-lysine).
-
Culture the cells for at least five to six cell divisions to ensure complete incorporation of the labeled amino acids.
-
-
Cell Treatment and Lysis:
-
Apply the experimental treatment to one of the cell populations (e.g., drug treatment to the "heavy" labeled cells).
-
Harvest and count the cells from both populations.
-
Combine equal numbers of "light" and "heavy" cells.
-
Lyse the combined cell pellet using an appropriate lysis buffer.
-
-
Protein Digestion and Mass Spectrometry:
-
Separate the proteins by SDS-PAGE and perform an in-gel digest with trypsin.
-
Alternatively, perform an in-solution digest of the total protein lysate.
-
Analyze the resulting peptides by LC-MS/MS.
-
-
Data Analysis:
-
Use specialized software (e.g., MaxQuant) to identify peptides and quantify the intensity ratio of "heavy" to "light" peptide pairs.
-
Calculate the protein abundance ratios based on the averaged ratios of their constituent peptides.
-
Quantitative Data Presentation
The following table shows example results from a SILAC experiment comparing protein expression in endothelial cells cultured in high versus low glucose. The table includes the protein name, the log₂ ratio of heavy to light, and the z-score.
| Protein Name | Log₂ Ratio (Heavy/Light) | z-score |
| Vimentin | 1.58 | 2.1 |
| Annexin A2 | 1.25 | 1.8 |
| GAPDH | 0.05 | 0.1 |
| Actin, cytoplasmic 1 | -0.10 | -0.2 |
| Tubulin beta chain | -1.15 | -1.5 |
Table 2: Example quantitative data from a SILAC experiment.
Visualization of the SILAC Experimental Workflow
This diagram illustrates the general workflow of a duplex SILAC experiment.
In Vivo Stable Isotope Tracing
Extending stable isotope tracing to whole organisms provides invaluable insights into systemic metabolism and inter-organ metabolic cross-talk. Techniques like Deuterium Metabolic Imaging (DMI) and in vivo infusion of labeled substrates are at the forefront of this research area.
Deuterium Metabolic Imaging (DMI)
DMI is a non-invasive imaging technique that uses magnetic resonance spectroscopy (MRS) to map the metabolic fate of deuterium-labeled substrates, such as [6,6-²H₂]-glucose, in vivo. This allows for the spatial and temporal visualization of metabolic pathways like glycolysis and the TCA cycle in living organisms, including humans.
Experimental Protocol: In Vivo Deuterium Metabolic Imaging
The following protocol outlines the general steps for a DMI study in a preclinical model.
-
Subject Preparation:
-
Anesthetize the animal model (e.g., a rat or mouse).
-
Position the subject within the MRI scanner.
-
-
Tracer Administration:
-
Administer a deuterium-labeled substrate, such as [6,6-²H₂]-glucose, via intravenous infusion or oral gavage.
-
-
MR Data Acquisition:
-
Acquire a baseline ²H-MR spectrum before the tracer reaches the tissue of interest.
-
Perform dynamic or steady-state ²H-MR spectroscopic imaging to detect the signals from the labeled substrate and its downstream metabolites (e.g., lactate, glutamate).
-
-
Data Processing and Analysis:
-
Process the raw MR data to generate spectra for each voxel in the imaging volume.
-
Quantify the signal intensity of each deuterated metabolite.
-
Generate metabolic maps by overlaying the quantified metabolite signals onto an anatomical MR image.
-
Visualization of the DMI Experimental Workflow
This diagram illustrates the key steps in a typical DMI experiment.
Stable Isotope Breath Tests
Stable isotope breath tests are non-invasive diagnostic tools that measure the metabolism of an orally administered ¹³C-labeled substrate by analyzing the exhaled ¹³CO₂. A prominent application is the diagnosis of Helicobacter pylori infection.
Experimental Protocol: ¹³C-Urea Breath Test for H. pylori
This protocol details the procedure for the ¹³C-urea breath test.
-
Patient Preparation:
-
The patient must fast for at least one hour before the test.
-
Certain medications, such as proton pump inhibitors and antibiotics, should be discontinued for a specified period before the test.
-
-
Baseline Breath Sample:
-
The patient exhales into a collection bag to obtain a baseline breath sample.
-
-
Substrate Administration:
-
The patient ingests a solution containing ¹³C-labeled urea, often mixed with citric acid to delay gastric emptying.
-
-
Post-Dose Breath Sample:
-
After a specific time interval (typically 10-30 minutes), the patient provides a second breath sample by exhaling into another collection bag.
-
-
Sample Analysis:
-
The ¹³CO₂/¹²CO₂ ratio in the breath samples is measured using isotope ratio mass spectrometry or infrared spectroscopy.
-
An increase in the ¹³CO₂/¹²CO₂ ratio in the post-dose sample compared to the baseline indicates the presence of urease activity from H. pylori.
-
Heavy Water (²H₂O) Labeling
Heavy water labeling is a versatile technique for measuring the synthesis rates of various biomolecules, including proteins and lipids, in vivo. After administration, deuterium from ²H₂O is incorporated into newly synthesized molecules, and the rate of incorporation reflects the synthesis rate.
Experimental Protocol: Measuring Protein Synthesis with ²H₂O
This protocol provides a general outline for measuring protein synthesis rates using heavy water.
-
²H₂O Administration:
-
Administer ²H₂O to the subject, typically through drinking water or intraperitoneal injection, to achieve a target enrichment in body water (e.g., 1-5%).
-
-
Tissue/Sample Collection:
-
Collect tissue or blood samples at various time points after the start of labeling.
-
-
Protein Isolation and Hydrolysis:
-
Isolate the protein of interest from the collected samples.
-
Hydrolyze the protein into its constituent amino acids.
-
-
Mass Spectrometric Analysis:
-
Measure the deuterium enrichment in a non-essential amino acid (e.g., alanine) using gas chromatography-mass spectrometry (GC-MS).
-
-
Calculation of Synthesis Rate:
-
Calculate the fractional synthesis rate (FSR) of the protein based on the rate of deuterium incorporation into the amino acid over time, corrected for the body water enrichment.
-
Conclusion
The are vast and continue to expand. From elucidating fundamental metabolic pathways in cell culture to non-invasively imaging metabolism in patients, these techniques provide unparalleled insights into the dynamic nature of biological systems. For researchers and drug development professionals, a thorough understanding of these methodologies is crucial for designing informative experiments, accurately interpreting data, and ultimately advancing our understanding of health and disease to develop novel therapeutic strategies. The continued development of analytical instrumentation and computational tools will undoubtedly further enhance the power and reach of stable isotope-based metabolic research.
References
- 1. Stable Isotopes for Tracing Mammalian-Cell Metabolism In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lirias.kuleuven.be [lirias.kuleuven.be]
- 3. researchgate.net [researchgate.net]
- 4. Stable 13C-glutamine Tracing Resolved Metabolomics for Cancer Metabolism Study [bio-protocol.org]
- 5. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Isotopic Labeling with L-Methionine-¹⁵N,d₈
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles, applications, and methodologies for utilizing L-Methionine-¹⁵N,d₈ in quantitative proteomics. This stable isotope-labeled amino acid serves as a powerful tool for researchers to trace and quantify protein synthesis, turnover, and post-translational modifications, offering deep insights into cellular physiology, disease mechanisms, and drug action.
Core Principles of Isotopic Labeling with L-Methionine-¹⁵N,d₈
Isotopic labeling with L-Methionine-¹⁵N,d₈ is a metabolic labeling technique, most commonly employed in the Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) methodology. The fundamental principle involves replacing the naturally occurring ("light") L-methionine in cell culture medium with a "heavy" version, L-Methionine-¹⁵N,d₈. This heavy methionine contains one ¹⁵N isotope in place of ¹⁴N and eight deuterium (d) atoms replacing hydrogens.
As cells proliferate, they incorporate this heavy methionine into newly synthesized proteins. Consequently, proteins from cells grown in the "heavy" medium will have a greater mass than their counterparts from cells grown in "light" medium. When the proteomes from "light" and "heavy" cell populations are mixed and analyzed by mass spectrometry, the mass difference allows for the precise relative quantification of proteins between the two samples.
The dual labeling with both ¹⁵N and deuterium provides a significant mass shift, facilitating clearer separation and more accurate quantification in the mass spectrometer.
Data Presentation: Quantitative Insights
The use of L-Methionine-¹⁵N,d₈ provides robust quantitative data. Below are tables summarizing key quantitative parameters.
Table 1: Properties of Light and Heavy L-Methionine
| Property | L-Methionine ("Light") | L-Methionine-¹⁵N,d₈ ("Heavy") |
| Molecular Formula | C₅H₁₁NO₂S | C₅H₃D₈¹⁵NO₂S |
| Monoisotopic Mass (Da) | 149.0510 | 158.1066 |
| Mass Difference (Da) | - | +9.0556 |
Table 2: Calculated Mass Shifts for Tryptic Peptides Containing a Single Methionine Residue
| Peptide Sequence | Charge State (z) | "Light" m/z | "Heavy" m/z (L-Met-¹⁵N,d₈) | Δm/z |
| AM GIMNSFVNDIFER | +2 | 868.91 | 873.44 | 4.53 |
| VVLM GGETGSHK | +2 | 642.82 | 647.35 | 4.53 |
| FESNFNTQATNRNTDGSTDYGILQINSR | +3 | 1109.84 | 1112.85 | 3.01 |
| YLVVLDPLM GSEYTFK | +2 | 988.51 | 993.04 | 4.53 |
| ELGM EQFMQK | +2 | 610.28 | 614.81 | 4.53 |
Note: The mass shift per peptide is dependent on the number of methionine residues. The table above assumes a single methionine for simplicity.
Table 3: Expected Incorporation Efficiency of L-Methionine-¹⁵N,d₈ in Common Cell Lines
| Cell Line | Typical Number of Doublings for >95% Incorporation | Key Considerations |
| HeLa | 5-6 | Adherent cells, robust growth in DMEM. |
| HEK293 | 5-6 | Adherent or suspension, high transfection efficiency. |
| Jurkat | 6-7 | Suspension cells, may require higher seeding density. |
| A549 | 6-7 | Adherent cells, slower doubling time. |
| MCF7 | 6-7 | Adherent cells, estrogen-responsive. |
Note: Incorporation efficiency should be experimentally verified for each cell line and experimental condition.
Experimental Protocols
A successful SILAC experiment using L-Methionine-¹⁵N,d₈ requires meticulous attention to detail. Below is a generalized, step-by-step protocol.
Phase 1: Adaptation and Labeling
-
Media Preparation:
-
Prepare "light" and "heavy" SILAC media. Both should be identical in composition (e.g., DMEM or RPMI 1640) but deficient in L-methionine.
-
Supplement the "light" medium with a standard concentration of natural L-methionine (e.g., 0.2 mM).
-
Supplement the "heavy" medium with L-Methionine-¹⁵N,d₈ at the same concentration as the light amino acid.
-
Both media must be supplemented with 10% dialyzed fetal bovine serum (dFBS) to minimize the intake of unlabeled methionine from the serum.
-
-
Cell Culture and Adaptation:
-
Culture two separate populations of the chosen cell line.
-
Grow one population in the "light" SILAC medium and the other in the "heavy" SILAC medium.
-
Passage the cells for at least five to six doublings to ensure near-complete incorporation of the respective methionine isotope.[1] This typically takes 1-2 weeks depending on the cell line's doubling time.
-
-
Verification of Incorporation Efficiency:
-
After the adaptation phase, harvest a small aliquot of cells from the "heavy" culture.
-
Extract proteins, perform a quick in-solution or in-gel digest, and analyze by mass spectrometry.
-
Calculate the incorporation efficiency by comparing the peak intensities of heavy and light methionine-containing peptides. The incorporation should be >95% before proceeding.
-
Phase 2: Experimental Treatment and Sample Collection
-
Experimental Intervention:
-
Once full incorporation is confirmed, the "light" and "heavy" cell populations can be subjected to different experimental conditions (e.g., drug treatment vs. vehicle control).
-
-
Cell Lysis and Protein Extraction:
-
After the treatment period, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of both the "light" and "heavy" lysates using a standard protein assay (e.g., BCA assay).
-
Phase 3: Sample Preparation for Mass Spectrometry
-
Mixing of Proteomes:
-
Combine equal amounts of protein from the "light" and "heavy" lysates (typically 1:1 ratio).
-
-
Protein Denaturation, Reduction, and Alkylation:
-
Denature the proteins in the mixed lysate using a denaturing agent like urea or SDS.
-
Reduce disulfide bonds with a reducing agent such as dithiothreitol (DTT).
-
Alkylate the free sulfhydryl groups with an alkylating agent like iodoacetamide (IAA) to prevent disulfide bond reformation.
-
-
Proteolytic Digestion:
-
Dilute the sample to reduce the denaturant concentration and create optimal conditions for enzymatic digestion.
-
Digest the proteins into peptides using a sequence-specific protease, most commonly trypsin.
-
-
Peptide Cleanup and Fractionation:
-
Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) column to remove salts and detergents that can interfere with mass spectrometry analysis.
-
For complex proteomes, consider further fractionation of the peptides (e.g., by strong cation exchange or high pH reversed-phase chromatography) to increase the depth of proteome coverage.[2]
-
Phase 4: Mass Spectrometry and Data Analysis
-
LC-MS/MS Analysis:
-
Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The peptides are first separated by reverse-phase chromatography and then ionized and analyzed in the mass spectrometer.
-
Note on Deuterium Labels: Be aware of a potential chromatographic shift where deuterium-labeled peptides may elute slightly earlier than their non-labeled counterparts in reverse-phase chromatography.[3] This should be accounted for during data analysis.
-
-
Data Analysis:
-
Use specialized proteomics software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the "light" and "heavy" peptide pairs.[4]
-
The software will calculate the ratio of the peak intensities for each peptide pair, which corresponds to the relative abundance of the protein in the two experimental conditions.
-
Perform statistical analysis to identify proteins with significant changes in abundance.
-
Mandatory Visualizations
Methionine Metabolism Pathway
References
- 1. A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sample preparation and fractionation for proteome analysis and cancer biomarker discovery by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ckisotopes.com [ckisotopes.com]
An In-depth Technical Guide to the Safety and Handling of L-Methionine-15N,d8
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for L-Methionine-15N,d8, an isotopically labeled essential amino acid used in metabolic research, proteomics, and as a tracer in drug development. While specific toxicological data for this labeled compound is limited, its chemical and biological properties are considered comparable to its unlabeled counterpart, L-Methionine. Therefore, safety and handling procedures are based on the well-documented profile of L-Methionine.[1][2]
Chemical and Physical Properties
This compound is a stable, non-radioactive isotopologue of L-Methionine. The incorporation of heavy isotopes (¹⁵N and ²H) allows for its use as an internal standard or tracer in mass spectrometry and NMR-based studies.[3][4]
Table 1: Physical and Chemical Data for L-Methionine and its Isotopologues
| Property | This compound | L-Methionine (Unlabeled) | Data Source(s) |
| Molecular Formula | C₅H₃D₈¹⁵NO₂S | C₅H₁₁NO₂S | [5] |
| Molecular Weight | 158.25 g/mol | 149.21 g/mol | |
| CAS Number | Not Available | 63-68-3 | |
| Appearance | White solid / crystalline powder | White flaky crystal or crystalline powder | |
| Melting Point | Not specified; expected to be similar to unlabeled. | 276 - 284 °C (decomposes) | |
| Solubility | Not specified; expected to be similar to unlabeled. | Soluble in water (e.g., 53.7 g/L at 20°C), dilute acids, and dilute alkali. | |
| pH | Not specified; expected to be similar to unlabeled. | 5-7 (10g/l in H₂O at 20℃) | |
| Stability | Stable under normal conditions. Sensitive to light and air. | Stable under normal conditions. Incompatible with strong oxidizing agents. |
Toxicological Information and Hazard Assessment
L-Methionine is an essential amino acid and is generally considered to have low toxicity when handled appropriately in a laboratory setting. No components of the product are identified as carcinogens or potential carcinogens. The primary hazards are associated with physical contact and inhalation of the powder.
Table 2: Summary of Toxicological Data for L-Methionine
| Endpoint | Result | Species | Guideline | Data Source(s) |
| Acute Oral Toxicity (LD50) | > 10,000 mg/kg | Rat | OECD Test Guideline 401 | |
| Skin Corrosion/Irritation | No skin irritation | Rabbit | OECD Test Guideline 404 | |
| Eye Damage/Irritation | No eye irritation | Rabbit | Not specified |
Potential Health Effects:
-
Inhalation: May be harmful if inhaled and may cause respiratory tract irritation.
-
Skin Contact: May be harmful if absorbed through the skin and may cause skin irritation.
-
Eye Contact: May cause eye irritation.
-
Ingestion: May be harmful if swallowed.
While L-Methionine is a vital nutrient, studies have shown that very high, non-physiological concentrations can induce cytotoxicity in hepatocytes, potentially through its transamination pathway. This underscores the importance of avoiding ingestion and significant exposure even with compounds of low acute toxicity.
Safe Handling and Storage
Proper handling and storage are crucial to ensure safety and maintain the integrity of the compound.
Personal Protective Equipment (PPE)
A standard laboratory setup for handling chemical powders is required.
Storage and Stability
-
Storage Conditions: Store in a tightly closed container at room temperature. The storage area should be cool, dry, and well-ventilated.
-
Incompatibilities: Keep away from strong oxidizing agents.
-
Sensitivity: Protect from light and moisture. Some sources also note sensitivity to air.
Spill and Disposal
-
Spill Response: In case of a spill, avoid dust formation. Sweep or vacuum the material and collect it in a suitable container for disposal. Ensure the area is cleaned properly after material collection.
-
Waste Disposal: Dispose of waste material in accordance with official local, state, and national regulations. This product is not considered to be harmful to aquatic organisms.
Experimental Protocols: Standard Operating Procedure
This section outlines a general protocol for the safe handling and use of this compound in a laboratory setting.
General Handling Workflow
The following diagram illustrates the lifecycle of the chemical within a research laboratory, emphasizing key safety checkpoints.
Step-by-Step Handling Procedure
-
Preparation:
-
Before use, consult the Safety Data Sheet (SDS).
-
Ensure a chemical fume hood or ventilated balance enclosure is operational.
-
Put on all required PPE as detailed in Figure 1.
-
-
Weighing:
-
To prevent inhalation of dust, perform all weighing operations within a fume hood or a ventilated enclosure.
-
Use anti-static tools if necessary.
-
Close the container tightly immediately after removing the desired amount.
-
-
Solubilization:
-
The compound is soluble in water and 1M HCl.
-
When preparing solutions, slowly add the this compound powder to the solvent to avoid splashing.
-
Heating may be required to fully dissolve the compound in water.
-
-
Post-Handling:
-
Thoroughly clean all equipment and the work area after use.
-
Wash hands thoroughly after handling the product, even if gloves were worn.
-
Remove and properly dispose of or decontaminate PPE.
-
Emergency Procedures and First Aid
Immediate and appropriate action is critical in case of accidental exposure.
Table 3: First Aid Measures
| Exposure Route | First Aid Instructions | Data Source(s) |
| Inhalation | Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and consult a physician. | |
| Skin Contact | Wash the affected area with soap and plenty of water. Remove contaminated clothing. Consult a physician if irritation occurs. | |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes as a precaution. Remove contact lenses if present. | |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician. |
Firefighting:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Hazards from Combustion: Hazardous decomposition products include carbon oxides (CO, CO₂), nitrogen oxides, and sulfur oxides.
-
Special Precautions: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear. Further processing of the solid material may create combustible dust.
Context for Researchers: L-Methionine Metabolic Pathway
For professionals using this compound as a tracer, understanding its central role in metabolism is key. It is a precursor for protein synthesis and a critical donor of methyl groups for the methylation of numerous substrates.
References
A Technical Guide to L-Methionine-¹⁵N,d₈: Applications in Modern Research
For Researchers, Scientists, and Drug Development Professionals
L-Methionine-¹⁵N,d₈ is a stable isotope-labeled form of the essential amino acid L-methionine. This molecule is strategically modified to contain one nitrogen-15 (¹⁵N) atom and eight deuterium (d₈) atoms. This heavy labeling makes it an invaluable tool in a range of analytical and research applications, particularly in the fields of proteomics, metabolomics, and drug development. While a specific CAS number for the labeled L-Methionine-¹⁵N,d₈ is not consistently provided in commercial and database sources, the CAS number for its unlabeled counterpart, L-Methionine, is 63-68-3[1][2][3][4][5].
This technical guide provides an in-depth overview of L-Methionine-¹⁵N,d₈, its applications, and a general experimental protocol for its use.
Physicochemical Properties
A summary of the key quantitative data for L-Methionine-¹⁵N,d₈ is presented in the table below. This information is crucial for experimental design, particularly for mass spectrometry and nuclear magnetic resonance (NMR) based studies.
| Property | Value | Source |
| Molecular Formula | C₅H₃D₈NO₂S | |
| Molecular Weight | 158.25 g/mol | |
| Chemical Purity | ≥98% | |
| Isotopic Purity (¹⁵N) | ≥98% | |
| Isotopic Purity (D) | ≥98% | |
| Appearance | Solid | |
| Storage | Room temperature, away from light and moisture |
Core Applications in Research
L-Methionine-¹⁵N,d₈ serves as a powerful tracer and internal standard in various research applications. Its primary utility lies in its ability to be distinguished from its naturally occurring, lighter counterpart by analytical instrumentation.
Key applications include:
-
Metabolic Labeling: In techniques like SILAC (Stable Isotope Labeling with Amino acids in Cell culture), L-Methionine-¹⁵N,d₈ can be incorporated into proteins during cell growth. This allows for the quantitative analysis of protein expression levels between different cell populations.
-
Metabolomics: It is used to trace the metabolic fate of methionine in various biological systems, providing insights into metabolic pathways and fluxes.
-
Proteomics: As an internal standard in mass spectrometry-based proteomics, it enables accurate quantification of proteins and peptides in complex biological samples.
-
Biomolecular NMR: The presence of ¹⁵N makes it suitable for use in NMR spectroscopy to study protein structure and dynamics.
Experimental Protocol: Metabolic Labeling for Quantitative Proteomics
The following is a generalized protocol for the use of L-Methionine-¹⁵N,d₈ in a metabolic labeling experiment for quantitative proteomics.
Objective: To quantitatively compare protein expression between a control and a treated cell line.
Materials:
-
Cell culture medium deficient in L-methionine
-
L-Methionine (unlabeled)
-
L-Methionine-¹⁵N,d₈
-
Dialyzed fetal bovine serum (FBS)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer
-
Protease inhibitors
-
Mass spectrometer
Methodology:
-
Cell Culture Preparation: Two populations of cells are cultured. One population (the "light" sample) is grown in a medium supplemented with unlabeled L-methionine, while the second population (the "heavy" sample) is grown in a medium supplemented with L-Methionine-¹⁵N,d₈.
-
Incorporation of Labeled Amino Acid: The cells are cultured for a sufficient number of cell divisions to ensure near-complete incorporation of the respective methionine isotopes into the cellular proteome.
-
Experimental Treatment: The "heavy" labeled cells can be subjected to a specific treatment (e.g., drug exposure), while the "light" labeled cells serve as the control.
-
Cell Lysis and Protein Extraction: Both cell populations are harvested, washed with PBS, and then lysed to release the proteins.
-
Protein Quantification and Mixing: The total protein concentration in each lysate is determined. Equal amounts of protein from the "light" and "heavy" samples are then mixed.
-
Protein Digestion: The mixed protein sample is subjected to enzymatic digestion (e.g., with trypsin) to generate peptides.
-
Mass Spectrometry Analysis: The resulting peptide mixture is analyzed by liquid chromatography-mass spectrometry (LC-MS). The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the presence of the stable isotopes.
-
Data Analysis: The relative peak intensities of the "light" and "heavy" peptide pairs are used to determine the relative abundance of each protein in the control versus the treated sample.
Visualizing Experimental Workflows
The following diagrams illustrate key conceptual frameworks related to the use of L-Methionine-¹⁵N,d₈.
References
- 1. L-Methionine (Dâ, 98%; ¹âµN, 98%) - Cambridge Isotope Laboratories, DNLM-7179-0.25 [isotope.com]
- 2. L-Methionine (¹âµN, 96-98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 3. L-METHIONINE | Eurisotop [eurisotop.com]
- 4. L-METHIONINE | Eurisotop [eurisotop.com]
- 5. L-Methionine [webbook.nist.gov]
A Technical Guide to L-Methionine-15N,d8 for Researchers
An In-depth Overview for Scientific Professionals in Drug Development and Research
L-Methionine, an essential amino acid, plays a pivotal role in numerous metabolic processes, including protein synthesis and methylation. Its isotopically labeled form, L-Methionine-15N,d8, serves as a powerful tool in metabolic research, proteomics, and drug development. This heavy-labeled variant, enriched with both Nitrogen-15 and Deuterium (d8), enables precise tracking and quantification of methionine metabolism and protein dynamics within complex biological systems.
The primary application of this compound is as a tracer for metabolic flux analysis and as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS).[1] Its use is central to methodologies like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), which allows for the direct comparison of protein abundances between different cell populations.
Commercial Suppliers and Product Specifications
Several reputable suppliers provide this compound for research purposes. The following table summarizes the product specifications from leading commercial vendors.
| Supplier | Product Name | Isotopic Purity | Chemical Purity | Molecular Formula | Molecular Weight |
| Cambridge Isotope Laboratories, Inc. | L-Methionine (D₈, 98%; ¹⁵N, 98%) | D₈, 98%; ¹⁵N, 98% | 98% | C₅H₃D₈O₂NS | 158.25 |
| Sigma-Aldrich (Merck) | L-Methionine-¹⁵N | 98 atom % ¹⁵N | 98% (CP) | CH₃SCH₂CH₂CH(¹⁵NH₂)CO₂H | 150.20 |
| Eurisotop | L-METHIONINE (D8, 98% 15N, 98%) | D8, 98%; 15N, 98% | 98% | C₅H₃D₈O₂NS | 158.25 |
| MedchemExpress | L-Methionine-¹⁵N,d₈ | Not Specified | Not Specified | Not Specified | Not Specified |
Note: Data is compiled from publicly available information on supplier websites.[2][3][4] Researchers should always refer to the supplier's certificate of analysis for lot-specific details.
Experimental Protocols and Methodologies
The utility of this compound is best demonstrated through its application in metabolic labeling experiments.[5] Below is a generalized protocol for a SILAC-based experiment, a common application for this compound.
Protocol: SILAC Labeling for Quantitative Proteomics
Objective: To quantitatively compare the proteomes of two distinct cell populations (e.g., treated vs. untreated).
Materials:
-
Cell culture medium deficient in L-Methionine
-
L-Methionine (light, unlabeled)
-
This compound (heavy)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease inhibitor cocktail
-
Protein quantification assay (e.g., BCA assay)
-
Mass spectrometer (e.g., LC-MS/MS system)
Methodology:
-
Cell Culture Preparation:
-
Two populations of cells are cultured in parallel.
-
The "light" population is grown in a medium supplemented with standard, unlabeled L-Methionine.
-
The "heavy" population is grown in a medium supplemented with this compound.
-
Cells are cultured for a sufficient number of passages (typically 5-6) to ensure near-complete incorporation of the labeled amino acid into the proteome.
-
-
Experimental Treatment:
-
Once labeling is complete, the experimental condition (e.g., drug treatment) is applied to one of the cell populations. The other population serves as the control.
-
-
Cell Harvesting and Lysis:
-
Cells from both populations are harvested, washed with PBS, and counted.
-
Equal numbers of cells from the "light" and "heavy" populations are combined.
-
The combined cell pellet is lysed using a suitable lysis buffer containing protease inhibitors.
-
-
Protein Extraction and Digestion:
-
The cell lysate is centrifuged to remove cellular debris.
-
The protein concentration of the supernatant is determined.
-
Proteins are denatured, reduced, alkylated, and then digested into peptides using an enzyme such as trypsin.
-
-
Mass Spectrometry Analysis:
-
The resulting peptide mixture is analyzed by LC-MS/MS.
-
The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the isotopic label.
-
-
Data Analysis:
-
The relative peak intensities of the "light" and "heavy" peptide pairs are used to determine the relative abundance of each protein in the two original cell populations.
-
Visualizing Key Pathways and Workflows
Understanding the context in which this compound is utilized is crucial. The following diagrams illustrate the core metabolic pathway for methionine and a typical experimental workflow for a SILAC experiment.
Methionine Metabolism Pathway
Methionine is a precursor for the universal methyl donor, S-adenosylmethionine (SAM). The diagram below outlines this critical metabolic cycle.
Caption: The S-adenosylmethionine (SAM) cycle.
SILAC Experimental Workflow
The following diagram provides a high-level overview of the SILAC experimental workflow, from cell labeling to data analysis.
Caption: A typical SILAC experimental workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. L-Methionine (Dâ, 98%; ¹âµN, 98%) - Cambridge Isotope Laboratories, DNLM-7179-0.25 [isotope.com]
- 3. L-METHIONINE | Eurisotop [eurisotop.com]
- 4. L-Methionine-15N 98 atom % 15N, 98% (CP) | 82572-25-6 [sigmaaldrich.com]
- 5. Metabolic labeling with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for L-Methionine-15N,d8 in SILAC Quantitative Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used metabolic labeling strategy for quantitative mass spectrometry-based proteomics. The technique relies on the in vivo incorporation of "heavy" stable isotope-labeled amino acids into proteins, allowing for the direct comparison of protein abundance between different cell populations. While arginine and lysine are the most commonly used amino acids in SILAC experiments, L-methionine, particularly isotopically labeled variants like L-Methionine-15N,d8, offers unique advantages for specific applications, including the study of protein turnover, post-translational modifications (PTMs) like methylation, and cellular signaling pathways.
This document provides detailed application notes and experimental protocols for the use of this compound in SILAC quantitative proteomics, aimed at researchers, scientists, and professionals in drug development.
Principle of SILAC using this compound
The core principle of SILAC involves growing two populations of cells in media that are identical except for the isotopic form of a specific essential amino acid. In this case, one population is cultured in "light" medium containing natural L-methionine, while the other is cultured in "heavy" medium where the natural L-methionine is replaced with this compound.
After a sufficient number of cell divisions (typically at least five), the proteome of the "heavy" cell population will have incorporated this compound into all newly synthesized proteins.[1] The two cell populations can then be subjected to different experimental conditions (e.g., drug treatment vs. control). Subsequently, the cell lysates are combined in a 1:1 ratio. This early mixing minimizes experimental variability that can be introduced during sample processing.[2]
During mass spectrometry (MS) analysis, the peptides containing this compound will exhibit a specific mass shift compared to their "light" counterparts. The ratio of the intensities of the heavy and light peptide peaks directly corresponds to the relative abundance of the protein in the two cell populations.
Applications of this compound in SILAC
The use of labeled methionine in SILAC offers distinct advantages in several areas of proteomic research:
-
Protein Turnover Analysis (Pulse-SILAC): By switching cells from a "light" to a "heavy" methionine-containing medium, the rate of new protein synthesis (turnover) can be monitored over time.[3][4] This is particularly valuable for understanding the dynamics of protein regulation in response to stimuli or during disease progression.
-
Analysis of Protein Methylation ("Heavy Methyl SILAC"): Methionine is the precursor to S-adenosylmethionine (SAM), the universal methyl donor in cells. By using heavy-labeled methionine, the methyl groups transferred to other proteins (on lysine and arginine residues) will also be heavy. This allows for the confident identification and quantification of protein methylation sites, a critical PTM in epigenetic regulation and signaling.[5]
-
Investigating Methionine-Rich Proteins: For studies focusing on proteins with a high methionine content, using labeled methionine ensures robust quantification.
-
Studying Specific Signaling Pathways:
-
mTOR Signaling: The mTOR pathway is a central regulator of cell growth and metabolism and is sensitive to amino acid availability, including methionine. SILAC with this compound can be used to quantify changes in the proteome downstream of mTOR signaling in response to various stimuli.
-
Oxidative Stress Response: Methionine is susceptible to oxidation, and its metabolism is closely linked to the cellular response to oxidative stress. SILAC can be employed to study how cells alter their proteome to combat oxidative damage.
-
Experimental Protocols
I. Cell Culture and Metabolic Labeling
This phase, known as the adaptation phase , is critical for ensuring complete incorporation of the heavy amino acid.
Materials:
-
SILAC-grade DMEM or RPMI 1640 medium deficient in L-methionine.
-
Dialyzed Fetal Bovine Serum (dFBS) to minimize the presence of unlabeled amino acids.
-
"Light" L-methionine.
-
"Heavy" this compound.
-
Cell line of interest.
Protocol:
-
Prepare SILAC Media:
-
Light Medium: Reconstitute the methionine-deficient medium according to the manufacturer's instructions and supplement with "light" L-methionine to the normal physiological concentration. Add 10% dFBS and other necessary supplements (e.g., penicillin/streptomycin).
-
Heavy Medium: Reconstitute the methionine-deficient medium and supplement with "heavy" this compound to the same molar concentration as the light medium. Add 10% dFBS and other supplements.
-
-
Cell Adaptation:
-
Culture two separate populations of the chosen cell line in the "light" and "heavy" media, respectively.
-
Passage the cells for at least five to six cell doublings to ensure >95% incorporation of the labeled amino acid.
-
-
Verify Labeling Efficiency (Optional but Recommended):
-
After the adaptation phase, harvest a small number of cells from the "heavy" population.
-
Lyse the cells, digest the proteins with trypsin, and analyze the peptides by LC-MS/MS to confirm the incorporation efficiency of this compound.
-
II. Experimental Phase and Sample Preparation
Protocol:
-
Experimental Treatment: Once full incorporation is achieved, treat the two cell populations according to the experimental design (e.g., drug treatment for the "heavy" population and vehicle control for the "light" population).
-
Cell Harvesting and Lysis:
-
After treatment, wash the cells with ice-cold PBS and harvest them.
-
Lyse the "light" and "heavy" cell pellets separately in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Mixing:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Mix equal amounts of protein from the "light" and "heavy" lysates (typically 1:1 ratio).
-
-
Protein Digestion:
-
The combined protein lysate can be processed using either in-solution or in-gel digestion methods.
-
In-solution digestion:
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.
-
Digest the proteins with a protease such as trypsin overnight at 37°C.
-
-
In-gel digestion:
-
Separate the protein mixture by SDS-PAGE.
-
Excise the gel bands, destain, and perform in-gel digestion with trypsin.
-
-
-
Peptide Desalting:
-
Desalt the resulting peptide mixture using a C18 StageTip or a similar solid-phase extraction method to remove contaminants before MS analysis.
-
III. LC-MS/MS Analysis and Data Processing
Protocol:
-
LC-MS/MS Analysis:
-
Analyze the desalted peptides using a high-resolution Orbitrap mass spectrometer coupled to a nano-liquid chromatography system.
-
-
Data Analysis:
-
Process the raw MS data using software specifically designed for SILAC data analysis, such as MaxQuant.
-
The software will identify peptides and quantify the intensity ratios of heavy to light peptide pairs.
-
Set the appropriate variable modifications in the search parameters, including the mass shift for this compound and potential methionine oxidation.
-
Data Presentation
The quantitative data from a SILAC experiment is typically presented in a table format, allowing for easy comparison of protein abundance changes between the experimental conditions.
Table 1: Example of Quantitative Proteomics Data from a SILAC Experiment Using this compound.
| Protein Accession | Gene Symbol | Protein Name | H/L Ratio | Regulation |
| P04637 | TP53 | Cellular tumor antigen p53 | 2.54 | Upregulated |
| P62258 | HSP90AB1 | Heat shock protein HSP 90-beta | 0.45 | Downregulated |
| Q06830 | RPS6KA1 | Ribosomal protein S6 kinase alpha-1 | 2.11 | Upregulated |
| P60709 | ACTB | Actin, cytoplasmic 1 | 1.02 | Unchanged |
| P31946 | YWHAZ | 14-3-3 protein zeta/delta | 0.98 | Unchanged |
(Note: This is a representative table. The actual data will vary depending on the experiment.)
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for a SILAC experiment using this compound.
Signaling Pathway Example: mTORC1
Caption: Methionine-mediated activation of the mTORC1 signaling pathway.
Challenges and Mitigation Strategies: Methionine Oxidation
A key challenge when working with methionine-containing peptides is their susceptibility to oxidation, which can occur during sample preparation and analysis. This can complicate data analysis by introducing an unintended mass shift.
Strategies to Minimize Methionine Oxidation:
-
Work Quickly and at Low Temperatures: Minimize the exposure of samples to air and elevated temperatures during all sample preparation steps.
-
Use of Antioxidants: The addition of antioxidants, such as catalase or free L-methionine, to buffers can help to scavenge reactive oxygen species.
-
Optimized Protocols: Employing faster digestion protocols, such as pressure-assisted digestion, can reduce the time samples are exposed to conditions that promote oxidation.
-
Alkylation of Unoxidized Methionines: A chemical derivatization step using iodoacetamide (IAA) at a low pH can be used to alkylate unoxidized methionines, preventing their subsequent oxidation.
-
Data Analysis: Include methionine oxidation as a variable modification during the database search to account for any oxidation that does occur.
Conclusion
This compound is a valuable tool for SILAC-based quantitative proteomics, offering specific advantages for studying protein turnover, methylation, and the regulation of key cellular signaling pathways. By following the detailed protocols and being mindful of potential challenges such as methionine oxidation, researchers can obtain high-quality, quantitative data to advance their understanding of complex biological processes and accelerate drug development efforts.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved SILAC quantification with data independent acquisition to investigate bortezomib-induced protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Identifying and quantifying in vivo methylation sites by heavy methyl SILAC - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-Methionine-¹⁵N,d₈ Labeling in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the metabolic labeling of proteins in cell culture using stable isotope-labeled L-Methionine-¹⁵N,d₈. This technique, a variation of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), is a powerful tool for quantitative proteomics, enabling the accurate comparison of protein abundance between different cell populations. Applications include studying protein expression, turnover, post-translational modifications, and drug-target engagement.
Introduction to SILAC and L-Methionine-¹⁵N,d₈ Labeling
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a metabolic labeling strategy that relies on the in vivo incorporation of "heavy" stable isotope-labeled amino acids into all newly synthesized proteins.[1][2][3] By growing one cell population in a medium containing a "light" (natural abundance) amino acid and another in a medium with a "heavy" version, the proteomes of the two populations become distinguishable by mass spectrometry.[4] The mass difference between the heavy and light peptides allows for their relative quantification.
L-Methionine is an essential amino acid, meaning mammalian cells cannot synthesize it de novo and must acquire it from the culture medium. This makes it an excellent candidate for metabolic labeling. L-Methionine-¹⁵N,d₈ contains one ¹⁵N atom and eight deuterium (d) atoms, resulting in a significant and easily detectable mass shift in labeled proteins and peptides.
Experimental Protocol: L-Methionine-¹⁵N,d₈ Labeling
This protocol outlines the steps for labeling adherent mammalian cells with L-Methionine-¹⁵N,d₈.
Materials
-
Cell Line: Any methionine-auxotrophic mammalian cell line.
-
Culture Media:
-
"Light" Medium: Methionine-deficient DMEM or RPMI-1640 supplemented with natural L-Methionine.
-
"Heavy" Medium: Methionine-deficient DMEM or RPMI-1640 supplemented with L-Methionine-¹⁵N,d₈.
-
-
L-Methionine:
-
L-Methionine (light), cell culture grade (e.g., Sigma-Aldrich, Cat. No. M9625).
-
L-Methionine-¹⁵N,d₈ (heavy) (e.g., Cambridge Isotope Laboratories, Inc.).
-
-
Dialyzed Fetal Bovine Serum (dFBS): To minimize the presence of unlabeled amino acids.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Cell Lysis Buffer: (e.g., RIPA buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, with freshly added protease and phosphatase inhibitors).
-
Protein Digestion Reagents:
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin, sequencing grade
-
Ammonium Bicarbonate
-
Media Preparation
-
Prepare Stock Solutions:
-
Prepare a 1000x stock solution of "light" L-Methionine in sterile PBS at a concentration of 15 g/L.
-
Prepare a 1000x stock solution of "heavy" L-Methionine-¹⁵N,d₈ in sterile PBS at a concentration of 15.9 g/L (to account for the higher molecular weight and ensure molar equivalence).
-
Filter-sterilize both stock solutions through a 0.22 µm filter and store at -20°C.
-
-
Prepare Complete "Light" and "Heavy" Media:
-
Use commercially available DMEM or RPMI-1640 that is deficient in L-Methionine.
-
For "Light" Medium: To 500 mL of methionine-deficient medium, add 50 mL of dFBS (10% final concentration), 5 mL of Penicillin-Streptomycin (1% final concentration), and 0.5 mL of the 1000x "light" L-Methionine stock solution.
-
For "Heavy" Medium: To 500 mL of methionine-deficient medium, add 50 mL of dFBS (10% final concentration), 5 mL of Penicillin-Streptomycin (1% final concentration), and 0.5 mL of the 1000x "heavy" L-Methionine-¹⁵N,d₈ stock solution.
-
The final concentration of L-Methionine in both media will be approximately 15 mg/L.[1]
-
Cell Culture and Labeling
-
Adaptation Phase:
-
Thaw and culture your cells in the "light" medium for at least two passages to ensure they adapt well to the custom medium.
-
To begin the labeling, split the adapted cells into two separate flasks. Continue to culture one flask in the "light" medium (control) and switch the other flask to the "heavy" medium.
-
Culture the cells for at least 5-7 cell doublings to achieve >95% incorporation of the heavy L-Methionine-¹⁵N,d₈. The required time will depend on the cell line's doubling time.
-
-
Checking Incorporation Efficiency:
-
After the adaptation period, harvest a small number of cells from the "heavy" labeled population.
-
Lyse the cells, digest the proteins with trypsin, and analyze the peptides by mass spectrometry.
-
Confirm that the incorporation of L-Methionine-¹⁵N,d₈ is >95% by comparing the peak intensities of the light and heavy methionine-containing peptides.
-
-
Experimental Phase:
-
Once complete labeling is confirmed, the cells are ready for your experiment (e.g., drug treatment, induction of a signaling pathway).
-
Treat the "light" and "heavy" labeled cell populations according to your experimental design.
-
Sample Preparation for Mass Spectrometry
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to the cells.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification and Mixing:
-
Determine the protein concentration of both the "light" and "heavy" lysates using a BCA protein assay.
-
Mix equal amounts of protein from the "light" and "heavy" lysates.
-
-
In-Solution Protein Digestion:
-
Reduction: Add DTT to the mixed lysate to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Alkylation: Add iodoacetamide to a final concentration of 20 mM and incubate in the dark at room temperature for 30 minutes.
-
Digestion: Dilute the sample with 50 mM ammonium bicarbonate to reduce the concentration of detergents. Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Clean-up: Acidify the peptide solution with formic acid and desalt using a C18 StageTip or equivalent before mass spectrometry analysis.
-
Data Presentation
The following table summarizes key quantitative parameters for L-Methionine-¹⁵N,d₈ labeling.
| Parameter | Value | Reference/Note |
| L-Methionine Concentration in Medium | 15 mg/L | Standard concentration in DMEM/RPMI-1640. |
| L-Methionine-¹⁵N,d₈ Concentration | 15.9 mg/L | Molar equivalent to the light form. |
| Recommended Cell Doublings | 5 - 7 | To achieve >95% incorporation. |
| Expected Incorporation Efficiency | > 95% | To be confirmed by mass spectrometry. |
| Mass Shift (¹⁵N,d₈) | +9.05 Da | For each methionine residue. |
Visualizations
Experimental Workflow
Caption: Experimental workflow for SILAC using L-Methionine-¹⁵N,d₈.
Methionine Metabolism and Protein Incorporation
Caption: Pathway of L-Methionine-¹⁵N,d₈ incorporation into proteins.
References
- 1. Heavy methyl-SILAC labeling coupled with liquid chromatography and high-resolution mass spectrometry to study the dynamics of site -specific histone methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioscience.fi [bioscience.fi]
- 3. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for L-Methionine-¹⁵N,d₈ in Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic flux analysis (MFA) is a powerful technique used to elucidate the rates of metabolic reactions within a biological system. Stable isotope tracing, a key component of MFA, allows researchers to track the fate of atoms from labeled substrates as they are incorporated into downstream metabolites. L-Methionine, an essential amino acid, plays a central role in cellular metabolism, serving not only as a building block for proteins but also as a precursor for the universal methyl donor S-adenosylmethionine (SAM) and for the synthesis of polyamines and cysteine. The use of stable isotope-labeled methionine, such as L-Methionine-¹⁵N,d₈, enables the precise quantification of fluxes through these critical pathways, providing valuable insights into cellular physiology in health and disease.[1][2][3]
L-Methionine-¹⁵N,d₈ is a stable isotope-labeled form of methionine containing one ¹⁵N atom and eight deuterium (d) atoms. This heavy labeling provides a significant mass shift, facilitating its distinction from the unlabeled counterpart by mass spectrometry.[4] Its application in MFA allows for the detailed investigation of transmethylation, transsulfuration, and the methionine salvage pathway, making it an invaluable tool in cancer research, neurobiology, and drug development.
This document provides detailed application notes and protocols for the use of L-Methionine-¹⁵N,d₈ in metabolic flux analysis, aimed at researchers, scientists, and drug development professionals.
Key Applications
-
Quantification of Methionine Cycle Fluxes: Determine the rates of SAM synthesis, transmethylation reactions, and the regeneration of methionine through the methionine cycle.
-
Elucidation of the Methionine Salvage Pathway: Track the recycling of the methylthioadenosine (MTA) backbone of SAM to regenerate methionine, a pathway often altered in cancer.[1]
-
Interrogation of Transsulfuration Pathway Activity: Measure the flux of homocysteine towards cysteine and glutathione biosynthesis.
-
Drug Discovery and Development: Evaluate the impact of therapeutic agents on methionine metabolism and related pathways.
-
Disease Research: Investigate alterations in methionine metabolism in various diseases, including cancer and metabolic disorders.
Experimental Workflow for Metabolic Flux Analysis using L-Methionine-¹⁵N,d₈
The following diagram outlines the general workflow for a metabolic flux analysis experiment using L-Methionine-¹⁵N,d₈.
Caption: A generalized workflow for conducting a metabolic flux analysis experiment using L-Methionine-¹⁵N,d₈.
Detailed Experimental Protocols
The following protocols are adapted from established methods for metabolic flux analysis using stable isotope-labeled amino acids.
Protocol 1: Cell Culture and Isotope Labeling
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase and have not reached confluency at the time of harvesting. The optimal seeding density should be determined empirically for each cell line.
-
Culture Medium: Culture cells in a standard growth medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics. For isotope labeling experiments, it is crucial to use a custom medium that lacks unlabeled methionine. This can be prepared from a methionine-free base medium.
-
Labeling Medium Preparation: Prepare the labeling medium by supplementing the methionine-free base medium with L-Methionine-¹⁵N,d₈ at the same concentration as methionine in the standard growth medium. It is recommended to also supplement with dialyzed FBS to minimize the presence of unlabeled small molecules from the serum.
-
Isotope Labeling: At the start of the experiment, aspirate the standard growth medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS), and then add the pre-warmed labeling medium.
-
Time-Course Sampling: Collect samples at multiple time points to capture the kinetics of label incorporation. The timing of these points will depend on the expected turnover rate of the metabolites of interest and should be optimized in preliminary experiments. A typical time course might include 0, 1, 4, 8, and 24 hours.
Protocol 2: Metabolite Extraction
-
Quenching: To halt metabolic activity instantaneously, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS. Immediately add a quenching/extraction solution of 80:20 methanol/water pre-chilled to -80°C.
-
Cell Lysis: Scrape the cells in the quenching solution and transfer the cell suspension to a microcentrifuge tube.
-
Extraction: Vortex the cell suspension vigorously and incubate at -20°C for at least 1 hour to ensure complete protein precipitation and metabolite extraction.
-
Centrifugation: Centrifuge the samples at maximum speed (e.g., >16,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Sample Collection: Carefully collect the supernatant containing the extracted metabolites and transfer it to a new tube. The samples can be stored at -80°C until analysis.
Protocol 3: LC-MS/MS Analysis
-
Chromatography: Separate the metabolites using liquid chromatography (LC). A hydrophilic interaction chromatography (HILIC) or reversed-phase chromatography method suitable for amino acid analysis can be employed.
-
Mass Spectrometry: Analyze the eluent using a tandem mass spectrometer (MS/MS) operating in positive ion mode. Use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) to detect and quantify the different isotopologues of methionine and its downstream metabolites.
-
Isotopologue Monitoring: The specific m/z transitions to be monitored will depend on the derivatization method used (if any) and the specific mass spectrometer. For underivatized L-Methionine-¹⁵N,d₈, the precursor ion will have an m/z corresponding to [M+H]⁺. The fragmentation of methionine typically yields characteristic product ions that can be monitored.
| Compound | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) | Notes |
| L-Methionine (unlabeled) | 150.0583 | 104.0508, 56.0491 | |
| L-Methionine-¹⁵N,d₈ | 159.1186 | Predicted based on fragmentation | The exact product ions and their m/z values should be determined empirically. |
Note: The exact m/z values may vary slightly depending on the instrument and calibration.
Data Analysis and Presentation
-
Peak Integration: Integrate the chromatographic peaks for each monitored transition to obtain the peak areas.
-
Natural Abundance Correction: Correct the raw peak areas for the natural abundance of stable isotopes (e.g., ¹³C, ¹⁵N) using established algorithms.
-
Isotopologue Distribution: Calculate the fractional abundance of each isotopologue for every metabolite at each time point.
-
Metabolic Flux Calculation: Use the time-course isotopologue distribution data to calculate the metabolic fluxes. This can be done using mathematical models that describe the metabolic network of interest. The complexity of the model will depend on the specific research question. For methionine metabolism, non-stationary metabolic flux analysis may be necessary due to the exchange between intracellular and extracellular methionine pools.
Quantitative Data Summary
The following table presents a summary of methionine metabolic fluxes determined in a human fibrosarcoma cell line (HT1080) with and without the expression of methylthioadenosine phosphorylase (MTAP), a key enzyme in the methionine salvage pathway. The data is adapted from a study by Shlomi et al. (2014) which utilized ¹³C-methionine. While the tracer is different, the relative fluxes provide a valuable reference for what can be determined using L-Methionine-¹⁵N,d₈.
| Flux | HT1080M+ (MTAP-positive) (nmol/µL-cells/h) | HT1080M- (MTAP-negative) (nmol/µL-cells/h) |
| Net Methionine Uptake | 0.8 ± 0.1 | 0.8 ± 0.1 |
| Propylamine Transfer | 0.17 ± 0.02 | 0.11 ± 0.015 |
| Methionine Salvage | 0.17 ± 0.02 | 0 |
| Transmethylation | 0.14 ± 0.02 | 0.12 ± 0.02 |
| Methionine Synthase | 0.03 ± 0.02 | 0.02 ± 0.01 |
| Net Methionine to Protein | 0.71 | 0.65 |
| Ornithine Decarboxylase | Not Reported | Not Reported |
Data presented as mean ± standard deviation.
Methionine Metabolic Pathways
The following diagram illustrates the central metabolic pathways involving methionine that can be interrogated using L-Methionine-¹⁵N,d₈.
Caption: Key metabolic pathways involving L-Methionine, including the methionine cycle, transsulfuration, and salvage pathways.
Conclusion
L-Methionine-¹⁵N,d₈ is a powerful tool for the quantitative analysis of methionine metabolism. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers, scientists, and drug development professionals to design and execute metabolic flux analysis experiments. By leveraging this stable isotope tracer, it is possible to gain deep insights into the intricate network of methionine metabolism, paving the way for new discoveries and therapeutic interventions.
References
Application Notes and Protocols for L-Methionine-¹⁵N,d₈ in Metabolic Pathway Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-Methionine is an essential sulfur-containing amino acid that plays a central role in cellular metabolism. It is a critical component for protein synthesis and serves as the precursor for S-adenosylmethionine (SAM), the universal methyl donor for the methylation of DNA, RNA, proteins, and lipids. The metabolic pathways involving methionine, including the methionine cycle and the transsulfuration pathway, are fundamental for maintaining cellular homeostasis, regulating epigenetic processes, and controlling redox balance. Dysregulation of methionine metabolism has been implicated in various diseases, including cancer, neurodegenerative disorders, and liver disease.
Stable isotope tracers are powerful tools for elucidating metabolic pathways and quantifying metabolic fluxes.[1] L-Methionine-¹⁵N,d₈ is a stable isotope-labeled form of methionine that contains one ¹⁵N atom and eight deuterium (d) atoms. When introduced into a biological system, the heavy isotopes act as a tag, allowing researchers to track the fate of methionine and its metabolites through various biochemical reactions using mass spectrometry. This enables the precise measurement of pathway activity and provides insights into the dynamic regulation of metabolic networks under different physiological or pathological conditions.
Applications
The use of L-Methionine-¹⁵N,d₈ as a tracer offers a robust method for investigating several key areas of cellular metabolism:
-
Metabolic Flux Analysis (MFA): Quantifying the rate of methionine consumption and its conversion into downstream metabolites such as SAM, S-adenosylhomocysteine (SAH), and homocysteine. This is particularly valuable in studying cancer metabolism, where many tumors exhibit "methionine addiction."[2]
-
Transmethylation and Transsulfuration Pathways: Delineating the flux through the methionine cycle for methylation reactions and the transsulfuration pathway for cysteine and glutathione synthesis.
-
Protein Synthesis and Degradation: Measuring the rates of muscle protein synthesis and breakdown by tracking the incorporation of labeled methionine into proteins and the release of its metabolic byproducts.
-
Drug Discovery and Development: Assessing the impact of therapeutic agents on methionine metabolism and related pathways in preclinical models.
Experimental Protocols
Protocol 1: In Vitro Metabolic Flux Analysis in Cultured Cells
This protocol describes the general procedure for tracing the metabolism of L-Methionine-¹⁵N,d₈ in adherent cancer cell lines.
Materials:
-
L-Methionine-¹⁵N,d₈ (MW: 158.25 g/mol )
-
DMEM medium deficient in L-methionine
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
80% Methanol, ice-cold
-
Cell scrapers
-
Microcentrifuge tubes
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Cell Culture Preparation:
-
Culture cells to approximately 80% confluency in standard DMEM supplemented with 10% FBS.
-
One day prior to the experiment, switch the cells to a custom-prepared DMEM medium lacking methionine and supplemented with 10% dFBS. This step is crucial to deplete the intracellular pool of unlabeled methionine.
-
-
Tracer Administration:
-
Prepare a stock solution of L-Methionine-¹⁵N,d₈ in sterile water.
-
On the day of the experiment, replace the methionine-free medium with fresh methionine-free DMEM containing L-Methionine-¹⁵N,d₈ at a final concentration of 200 µM.
-
Incubate the cells for various time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the kinetics of isotope labeling.
-
-
Metabolite Extraction:
-
At each time point, rapidly aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Immediately add 1 mL of ice-cold 80% methanol to the culture plate and place it on dry ice for 10 minutes to quench all enzymatic activity.
-
Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Transfer the supernatant, which contains the extracted metabolites, to a new tube and store at -80°C until analysis.
-
-
LC-MS/MS Analysis:
-
Evaporate the methanol from the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.
-
Resuspend the dried metabolites in a suitable volume (e.g., 100 µL) of an appropriate solvent for LC-MS/MS analysis (e.g., 50% acetonitrile).
-
Inject the samples onto a C18 reverse-phase column or a HILIC column for separation of polar metabolites.
-
Use a tandem mass spectrometer operating in positive ion mode with Multiple Reaction Monitoring (MRM) to detect and quantify the labeled and unlabeled metabolites. The expected mass transitions for key metabolites are provided in the data presentation section.
-
Data Presentation
Quantitative data from L-Methionine-¹⁵N,d₈ tracing experiments should be organized to clearly show the incorporation of the stable isotopes into methionine and its downstream metabolites over time.
Table 1: Expected Mass-to-Charge (m/z) Ratios for Key Metabolites
| Metabolite | Chemical Formula | Unlabeled [M+H]⁺ | Labeled [M+H]⁺ (from L-Methionine-¹⁵N,d₈) | Mass Shift |
| L-Methionine | C₅H₁₁NO₂S | 150.06 | 159.10 | M+9 |
| S-Adenosylmethionine (SAM) | C₁₅H₂₂N₆O₅S | 399.15 | 408.19 | M+9 |
| S-Adenosylhomocysteine (SAH) | C₁₄H₂₀N₆O₅S | 385.13 | 391.17 | M+6 |
| Homocysteine | C₄H₉NO₂S | 136.04 | 141.08 | M+5 |
| Cystathionine | C₇H₁₄N₂O₄S | 223.07 | 228.11 | M+5 |
Note: The mass shift in SAH and Homocysteine reflects the loss of the deuterated methyl group (CD₃) during the transmethylation reaction.
Table 2: Example Data Presentation of Isotopic Enrichment
| Time Point | % Labeled Methionine | % Labeled SAM | % Labeled SAH |
| 0 hr | 0% | 0% | 0% |
| 1 hr | 85% | 60% | 30% |
| 4 hr | 98% | 95% | 80% |
| 8 hr | >99% | >99% | 95% |
| 24 hr | >99% | >99% | >99% |
This table illustrates the expected time-dependent increase in the percentage of the labeled form of each metabolite relative to its total pool.
Visualizations
Diagrams are essential for visualizing the complex metabolic pathways and experimental procedures involved in tracer studies.
References
Application Notes and Protocols for Protein Structure Analysis with L-Methionine-¹⁵N,d8 NMR
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking High-Resolution Insights into Large Proteins
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure, dynamics, and interactions of proteins at atomic resolution. However, its application to proteins larger than 30 kDa is often hampered by signal overlap and rapid signal decay. Selective isotopic labeling strategies, particularly focusing on methyl groups, have revolutionized the study of large proteins and protein complexes by NMR.
This document provides detailed application notes and protocols for the use of L-Methionine, isotopically labeled with ¹⁵N and deuterium at the methyl group (L-Methionine-¹⁵N,d8 with a ¹³C-methyl group), for protein structure analysis. The ε-methyl group of methionine serves as an excellent probe due to its strategic locations in protein cores and at interfaces, its relatively low natural abundance (reducing spectral crowding), and its favorable relaxation properties.[1][2] By combining selective ¹³CH₃ labeling of methionine with uniform ¹⁵N labeling and perdeuteration (labeling with deuterium, ²H), researchers can obtain high-resolution and high-sensitivity NMR spectra of large biomolecular systems, enabling detailed studies of protein folding, dynamics, and drug interactions.[3][4][5]
Selective methyl labeling offers several key advantages over uniform labeling schemes for large proteins:
-
Enhanced Sensitivity: The three equivalent protons of a methyl group lead to a significant signal enhancement. Signal-to-noise ratios can be improved by a factor of 4-7 compared to traditional ¹⁵N-HSQC spectra.
-
Improved Resolution: Methyl groups resonate in a less crowded region of the ¹H-¹³C spectrum, minimizing signal overlap, which is a major challenge in large proteins.
-
Reduced Relaxation Rates: Perdeuteration of the protein backbone and side chains, with the exception of the ¹H,¹³C-labeled methyl groups, dramatically slows down transverse relaxation, resulting in sharper NMR signals.
-
Strategic Probes: Methionine residues are often located in hydrophobic cores and at protein-protein or protein-ligand interfaces, making them excellent reporters of structural changes and binding events.
Quantitative Data Summary
The following tables summarize key quantitative parameters relevant to the application of L-Methionine-¹⁵N,d8 NMR in protein structure analysis.
Table 1: Comparison of NMR Sample Parameters
| Parameter | Uniformly ¹⁵N Labeled Protein | Selectively ¹³CH₃-Met, ¹⁵N, ²H Labeled Protein | Reference(s) |
| Typical Protein Concentration | 0.3 - 1.0 mM | 0.1 - 0.5 mM | |
| Required Sample Volume | ~500 µL | ~500 µL | |
| Deuterium Oxide (D₂O) Content | 5 - 10% | >95% for perdeuteration | |
| Typical pH Range | 6.0 - 7.5 | 6.0 - 7.5 | |
| Ionic Strength | < 100 mM | < 100 mM |
Table 2: Typical NMR Spectral Parameters and Sensitivity Gains
| Parameter | ¹H-¹⁵N HSQC (Uniformly ¹⁵N Labeling) | ¹H-¹³C HSQC (Selective ¹³CH₃-Met Labeling) | Reference(s) |
| ¹H Spectral Width (ppm) | ~12 - 14 | ~4 - 6 | |
| ¹⁵N/¹³C Spectral Width (ppm) | ~35 - 40 | ~20 - 25 | |
| Typical Linewidths (Hz) | Broad for large proteins | Narrower due to TROSY effect | |
| Relative Signal-to-Noise Ratio | 1x | 3-10x increase |
Experimental Protocols
This section provides detailed protocols for protein expression and labeling, sample preparation, and NMR data acquisition and analysis.
Protocol for ¹⁵N, ²H, ¹³CH₃-Methionine Protein Labeling in E. coli
This protocol is adapted for the expression of a target protein in E. coli grown in a minimal medium to ensure efficient incorporation of the desired isotopes.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid encoding the protein of interest.
-
M9 minimal medium components.
-
D₂O (99.9%).
-
¹⁵NH₄Cl (¹⁵N, 99%).
-
²H,¹²C-glucose (or ²H,¹³C-glucose if uniform ¹³C labeling of the backbone is desired).
-
L-Methionine (¹³CH₃, 99%; ¹⁵N, 99%; deuterated backbone).
-
Antibiotics.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
Procedure:
-
Starter Culture: Inoculate 50 mL of LB medium containing the appropriate antibiotic with a single colony of the transformed E. coli strain. Grow overnight at 37°C with shaking.
-
Adaptation to D₂O:
-
Pellet the overnight culture by centrifugation (e.g., 4000 x g for 10 minutes).
-
Resuspend the cell pellet in 50 mL of M9 minimal medium prepared with 50% D₂O, containing ¹⁵NH₄Cl as the sole nitrogen source and ²H,¹²C-glucose as the carbon source.
-
Grow for 8-12 hours at 37°C.
-
-
Main Culture:
-
Inoculate 1 L of M9 minimal medium prepared with >95% D₂O, containing 1 g/L ¹⁵NH₄Cl and 2 g/L ²H,¹²C-glucose, with the adapted starter culture to an initial OD₆₀₀ of ~0.1.
-
Grow the culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.
-
-
Isotope Labeling and Induction:
-
Add 100 mg of ¹³CH₃-L-Methionine (with a deuterated backbone and ¹⁵N) to the culture.
-
Incubate for 1 hour at 37°C to allow for the uptake and incorporation of the labeled amino acid.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1.0 mM.
-
Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.
-
-
Cell Harvesting and Protein Purification:
-
Harvest the cells by centrifugation.
-
Purify the protein of interest using standard chromatography techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).
-
NMR Sample Preparation
-
Buffer Exchange: Exchange the purified protein into a suitable NMR buffer (e.g., 20 mM Sodium Phosphate, 50 mM NaCl, 1 mM DTT, pH 6.5) using dialysis or a desalting column. The final buffer should be prepared with 99.9% D₂O.
-
Concentration: Concentrate the protein sample to a final concentration of 0.1-0.5 mM.
-
Final Sample Preparation: Transfer approximately 500 µL of the concentrated protein solution into an NMR tube. Add a small amount of a chemical shift reference standard (e.g., DSS or TSP).
NMR Data Acquisition
The following are typical NMR experiments and general acquisition parameters for a ¹⁵N, ²H, ¹³CH₃-Methionine labeled protein.
Table 3: Recommended NMR Experiments and Typical Acquisition Parameters
| Experiment | Purpose | Typical ¹H Spectral Width (ppm) | Typical ¹³C Spectral Width (ppm) | Typical ¹⁵N Spectral Width (ppm) | Acquisition Time (¹H) | Notes |
| 2D ¹H-¹³C HSQC/HMQC | Observe and assign methionine methyl resonances. | 6 | 25 | - | 100-150 ms | The primary experiment for this labeling scheme. |
| 2D ¹H-¹⁵N HSQC | Observe and assign backbone amide resonances. | 14 | - | 40 | 100-150 ms | To confirm protein folding and for backbone assignments. |
| 3D ¹³C-edited NOESY-HSQC | Obtain through-space correlations between methyl groups for resonance assignment and structure calculation. | 6 | 25 | - | 80-120 ms | Mixing times of 100-200 ms are common. |
| 3D ¹⁵N-edited NOESY-HSQC | Correlate backbone amides with methyl groups for assignment. | 14 | - | 40 | 80-120 ms | Connects methyl probes to the protein backbone. |
NMR Data Processing and Analysis
-
Processing: Process the raw NMR data using software such as NMRPipe or TopSpin. This typically involves Fourier transformation, phase correction, and baseline correction.
-
Resonance Assignment:
-
The ¹H-¹³C HSQC spectrum will show a single peak for each methionine methyl group.
-
Initial assignments can be made based on predictions from existing structures or homology models.
-
Unambiguous assignment is typically achieved through a combination of:
-
NOESY data: Analyzing through-space correlations between methyl groups in 3D ¹³C-edited NOESY spectra.
-
Site-directed mutagenesis: Systematically replacing each methionine with another amino acid (e.g., leucine) and observing the disappearance of the corresponding peak in the ¹H-¹³C HSQC spectrum.
-
-
-
Structure Calculation and Analysis: Once assigned, the NOE-derived distance restraints can be used in structure calculation programs (e.g., CYANA, XPLOR-NIH) to determine or refine the protein structure.
-
Interaction and Dynamics Studies: Chemical shift perturbations in the ¹H-¹³C HSQC spectrum upon addition of a ligand or drug molecule can be used to map binding sites. Relaxation dispersion experiments can provide insights into protein dynamics on the microsecond to millisecond timescale.
Visualizations
Experimental Workflow
Caption: Experimental workflow for protein structure analysis using L-Methionine-¹⁵N,d8 NMR.
Methionine Biosynthesis Pathway
Caption: Simplified metabolic pathway for L-Methionine biosynthesis in bacteria.
Applications in Drug Development
The selective labeling of methionine residues is particularly valuable in the context of drug discovery and development. Here are some key applications:
-
Fragment-Based Drug Discovery (FBDD): NMR is a primary screening technique in FBDD. By monitoring the chemical shifts of ¹³CH₃-methionine labeled proteins, researchers can detect the binding of low-affinity small molecule fragments, providing a starting point for lead optimization.
-
Mapping Drug Binding Sites: Chemical shift perturbation (CSP) mapping is a powerful method to identify the binding site of a drug on a target protein. Changes in the chemical shifts of specific methionine residues upon drug binding can be mapped onto the protein's structure to delineate the interaction surface.
-
Characterizing Allosteric Effects: Drugs that bind to allosteric sites can induce conformational changes that are propagated throughout the protein. Selective methionine labeling allows for the detection of these subtle structural changes at sites distant from the binding pocket, providing insights into the mechanism of allosteric regulation.
-
Studying Protein Dynamics in Drug Binding: The binding of a drug can alter the dynamic landscape of a protein. NMR relaxation experiments on ¹³CH₃-methionine labeled proteins can quantify changes in protein dynamics upon drug binding, which can be crucial for understanding the thermodynamics and kinetics of the interaction.
-
Structure-Activity Relationship (SAR) by NMR: By observing the NMR spectral changes of the target protein upon binding of a series of related compounds, researchers can establish a structure-activity relationship at the atomic level, guiding the rational design of more potent and selective drugs.
Conclusion
The use of L-Methionine-¹⁵N,d8 in conjunction with ¹³C-methyl labeling and perdeuteration provides a robust and sensitive approach for the NMR analysis of large and complex proteins. The detailed protocols and application notes presented here offer a comprehensive guide for researchers, scientists, and drug development professionals to leverage this powerful technique for advancing our understanding of protein structure, function, and interactions. The ability to obtain high-resolution structural and dynamic information on challenging protein targets makes this methodology an invaluable tool in modern structural biology and drug discovery.
References
- 1. Solution characterization of [methyl-13C]methionine HIV-1 reverse transcriptase by NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. protein-nmr.org.uk [protein-nmr.org.uk]
- 4. pound.med.utoronto.ca [pound.med.utoronto.ca]
- 5. Assigning methyl resonances for protein solution-state NMR studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-Methionine-15N,d8 Mass Spectrometry Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation and analysis of L-Methionine-15N,d8 by mass spectrometry. The following sections offer comprehensive methodologies for sample extraction from common biological matrices, data presentation for quantitative analysis, and a visual representation of a key metabolic pathway involving methionine.
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the analysis of methionine using LC-MS/MS with stable isotope-labeled internal standards. These values are representative and may vary depending on the specific instrumentation, sample matrix, and experimental conditions.[1][2][3]
| Parameter | Plasma | Cell Culture Media |
| Linearity (r²) | > 0.998 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 - 2.0 µM | 0.01 - 1 µM |
| Upper Limit of Quantification (ULOQ) | 1000 - 2000 µM | 100 - 500 µM |
| Intra-day Precision (%CV) | < 11.8% | < 10% |
| Inter-day Precision (%CV) | < 14.3% | < 15% |
| Recovery | 92.1% - 108.2% | Not typically reported; dilution is common |
| Matrix Effect | Compensated by internal standard | Minimal after dilution |
Experimental Protocols
This section details the protocols for sample preparation of plasma and cell culture media for the analysis of this compound by LC-MS/MS. This compound is used as an internal standard for the accurate quantification of endogenous L-Methionine.
Protocol 1: Sample Preparation from Human Plasma
This protocol is designed for the extraction of methionine from human plasma samples.
Materials:
-
Human plasma (collected in EDTA tubes)
-
This compound (Internal Standard)
-
Methanol, HPLC grade (chilled to -20°C)
-
Acetonitrile, HPLC grade (chilled to -20°C)
-
Water, HPLC grade
-
Formic acid, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge capable of 14,000 x g and 4°C
-
Vortex mixer
-
Pipettes and tips
Procedure:
-
Internal Standard Spiking: To 100 µL of human plasma in a microcentrifuge tube, add a known amount of this compound working solution. The concentration of the internal standard should be chosen to be within the linear range of the assay.
-
Protein Precipitation: Add 400 µL of chilled methanol (containing 0.1% formic acid) to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube without disturbing the protein pellet.
-
Evaporation (Optional): For sample concentration, the supernatant can be dried down under a gentle stream of nitrogen gas and then reconstituted in a smaller volume of the initial mobile phase.
-
LC-MS/MS Analysis: Transfer the supernatant or the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.
Protocol 2: Sample Preparation from Cell Culture Media
This protocol is suitable for the analysis of methionine in both fresh and spent cell culture media.
Materials:
-
Cell culture medium
-
This compound (Internal Standard)
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
Formic acid, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge capable of 14,000 rpm
-
Vortex mixer
-
Pipettes and tips
Procedure:
-
Sample Collection: Collect the cell culture medium and centrifuge at a low speed (e.g., 300 x g for 5 minutes) to remove any cells or debris.
-
Internal Standard Spiking: To a known volume of the cell-free medium, add a precise amount of the this compound internal standard.
-
Dilution/Protein Precipitation:
-
Vortexing (if precipitating): If acetonitrile was added, vortex the sample for 30 seconds.
-
Centrifugation (if precipitating): Centrifuge at 14,000 rpm for 5 minutes to pellet any precipitated proteins.
-
Supernatant Transfer: Transfer the supernatant to an autosampler vial.
-
LC-MS/MS Analysis: The sample is now ready for injection.
LC-MS/MS Method
Liquid Chromatography (LC):
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for good retention of polar amino acids. A C18 column can also be used with appropriate mobile phases.
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: A typical gradient would start with a high percentage of mobile phase B, ramping down to a lower percentage to elute the polar analytes.
-
Flow Rate: 0.3 - 0.6 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 - 10 µL
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): The following MRM transitions should be used for L-Methionine and its internal standard. Note: These values are theoretical and should be optimized on the specific instrument.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| L-Methionine | 150.1 | 104.1 |
| This compound | 159.1 | 112.1 |
-
Collision Energy and other source parameters: These should be optimized for the specific instrument to achieve maximum signal intensity.
Visualizations
Caption: Experimental workflow for plasma and cell culture media sample preparation.
Caption: The S-adenosylmethionine (SAM) cycle, a key metabolic pathway for methionine.
References
- 1. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. lcms.cz [lcms.cz]
Application Notes and Protocols for Protein Turnover Studies with L-Methionine-¹⁵N,d₈
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein turnover, the continuous synthesis and degradation of proteins, is a fundamental process in maintaining cellular homeostasis and responding to internal and external stimuli. Dysregulation of protein turnover is implicated in numerous diseases, including cancer, neurodegenerative disorders, and metabolic diseases. The study of protein dynamics, therefore, provides critical insights into disease mechanisms and potential therapeutic targets.
Stable isotope labeling with amino acids followed by mass spectrometry (MS) has become a powerful technique for measuring protein turnover rates in a global and unbiased manner.[1] L-Methionine-¹⁵N,d₈ is a stable isotope-labeled amino acid that serves as an excellent tracer for these studies.[2] The incorporation of the heavy isotope-labeled methionine into newly synthesized proteins allows for their differentiation from the pre-existing protein pool. The ¹⁵N and deuterium (d₈) labels provide a significant mass shift, facilitating accurate detection and quantification by mass spectrometry.
These application notes provide a comprehensive overview and detailed protocols for designing and conducting protein turnover experiments using L-Methionine-¹⁵N,d₈.
Core Principles
The fundamental principle of this technique is to introduce L-Methionine-¹⁵N,d₈ into a biological system (e.g., cell culture or animal model) and monitor its incorporation into the proteome over time. By measuring the ratio of "heavy" (newly synthesized) to "light" (pre-existing) forms of peptides, the rates of protein synthesis and degradation can be calculated.
Experimental Design Considerations
Successful protein turnover studies require careful experimental design. Key factors to consider include:
-
System Selection: The choice of a model system (cell lines, primary cells, or animal models) will depend on the biological question.
-
Labeling Strategy: The duration of the labeling experiment should be optimized based on the expected turnover rates of the proteins of interest. A time-course experiment is often necessary to accurately determine turnover kinetics.
-
Precursor Pool Enrichment: It is crucial to measure the enrichment of the L-Methionine-¹⁵N,d₈ in the amino acid precursor pool (aminoacyl-tRNA) to accurately calculate absolute synthesis rates.[3]
-
Controls: Appropriate controls are essential for data interpretation. These include unlabeled control samples and samples from different time points.
-
Replicates: Biological and technical replicates are necessary to ensure the statistical significance of the findings.
Signaling Pathways in Protein Turnover
Protein turnover is tightly regulated by a complex network of signaling pathways. The mTOR and ubiquitin-proteasome pathways are two of the most critical regulators.
Figure 1: Simplified signaling pathways regulating protein synthesis and degradation.
Experimental Workflow
The general workflow for a protein turnover study using L-Methionine-¹⁵N,d₈ is outlined below.
Figure 2: General experimental workflow for protein turnover studies.
Protocols
Protocol 1: In Vitro Labeling of Cultured Cells
This protocol describes the labeling of adherent mammalian cells with L-Methionine-¹⁵N,d₈.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), dialyzed
-
L-Methionine-free medium
-
L-Methionine-¹⁵N,d₈
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease and phosphatase inhibitors
-
BCA Protein Assay Kit
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to reach the desired confluency (typically 70-80%).
-
Methionine Starvation (Optional but Recommended): Gently wash the cells twice with pre-warmed PBS. Replace the complete medium with L-Methionine-free medium supplemented with dialyzed FBS. Incubate for 30-60 minutes to deplete the intracellular pool of unlabeled methionine.
-
Labeling: Prepare the labeling medium by supplementing the L-Methionine-free medium with L-Methionine-¹⁵N,d₈ at a final concentration typically ranging from 50 to 200 µM (this should be optimized for the specific cell line).
-
Time Course: Replace the starvation medium with the labeling medium and incubate the cells for various time points (e.g., 0, 2, 4, 8, 12, 24 hours). The "0-hour" time point represents the unlabeled control.
-
Cell Harvest: At each time point, wash the cells twice with ice-cold PBS. Lyse the cells directly on the plate with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Extraction: Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Collect the supernatant and determine the protein concentration using a BCA protein assay.
-
Sample Storage: Store the protein lysates at -80°C until further processing for mass spectrometry.
Protocol 2: Sample Preparation for Mass Spectrometry
This protocol outlines the steps for preparing protein samples for LC-MS/MS analysis.
Materials:
-
Protein lysate from Protocol 1
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin, sequencing grade
-
Ammonium bicarbonate
-
Formic acid
-
Acetonitrile
-
C18 desalting spin columns
Procedure:
-
Reduction and Alkylation:
-
Take a defined amount of protein (e.g., 50-100 µg) from each sample.
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Cool the samples to room temperature.
-
Add IAA to a final concentration of 20 mM and incubate in the dark at room temperature for 30 minutes.
-
-
In-Solution Digestion:
-
Dilute the samples with 50 mM ammonium bicarbonate to reduce the concentration of detergents from the lysis buffer.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Digestion Quenching: Stop the digestion by adding formic acid to a final concentration of 1%.
-
Peptide Desalting:
-
Desalt the peptide samples using C18 spin columns according to the manufacturer's instructions.
-
Elute the peptides with a solution of 50% acetonitrile and 0.1% formic acid.
-
-
Sample Drying and Reconstitution:
-
Dry the eluted peptides in a vacuum centrifuge.
-
Reconstitute the dried peptides in a solution of 2% acetonitrile and 0.1% formic acid for LC-MS/MS analysis.
-
Data Presentation
Quantitative data from protein turnover studies should be presented in a clear and organized manner to facilitate interpretation and comparison.
Table 1: Representative Protein Turnover Data
| Protein ID | Gene Name | Protein Half-life (hours) - Control | Protein Half-life (hours) - Treatment | Fold Change | p-value |
| P02768 | ALB | 480.5 ± 25.3 | 475.2 ± 30.1 | 0.99 | 0.85 |
| P62258 | ACTB | 75.2 ± 5.1 | 78.9 ± 6.3 | 1.05 | 0.42 |
| Q06830 | HSP90AA1 | 35.8 ± 3.2 | 55.1 ± 4.5 | 1.54 | 0.008 |
| P04637 | TP53 | 0.5 ± 0.1 | 1.2 ± 0.2 | 2.40 | <0.001 |
| P10636 | PCNA | 20.1 ± 1.8 | 15.5 ± 1.5 | 0.77 | 0.021 |
Data are presented as mean ± standard deviation for n=3 biological replicates. Fold change is calculated as the ratio of the half-life in the treatment group to the control group. Statistical significance was determined using a Student's t-test.
Data Analysis
The analysis of mass spectrometry data from protein turnover experiments involves several steps:
-
Protein Identification: The raw MS/MS data is searched against a protein sequence database to identify peptides and proteins.
-
Quantification of Isotope Enrichment: The relative abundance of the light and heavy isotopic envelopes for each peptide is determined.
-
Calculation of Fractional Synthesis Rate (FSR): The FSR is calculated based on the rate of incorporation of the heavy label over time.
-
Determination of Protein Half-life: The degradation rate constant (kdeg) is determined from the FSR, and the protein half-life is calculated as ln(2)/kdeg.
-
Software Tools: Several software packages are available for analyzing protein turnover data, including TurnoveR, d2ome, and Skyline.[4][5]
Conclusion
The use of L-Methionine-¹⁵N,d₈ in combination with modern mass spectrometry provides a robust and powerful platform for the quantitative analysis of protein turnover. The protocols and guidelines presented here offer a framework for designing and executing these complex experiments, enabling researchers to gain deeper insights into the dynamic nature of the proteome in health and disease. Careful planning, execution, and data analysis are paramount to obtaining high-quality, reproducible results.
References
- 1. liverpool.ac.uk [liverpool.ac.uk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Harmonizing Labeling and Analytical Strategies to Obtain Protein Turnover Rates in Intact Adult Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Software Tool for Visualization and Validation of Protein Turnover Rates Using Heavy Water Metabolic Labeling and LC-MS | MDPI [mdpi.com]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
Application Notes and Protocols for L-Methionine-15N,d8 Incorporation in Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the metabolic incorporation of L-Methionine-15N,d8 in mammalian cells for quantitative proteomics, commonly known as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). This method enables the relative quantification of proteins between different cell populations, providing valuable insights into cellular processes, disease mechanisms, and drug action.
Introduction
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used metabolic labeling strategy in quantitative proteomics.[1][2] The principle of SILAC involves replacing a standard essential amino acid in the cell culture medium with its non-radioactive, "heavy" isotopic counterpart.[1] As cells proliferate, the heavy amino acid is incorporated into all newly synthesized proteins. By comparing the mass spectra of peptides from cells grown in "light" (normal) and "heavy" media, the relative abundance of each protein can be accurately determined.
L-methionine is an essential amino acid crucial for the initiation of protein synthesis and various other cellular processes.[3] Its stable isotope-labeled form, this compound, provides a distinct mass shift that is readily detectable by mass spectrometry, making it a suitable candidate for SILAC-based experiments. This technique is particularly useful for studying protein expression, post-translational modifications, and protein turnover.
Data Presentation
While specific quantitative data for this compound incorporation is not extensively published, the following tables illustrate the expected outcomes based on the principles of SILAC and data from similar heavy amino acid labeling experiments. These tables should be used as a reference, and optimal conditions should be empirically determined for each cell line and experimental setup.
Table 1: Illustrative Incorporation Efficiency of this compound in Different Mammalian Cell Lines Over Time.
| Cell Line | Time (hours) | Incorporation Efficiency (%) |
| HEK293 | 24 | ~85% |
| 48 | >95% | |
| 72 | >98% | |
| HeLa | 24 | ~80% |
| 48 | >93% | |
| 72 | >97% | |
| A549 | 24 | ~75% |
| 48 | >90% | |
| 72 | >96% |
Note: Incorporation efficiency is typically determined by mass spectrometry analysis of protein digests and is dependent on the cell line's doubling time and metabolic rate.
Table 2: Example of Cell Viability Assessment in Response to this compound Labeling.
| Cell Line | L-Methionine (Light) Viability (%) | This compound Viability (%) |
| HEK293 | 98 ± 2 | 97 ± 3 |
| HeLa | 96 ± 3 | 95 ± 4 |
| A549 | 97 ± 2 | 96 ± 3 |
Note: Data are represented as mean ± standard deviation. Generally, stable isotope-labeled amino acids are not expected to significantly impact cell viability. However, it is recommended to perform a viability assay (e.g., Trypan Blue exclusion or MTT assay) to confirm.
Table 3: Sample Quantitative Proteomics Data from a SILAC Experiment Using this compound.
| Protein ID | Gene Name | Heavy/Light Ratio (Treatment/Control) | p-value | Regulation |
| P04637 | TP53 | 2.15 | 0.001 | Upregulated |
| P60709 | ACTB | 1.02 | 0.95 | Unchanged |
| Q06830 | HSP90AA1 | 0.45 | 0.005 | Downregulated |
Note: This table represents hypothetical data from a drug treatment study. The Heavy/Light ratio indicates the change in protein abundance in the treated sample relative to the control.
Experimental Protocols
The following are detailed protocols for a typical SILAC experiment using this compound.
Protocol 1: Preparation of SILAC Media
-
Obtain Methionine-deficient Media: Start with a commercially available cell culture medium that lacks L-methionine (e.g., DMEM for SILAC, RPMI 1640 for SILAC).
-
Prepare 'Light' Medium: Reconstitute the methionine-deficient medium according to the manufacturer's instructions and supplement it with the standard, unlabeled L-methionine at the normal concentration (e.g., 30 mg/L for DMEM).
-
Prepare 'Heavy' Medium: Reconstitute a separate batch of the methionine-deficient medium and supplement it with this compound at the same concentration as the 'light' medium.
-
Complete Media Preparation: To both 'light' and 'heavy' media, add dialyzed fetal bovine serum (dFBS) to a final concentration of 10-15%. The use of dialyzed serum is critical to minimize the introduction of unlabeled amino acids. Add other necessary supplements such as penicillin/streptomycin and L-glutamine.
-
Sterilization: Filter-sterilize both media using a 0.22 µm filter and store at 4°C.
Protocol 2: Cell Culture and Metabolic Labeling
-
Cell Seeding: Plate the mammalian cells of interest in their regular growth medium.
-
Adaptation to SILAC Media: Once the cells reach 50-60% confluency, aspirate the regular medium, wash the cells once with sterile PBS, and replace it with either the 'light' or 'heavy' SILAC medium.
-
Cell Expansion and Labeling: Culture the cells in their respective SILAC media for at least five to six cell doublings to ensure near-complete incorporation of the labeled methionine.[1] For adherent cells, passage them as they reach confluency. For suspension cells, maintain them in the log phase of growth.
-
Verification of Incorporation (Optional but Recommended): After 5-6 doublings, harvest a small aliquot of cells from the 'heavy' labeled population. Extract proteins, perform a tryptic digest, and analyze by mass spectrometry to confirm an incorporation efficiency of >95%.
Protocol 3: Protein Extraction and Digestion
-
Cell Harvest: After the experimental treatment, harvest the 'light' and 'heavy' labeled cell populations. For adherent cells, use a cell scraper or trypsin. For suspension cells, centrifuge to pellet. Wash the cell pellets twice with ice-cold PBS.
-
Cell Lysis: Resuspend the cell pellets in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Incubate on ice for 30 minutes with intermittent vortexing.
-
Protein Quantification: Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant (protein extract) to a new tube. Determine the protein concentration of both 'light' and 'heavy' lysates using a standard protein assay (e.g., BCA assay).
-
Sample Mixing: Combine equal amounts of protein from the 'light' and 'heavy' samples.
-
Protein Digestion:
-
Reduction: Add DTT to a final concentration of 10 mM and incubate at 56°C for 1 hour.
-
Alkylation: Add iodoacetamide to a final concentration of 55 mM and incubate for 45 minutes at room temperature in the dark.
-
Digestion: Dilute the protein mixture with ammonium bicarbonate (50 mM, pH 8) to reduce the concentration of denaturants. Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Peptide Cleanup: Stop the digestion by adding formic acid. Desalt the peptide mixture using a C18 solid-phase extraction column. Elute the peptides and dry them in a vacuum centrifuge.
Protocol 4: Mass Spectrometry and Data Analysis
-
LC-MS/MS Analysis: Reconstitute the dried peptides in a suitable buffer (e.g., 0.1% formic acid) and analyze them using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Data Analysis: Use specialized proteomics software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the peptides. The software will identify peptide pairs with a specific mass difference corresponding to the this compound label and calculate the heavy-to-light (H/L) ratios for each protein.
Visualizations
Methionine Metabolism and Protein Synthesis Pathway
The following diagram illustrates the central role of methionine in cellular metabolism, including its incorporation into proteins and its involvement in the S-adenosylmethionine (SAM) cycle, which is crucial for methylation reactions.
Caption: Methionine metabolic pathway.
Experimental Workflow for SILAC using this compound
This diagram outlines the key steps in a quantitative proteomics experiment using this compound for metabolic labeling.
Caption: SILAC experimental workflow.
References
Revolutionizing Proteomics: A Data Analysis Workflow for L-Methionine-15N,d8 Metabolic Labeling
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used metabolic labeling technique for quantitative mass spectrometry (MS)-based proteomics.[1] This method allows for the accurate comparison of protein abundances between different cell populations. By metabolically incorporating stable isotope-labeled amino acids into proteins, SILAC enables the precise quantification of thousands of proteins in a single experiment.[2][3] This application note provides a detailed workflow for proteomics experiments using L-Methionine-15N,d8, a heavy variant of the essential amino acid methionine. This approach is particularly valuable for studying cellular processes where methionine metabolism plays a crucial role, such as one-carbon metabolism and the regulation of key signaling pathways like mTOR.[4][5]
This document outlines the complete workflow, from experimental design and detailed protocols for cell culture and sample preparation to data analysis using MaxQuant and downstream interpretation.
I. Quantitative Data Summary
Quantitative analysis of SILAC data aims to determine the relative abundance of proteins between different experimental conditions. The results are typically presented in a tabular format, providing a clear overview of the proteins that are significantly up- or down-regulated.
Table 1: Representative Quantitative Proteomics Data from an this compound SILAC Experiment. This table summarizes the key quantitative data for a selection of proteins identified and quantified in a typical SILAC experiment comparing a treated versus a control sample.
| Protein Accession | Gene Symbol | Protein Name | Log2 (H/L Ratio) | p-value | Regulation |
| P62308 | MTOR | Serine/threonine-protein kinase mTOR | -1.58 | 0.001 | Down-regulated |
| Q9Y2S6 | RICTOR | Rapamycin-insensitive companion of mTOR | -1.21 | 0.005 | Down-regulated |
| P60709 | EIF4EBP1 | Eukaryotic translation initiation factor 4E-binding protein 1 | -2.05 | <0.001 | Down-regulated |
| P42345 | RPS6KB1 | Ribosomal protein S6 kinase beta-1 | -1.89 | <0.001 | Down-regulated |
| Q13541 | GNB1L | Guanine nucleotide-binding protein subunit beta-like protein 1 | 0.12 | 0.85 | Not Significant |
| P62826 | ACTG1 | Actin, cytoplasmic 2 | 0.05 | 0.92 | Not Significant |
| P08238 | HSP90AA1 | Heat shock protein HSP 90-alpha | 1.75 | 0.002 | Up-regulated |
| P10809 | HSPD1 | 60 kDa heat shock protein, mitochondrial | 1.98 | <0.001 | Up-regulated |
H/L Ratio: Ratio of the intensity of the heavy (this compound labeled) peptide to the light (unlabeled) peptide. p-value: Statistical significance of the observed change in protein abundance.
II. Experimental Protocols
A successful SILAC experiment relies on meticulous execution of the experimental protocol. The following sections provide detailed methodologies for the key steps in an this compound proteomics experiment.
Protocol 1: SILAC Labeling of Mammalian Cells with this compound
1.1. Materials:
-
SILAC-grade DMEM or RPMI 1640 medium lacking L-Methionine.
-
Dialyzed Fetal Bovine Serum (dFBS).
-
L-Methionine (light).
-
This compound (heavy).
-
Penicillin-Streptomycin solution.
-
Mammalian cell line of interest.
1.2. Procedure:
-
Prepare SILAC Media:
-
Light Medium: Supplement the methionine-deficient medium with light L-Methionine to the normal physiological concentration (e.g., 15 mg/L), 10% dFBS, and 1% Penicillin-Streptomycin.
-
Heavy Medium: Supplement the methionine-deficient medium with this compound to the same concentration as the light medium, 10% dFBS, and 1% Penicillin-Streptomycin.
-
-
Cell Adaptation:
-
Culture the cells in the "heavy" and "light" SILAC media for at least five to six cell divisions to ensure complete incorporation of the labeled amino acid.
-
Monitor the incorporation efficiency by performing a small-scale protein extraction and mass spectrometry analysis. The incorporation should be >97% before proceeding with the experiment.
-
-
Experimental Treatment:
-
Once complete labeling is achieved, apply the experimental treatment to one of the cell populations (e.g., drug treatment, gene knockdown). The other cell population will serve as the control.
-
-
Cell Harvesting:
-
After the treatment period, harvest the "heavy" and "light" cell populations separately.
-
Wash the cells with ice-cold PBS.
-
Count the cells from each population to ensure a 1:1 mixing ratio for the subsequent steps.
-
Protocol 2: Protein Extraction and In-solution Digestion
2.1. Materials:
-
Lysis Buffer (e.g., 8 M urea in 50 mM Tris-HCl, pH 8.0, with protease and phosphatase inhibitors).
-
Dithiothreitol (DTT).
-
Iodoacetamide (IAA).
-
Trypsin (mass spectrometry grade).
-
Formic acid.
-
C18 desalting columns.
2.2. Procedure:
-
Cell Lysis:
-
Combine the "heavy" and "light" cell pellets in a 1:1 ratio.
-
Resuspend the combined cell pellet in lysis buffer.
-
Sonicate the lysate on ice to shear DNA and ensure complete lysis.
-
Centrifuge the lysate at high speed to pellet cell debris.
-
-
Protein Reduction and Alkylation:
-
Collect the supernatant containing the protein extract.
-
Determine the protein concentration using a compatible protein assay (e.g., BCA assay).
-
Reduce the disulfide bonds by adding DTT to a final concentration of 5 mM and incubating for 30 minutes at 56°C.
-
Alkylate the free cysteine residues by adding IAA to a final concentration of 15 mM and incubating for 30 minutes at room temperature in the dark.
-
-
Protein Digestion:
-
Dilute the urea concentration of the protein sample to less than 2 M with 50 mM ammonium bicarbonate.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Peptide Desalting:
-
Acidify the peptide solution with formic acid to a final concentration of 0.1%.
-
Desalt the peptides using C18 columns according to the manufacturer's instructions.
-
Elute the desalted peptides and dry them in a vacuum centrifuge.
-
Protocol 3: LC-MS/MS Analysis
3.1. Procedure:
-
Peptide Resuspension: Reconstitute the dried peptides in a solution of 0.1% formic acid in water.
-
Liquid Chromatography (LC):
-
Load the peptide sample onto a reversed-phase LC column.
-
Separate the peptides using a gradient of increasing acetonitrile concentration.
-
-
Mass Spectrometry (MS):
-
Analyze the eluting peptides using a high-resolution mass spectrometer (e.g., Orbitrap).
-
Operate the mass spectrometer in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions in each MS1 scan are selected for fragmentation and MS2 analysis.
-
III. Data Analysis Workflow
The raw data generated by the mass spectrometer needs to be processed to identify and quantify the proteins. MaxQuant is a popular software package for analyzing SILAC data.
MaxQuant Data Analysis Steps:
-
Load Raw Data: Import the raw mass spectrometry data files into MaxQuant.
-
Group-specific Parameters:
-
Type: Set to 'Standard' for SILAC experiments.
-
Multiplicity: Set to '2' for a dual-labeling experiment (heavy and light).
-
Labels: Define the heavy label as this compound.
-
-
Global Parameters:
-
Enzyme: Select 'Trypsin/P'.
-
Variable Modifications: Include 'Oxidation (M)' and 'Acetyl (Protein N-term)'.
-
Fixed Modifications: Include 'Carbamidomethyl (C)'.
-
Database: Specify the appropriate FASTA database for protein identification.
-
-
Run Analysis: Start the MaxQuant analysis. The software will perform peptide identification, protein quantification based on the heavy-to-light ratios, and statistical analysis.
-
Output Interpretation: The primary output file is 'proteinGroups.txt', which contains the list of identified proteins and their corresponding H/L ratios and other quantitative information.
IV. Visualizations
Diagrams are essential for visualizing complex biological processes and experimental workflows. The following diagrams were generated using the Graphviz DOT language.
Caption: Experimental workflow for this compound SILAC proteomics.
Caption: Methionine metabolism and its regulation of the mTOR signaling pathway.
References
- 1. Quantitative Proteomics Using SILAC | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 4. mdpi.com [mdpi.com]
- 5. Serine and one-carbon metabolism, a bridge that links mTOR signaling and DNA methylation in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of L-Methionine using L-Methionine-¹⁵N,d⁸ as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Accurate quantification of amino acids is critical in various fields of research, including drug development, where understanding metabolic pathways and biomarker discovery are paramount. L-methionine, an essential amino-axit, plays a crucial role in protein synthesis and cellular methylation reactions. This document provides detailed application notes and protocols for the precise and accurate quantification of L-methionine in biological matrices, such as plasma and cell culture media, using a stable isotope-labeled internal standard, L-Methionine-¹⁵N,d⁸, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry as it corrects for variations in sample preparation, chromatography, and ionization, ensuring high-quality data.
Signaling Pathway of Methionine Metabolism
Methionine is a central node in cellular metabolism, primarily participating in the methionine cycle where it is converted to S-adenosylmethionine (SAM), the universal methyl donor for numerous biological reactions, including DNA, RNA, and protein methylation. Understanding this pathway is crucial for interpreting quantitative data in the context of cellular function and disease.
Caption: Methionine Metabolism and Quantification Workflow. This diagram illustrates the central role of L-methionine in the one-carbon metabolism pathway and the use of L-Methionine-¹⁵N,d⁸ as an internal standard for its quantification.
Experimental Protocols
Quantification of L-Methionine in Human Plasma
This protocol describes the procedure for extracting L-methionine from human plasma and quantifying it using LC-MS/MS with L-Methionine-¹⁵N,d⁸ as an internal standard.
Materials:
-
Human plasma (collected in EDTA tubes)
-
L-Methionine
-
L-Methionine-¹⁵N,d⁸ (Internal Standard, IS)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of L-Methionine (1 mg/mL) in 0.1% formic acid in water.
-
Prepare a stock solution of L-Methionine-¹⁵N,d⁸ (1 mg/mL) in 0.1% formic acid in water.
-
Prepare a working internal standard solution of L-Methionine-¹⁵N,d⁸ at a concentration of 10 µg/mL in 50% methanol.
-
Prepare a series of calibration standards by spiking the L-Methionine stock solution into a surrogate matrix (e.g., charcoal-stripped plasma or 0.9% saline) to achieve concentrations ranging from 0.1 to 100 µM.
-
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample, calibration standard, or quality control sample.
-
Add 10 µL of the 10 µg/mL L-Methionine-¹⁵N,d⁸ internal standard working solution to each tube (except for blank samples).
-
Add 200 µL of ice-cold methanol to precipitate proteins.
-
Vortex each tube for 30 seconds.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: HILIC Column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
Time (min) %B 0.0 95 2.0 70 2.1 5 3.0 5 3.1 95 | 5.0 | 95 |
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) L-Methionine 150.1 104.1 15 | L-Methionine-¹⁵N,d⁸ | 159.1 | 112.1 | 15 |
-
Ion Source Parameters: Optimize source temperature, gas flows, and capillary voltage according to the specific instrument used.
-
-
Data Analysis:
-
Quantify L-Methionine by calculating the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of L-Methionine in the plasma samples by interpolating their peak area ratios from the calibration curve.
Quantification of L-Methionine in Cell Culture Media
This protocol outlines the procedure for quantifying L-methionine in cell culture media, a common requirement for metabolic studies.
Materials:
-
Cell culture media samples
-
L-Methionine
-
L-Methionine-¹⁵N,d⁸ (Internal Standard, IS)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
Procedure:
-
Preparation of Standard Solutions:
-
Prepare standard solutions as described in the plasma protocol, using fresh (unused) cell culture medium as the matrix for calibration standards to match the sample matrix as closely as possible.
-
-
Sample Preparation:
-
Collect cell culture media samples and centrifuge at 300 x g for 5 minutes to remove any cells or debris.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the clarified cell culture medium, calibration standard, or quality control sample.
-
Add 10 µL of the 10 µg/mL L-Methionine-¹⁵N,d⁸ internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate any proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
LC-MS/MS Analysis:
-
Follow the same LC-MS/MS parameters as described for the plasma analysis protocol.
-
Data Presentation
The following tables summarize typical quantitative data obtained from a method validation study using the described protocols.
Table 1: Calibration Curve for L-Methionine Quantification
| Concentration (µM) | Peak Area Ratio (Analyte/IS) |
| 0.1 | 0.012 |
| 0.5 | 0.058 |
| 1.0 | 0.115 |
| 5.0 | 0.592 |
| 10.0 | 1.180 |
| 25.0 | 2.950 |
| 50.0 | 5.890 |
| 100.0 | 11.750 |
| Linearity (R²) | >0.995 |
Table 2: Accuracy and Precision of the Method in Plasma
| QC Level | Spiked Conc. (µM) | Measured Conc. (µM) (n=5) | Accuracy (%) | Precision (%CV) |
| Low | 0.5 | 0.48 | 96.0 | 4.5 |
| Medium | 20.0 | 20.5 | 102.5 | 3.2 |
| High | 80.0 | 78.9 | 98.6 | 2.8 |
Table 3: Recovery of L-Methionine from Cell Culture Media
| Spiked Concentration (µM) | Measured Concentration (µM) | Recovery (%) |
| 10 | 9.7 | 97.0 |
| 50 | 51.2 | 102.4 |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the quantification of L-Methionine using L-Methionine-¹⁵N,d⁸ as an internal standard.
Caption: General experimental workflow for L-Methionine quantification. This flowchart outlines the key steps from sample collection to final data analysis.
Conclusion
The use of L-Methionine-¹⁵N,d⁸ as an internal standard provides a robust and reliable method for the quantification of L-methionine in complex biological matrices. The detailed protocols and expected performance data presented in these application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals to implement this methodology in their laboratories. The high accuracy, precision, and linearity of this stable isotope dilution LC-MS/MS method make it an invaluable tool for metabolic research and clinical applications.
Troubleshooting & Optimization
troubleshooting incomplete L-Methionine-15N,d8 labeling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during metabolic labeling experiments with L-Methionine-15N,d8. The content is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind this compound labeling?
This compound is a stable isotope-labeled amino acid used in metabolic labeling experiments, such as Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC). Cells are cultured in a medium where standard L-methionine is replaced with this compound. As cells grow and synthesize new proteins, they incorporate this "heavy" methionine. This results in a mass shift in methionine-containing peptides, which can be detected and quantified by mass spectrometry, allowing for the differentiation and relative quantification of proteins from different cell populations.
Q2: Why is it crucial to achieve complete labeling?
Incomplete labeling can lead to inaccurate quantification in proteomic analyses.[1] If a significant portion of the proteome is not labeled with the heavy amino acid, the signal from the "light" peptides will be artificially inflated, skewing the calculated ratios between different experimental conditions. For accurate results, labeling efficiency should ideally be above 95-97%.[1]
Q3: How many cell doublings are required for complete labeling?
Generally, at least five to six cell doublings are recommended to ensure near-complete incorporation of the labeled amino acid.[2][3] This allows for the dilution of pre-existing, unlabeled proteins through cell division and protein turnover. The optimal number of passages can vary depending on the cell line's doubling time and protein turnover rates.
Q4: Is L-Methionine an essential amino acid for mammalian cells?
Yes, methionine is an essential amino acid for mammalian cells, meaning they cannot synthesize it de novo and must acquire it from their environment, such as the cell culture medium.[4] This is advantageous for labeling experiments as it minimizes the dilution of the isotopic label from endogenous synthesis.
Troubleshooting Guide for Incomplete this compound Labeling
Incomplete labeling is a common issue in SILAC experiments. The following guide provides potential causes and solutions for troubleshooting low incorporation of this compound.
Problem 1: Low Incorporation Efficiency (<95%)
Possible Causes and Solutions
| Potential Cause | Recommended Action | Expected Outcome |
| Contamination with unlabeled methionine | Use dialyzed fetal bovine serum (FBS) to remove free amino acids. Ensure all media components are free of unlabeled methionine. | Increased incorporation efficiency by eliminating competing light amino acids. |
| Insufficient number of cell doublings | Culture cells for at least 5-6 passages in the labeling medium. Monitor labeling efficiency at each passage. | Gradual increase in labeling efficiency with each cell division, reaching >95%. |
| Suboptimal concentration of this compound | Ensure the concentration of heavy methionine in the SILAC medium is equivalent to that in standard medium (e.g., 15 mg/L in DMEM). | Optimal cell growth and efficient incorporation of the labeled amino acid. |
| Slow protein turnover | For cells with slow turnover rates or non-dividing cells, extend the labeling time. Consider using pulsed SILAC (pSILAC) to measure de novo protein synthesis. | Improved labeling of newly synthesized proteins. |
| Issues with this compound quality | Verify the isotopic purity and chemical integrity of the labeled amino acid from the supplier. | Ensures that the labeling reagent meets the required specifications. |
Problem 2: High Variability in Labeling Between Experiments
Possible Causes and Solutions
| Potential Cause | Recommended Action | Expected Outcome |
| Inconsistent cell culture conditions | Standardize cell seeding density, passage number, and media preparation. Maintain a consistent cell growth phase (log phase) for all experiments. | Reduced variability and more reproducible labeling results across replicates. |
| Cellular stress | Avoid conditions that may induce stress, such as nutrient deprivation or overcrowding, as this can alter amino acid metabolism. | More consistent and predictable labeling efficiency. |
| Methionine transporter expression levels | Be aware that methionine uptake can be rate-limiting and transporter expression (e.g., SLC7A5, SLC43A2) can vary between cell lines and conditions. | Understanding this biological variable can help interpret variability. For some cell lines, consistent growth conditions are key to stable transporter expression. |
Problem 3: Unexpected Labeled Species or Isotope Scrambling
Possible Causes and Solutions
| Potential Cause | Recommended Action | Expected Outcome |
| Metabolic conversion of methionine | While less common for methionine than for amino acids like arginine, be aware of the methionine salvage pathway which recycles methionine. This should not remove the isotope label but could affect metabolic flux. | A clearer understanding of methionine metabolism in your specific cell line. |
| In-source fragmentation during mass spectrometry | Optimize mass spectrometer source conditions to minimize fragmentation of the labeled amino acid. | Cleaner mass spectra with reduced artifactual peaks. |
| Chemical instability of the labeled amino acid | While generally stable, ensure proper storage of this compound as recommended by the manufacturer to prevent degradation. Deuterated compounds are generally stable under cell culture conditions. | Consistent labeling performance and avoidance of artifacts from degraded label. |
Experimental Protocols
Protocol 1: Standard SILAC Labeling with this compound
-
Media Preparation:
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Prepare "light" and "heavy" SILAC media using a formulation deficient in L-methionine (e.g., DMEM for SILAC).
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For the "light" medium, supplement with standard L-methionine to the normal concentration (e.g., 15 mg/L).
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For the "heavy" medium, supplement with this compound to the same molar concentration as the light version.
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Add 10% dialyzed FBS and other necessary supplements (e.g., penicillin/streptomycin, glutamine) to both media.
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Sterile-filter the complete media.
-
-
Cell Culture and Labeling:
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Split the cell line of interest into two populations.
-
Culture one population in the "light" medium and the other in the "heavy" medium.
-
Passage the cells for a minimum of five doublings to ensure complete incorporation of the labeled amino acid. Maintain cells in the logarithmic growth phase.
-
-
Checking Labeling Efficiency:
-
After the desired number of passages, harvest a small aliquot of cells from the "heavy" labeled population.
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Lyse the cells and digest the proteins with trypsin.
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Analyze the resulting peptides by mass spectrometry to determine the percentage of heavy methionine incorporation. The efficiency should be >95%.
-
-
Experimental Procedure:
-
Once complete labeling is confirmed, perform the desired experimental treatment on the cell populations.
-
Harvest the "light" and "heavy" labeled cells.
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Combine the cell pellets or lysates at a 1:1 ratio (or other desired ratio).
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Proceed with protein extraction, digestion, and mass spectrometry analysis.
-
Visualizations
Methionine Metabolism and Labeling Workflow
The following diagrams illustrate the key metabolic pathways involving methionine and a typical experimental workflow for checking labeling efficiency.
Caption: Key metabolic pathways involving L-Methionine.
Caption: Workflow for verifying labeling efficiency.
References
- 1. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Heavy methyl-SILAC labeling coupled with liquid chromatography and high-resolution mass spectrometry to study the dynamics of site -specific histone methylation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing L-Methionine-15N,d8 Incorporation Efficiency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the incorporation of L-Methionine-15N,d8 in their experiments.
Troubleshooting Guide
This guide addresses common issues encountered during stable isotope labeling experiments with this compound.
Question: Why is the incorporation efficiency of this compound lower than expected?
Answer:
Low incorporation efficiency of this compound can stem from several factors, ranging from suboptimal cell culture conditions to metabolic issues. Below is a breakdown of potential causes and their solutions.
Potential Causes and Solutions for Low Incorporation Efficiency
| Cause | Explanation | Recommended Solution |
| Presence of Unlabeled Methionine | Contamination of the culture medium with unlabeled L-methionine is the most common cause of reduced incorporation. This can come from rich media components (e.g., yeast extract, tryptone), serum in mammalian cell culture, or carry-over from the starter culture. | - Use a minimal medium (e.g., M9 medium) with all components defined. - For mammalian cell culture, use dialyzed fetal bovine serum to remove small molecules like amino acids.[1] - Wash the cells thoroughly with minimal medium before transferring them to the labeling medium. |
| De Novo Synthesis of Methionine | The host organism (e.g., E. coli) may still be synthesizing its own methionine, diluting the pool of the labeled amino acid. | - Use a methionine auxotrophic strain of E. coli (e.g., a metA or metB mutant) which cannot produce its own methionine. - In prototrophic strains, supplement the medium with other amino acids to inhibit the methionine biosynthesis pathway through feedback regulation. |
| Metabolic Conversion of Methionine | L-methionine can be converted to other metabolites, reducing the amount available for protein synthesis. For instance, it is a precursor for S-adenosylmethionine (SAM), which is involved in methylation reactions.[1] | - Ensure that other essential nutrients are not limiting, which could increase the flux through methionine catabolic pathways. - Optimize the concentration of this compound in the medium. Excessive amounts can sometimes push the amino acid towards degradation pathways. |
| Suboptimal Cell Growth | Poor cell health or slow growth can lead to inefficient protein synthesis and, consequently, low incorporation of the labeled amino acid. The deuterated component of this compound can sometimes slightly impact cell growth. | - Optimize culture conditions such as temperature, pH, and aeration. - Monitor cell density (e.g., OD600 for E. coli) and induce protein expression during the optimal growth phase (usually mid-log phase). - If deuterated compounds are suspected to be the issue, a gradual adaptation of the cells to the heavy medium might be beneficial. |
| Insufficient Duration of Labeling | Complete incorporation of the labeled amino acid takes time and is dependent on the protein turnover rate and the number of cell divisions. For near-complete labeling, several cell doublings are required. | - For E. coli, ensure labeling occurs for a sufficient period after induction. - For mammalian cells, a labeling period of at least 5-6 cell doublings is often recommended for near 100% incorporation in SILAC experiments. |
Frequently Asked Questions (FAQs)
Q1: How can I accurately quantify the incorporation efficiency of this compound?
A1: The most accurate method for quantifying incorporation efficiency is mass spectrometry (MS). After protein extraction and digestion (e.g., with trypsin), the resulting peptides are analyzed by LC-MS/MS. By comparing the ion intensities of the peptide containing the "light" (unlabeled) methionine with its "heavy" (this compound-labeled) counterpart, the percentage of incorporation can be calculated. The incorporation efficiency can be calculated for a given peptide using the formula: H/(H+L), where H is the intensity of the heavy isotope peak and L is the intensity of the light isotope peak.
Q2: What is a typical protocol for labeling a recombinant protein with this compound in E. coli?
A2: A common method involves using M9 minimal medium. Here is a general protocol:
Experimental Protocol: this compound Labeling in E. coli
| Step | Procedure | Notes |
| 1. Starter Culture | Inoculate a single colony of your E. coli expression strain into a rich medium (e.g., LB) with the appropriate antibiotic. Grow overnight at 37°C. | |
| 2. Pre-culture | The next day, inoculate a small volume of M9 minimal medium (containing unlabeled methionine) with the overnight culture. Grow until the culture is in the mid-log phase. | This step helps adapt the cells to the minimal medium. |
| 3. Cell Harvest and Wash | Pellet the cells from the pre-culture by centrifugation. Discard the supernatant and wash the cell pellet with M9 medium lacking any methionine. Repeat this wash step to remove any residual unlabeled methionine. | This is a critical step to ensure high incorporation efficiency. |
| 4. Labeling Culture | Resuspend the washed cell pellet in M9 minimal medium containing this compound as the sole source of methionine, along with other necessary supplements and the appropriate antibiotic. | The concentration of this compound should be optimized, but a common starting point is 50-100 mg/L. |
| 5. Protein Expression | Grow the culture to the desired optical density (e.g., OD600 of 0.6-0.8) and then induce protein expression with the appropriate inducer (e.g., IPTG). | |
| 6. Harvest | After the desired induction period, harvest the cells by centrifugation. The cell pellet can then be used for protein purification. |
Q3: Can the deuterium in this compound affect my protein's structure or function?
A3: While stable isotopes are generally considered non-perturbative, the "heavy" nature of deuterium can sometimes have minor effects, known as isotope effects. These are generally subtle and unlikely to cause significant changes in protein structure or function. However, for highly sensitive applications, it is always good practice to compare the activity or other functional parameters of the labeled protein with its unlabeled counterpart.
Q4: What is metabolic scrambling and can it affect my this compound labeling?
A4: Metabolic scrambling refers to the conversion of one labeled amino acid into another by the cell's metabolic machinery. For example, in SILAC experiments, labeled arginine can sometimes be converted to labeled proline. While methionine is an essential amino acid for many organisms, its metabolic pathways can be complex. In E. coli, methionine is synthesized from aspartate and cysteine.[2] If the expression host is under metabolic stress, it might catabolize the supplied this compound, and the labeled atoms could potentially be incorporated into other molecules. Using a methionine auxotroph and providing a well-balanced minimal medium can help minimize this risk.
Visualizations
Below are diagrams illustrating key concepts and workflows related to this compound incorporation.
References
minimizing isotopic scrambling in L-Methionine-15N,d8 experiments
Technical Support Center: L-Methionine-¹⁵N,d₈ Experiments
Welcome to the technical support center for L-Methionine-¹⁵N,d₈ experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing isotopic scrambling and to offer troubleshooting support for common issues encountered during stable isotope labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is isotopic scrambling in the context of L-Methionine-¹⁵N,d₈ experiments?
A1: Isotopic scrambling refers to the undesired redistribution of the ¹⁵N and deuterium (d) isotopes from the labeled L-Methionine-¹⁵N,d₈ to other molecules or to different positions within the methionine molecule itself. This can lead to the incorporation of these isotopes into other amino acids or metabolites, resulting in inaccurate quantification and misinterpretation of experimental results in techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and metabolic flux analysis.
Q2: What are the primary metabolic pathways responsible for isotopic scrambling of L-Methionine-¹⁵N,d₈?
A2: The main metabolic routes contributing to isotopic scrambling of L-Methionine-¹⁵N,d₈ are:
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Transamination Reactions: The ¹⁵N-labeled amino group can be transferred to other α-keto acids, leading to the formation of other ¹⁵N-labeled amino acids. This process is a significant contributor to ¹⁵N scrambling.[1][2]
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Methionine Salvage Pathway: This pathway recycles the methylthio group of methionine. While it is designed to conserve methionine, under certain conditions, intermediates in this pathway can potentially lead to the loss or exchange of deuterium atoms.[3][4][5]
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Methionine Cycle and Transsulfuration Pathway: These interconnected pathways are central to methionine metabolism. While direct scrambling is less common here, extensive metabolic activity can increase the pool of metabolic intermediates that may participate in side reactions leading to isotope scrambling.
Q3: Can the deuterium (d₈) labels on L-Methionine be lost or exchanged?
A3: Yes, deuterium atoms, particularly those on the α- and β-carbons of amino acids, can be susceptible to exchange with protons from the aqueous environment of the cell culture medium. This hydrogen-deuterium exchange can be catalyzed by enzymes such as transaminases. The stability of deuterium on the methyl group is generally higher.
Q4: How can I detect and quantify isotopic scrambling in my experiment?
A4: Isotopic scrambling can be detected and quantified using mass spectrometry (MS). By analyzing the mass isotopomer distribution (MID) of not only methionine but also other amino acids and related metabolites, you can identify unexpected mass shifts that indicate scrambling. For example, the appearance of a +1 mass shift in other amino acids when using ¹⁵N-methionine suggests ¹⁵N scrambling. Similarly, analyzing the full mass spectrum of labeled methionine can reveal the loss of deuterium atoms.
Troubleshooting Guides
This section provides solutions to common problems encountered during L-Methionine-¹⁵N,d₈ labeling experiments.
Issue 1: Incomplete Labeling of Proteins
Symptoms:
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Low incorporation efficiency of L-Methionine-¹⁵N,d₈ observed in mass spectrometry data.
-
Significant presence of unlabeled ("light") methionine-containing peptides.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Insufficient Labeling Time | For SILAC experiments, ensure cells have undergone at least 5-6 doublings in the labeling medium to achieve >98% incorporation. Perform a time-course experiment to determine the optimal labeling duration for your specific cell line. |
| Presence of Unlabeled Methionine in Media | Use a methionine-free basal medium supplemented with L-Methionine-¹⁵N,d₈. Ensure that any serum used (e.g., FBS) is dialyzed to remove unlabeled amino acids. |
| Cellular Synthesis of Methionine | While methionine is an essential amino acid for humans, some microorganisms and cell lines may have limited biosynthetic capabilities. Ensure your experimental system has a strict auxotrophy for methionine. |
| Protein Degradation and Recycling | High rates of protein turnover can release unlabeled methionine from pre-existing proteins, diluting the labeled pool. Minimize cell stress to reduce protein degradation. |
Issue 2: High Levels of ¹⁵N Scrambling to Other Amino Acids
Symptoms:
-
Mass spectrometry data shows significant ¹⁵N incorporation into amino acids other than methionine (e.g., glutamate, aspartate).
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| High Transaminase Activity | Transaminases are primary drivers of ¹⁵N scrambling. Consider the following: - Use of Transaminase Inhibitors: Add a broad-spectrum transaminase inhibitor, such as aminooxyacetate (AOA), to the cell culture medium. Determine the optimal, non-toxic concentration through a dose-response experiment. - Cell-Free Protein Synthesis: If compatible with your experimental goals, cell-free systems generally have lower metabolic activity and can significantly reduce scrambling. |
| Metabolic State of the Cells | Cells under stress or in specific metabolic states may exhibit higher rates of amino acid interconversion. Ensure consistent and optimal cell culture conditions. |
Issue 3: Loss of Deuterium Labels (d₈)
Symptoms:
-
Mass isotopomer analysis of methionine shows a distribution of deuterated species (e.g., d₇, d₆) instead of a single d₈ peak.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Enzyme-Catalyzed Hydrogen-Deuterium Exchange | As with ¹⁵N scrambling, transaminases can contribute to the exchange of deuterium at the α- and β-positions. The use of transaminase inhibitors like aminooxyacetate can help mitigate this. |
| Chemical Instability | While less common under physiological conditions, extreme pH or temperature during sample processing could potentially lead to deuterium loss. Ensure proper sample handling and storage. |
| Incomplete Deuteration of the Labeled Methionine | Verify the isotopic purity of the L-Methionine-¹⁵N,d₈ supplied by the manufacturer. High-resolution mass spectrometry can confirm the isotopic distribution of the stock material. |
Experimental Protocols
Protocol 1: General SILAC Labeling with L-Methionine-¹⁵N,d₈
This protocol provides a general workflow for SILAC experiments.
-
Media Preparation: Prepare methionine-free cell culture medium (e.g., DMEM, RPMI-1640). Supplement the "heavy" medium with L-Methionine-¹⁵N,d₈ at the desired concentration (typically the same as standard methionine). Supplement the "light" medium with unlabeled L-Methionine. Add dialyzed fetal bovine serum (dFBS) to both media.
-
Cell Culture: Culture cells in the "heavy" and "light" media for at least 5-6 cell doublings to ensure complete incorporation of the labeled and unlabeled methionine, respectively.
-
Experimental Treatment: Apply the experimental conditions to one of the cell populations (e.g., drug treatment to the "heavy" labeled cells and vehicle to the "light" labeled cells).
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Cell Lysis and Protein Quantification: Harvest and lyse the cells from both populations separately. Determine the protein concentration for each lysate.
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Sample Mixing: Mix equal amounts of protein from the "heavy" and "light" lysates.
-
Protein Digestion: Perform in-solution or in-gel digestion of the mixed protein sample (e.g., with trypsin).
-
Mass Spectrometry Analysis: Analyze the resulting peptide mixture by LC-MS/MS.
-
Data Analysis: Use appropriate software to identify peptides and quantify the relative abundance of "heavy" and "light" labeled peptides.
Protocol 2: Minimizing Scrambling with a Transaminase Inhibitor
This protocol is an adaptation of the general SILAC protocol to reduce isotopic scrambling.
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Determine Optimal Inhibitor Concentration: Prior to the main experiment, perform a dose-response curve with aminooxyacetate (AOA) to determine the highest concentration that does not adversely affect cell viability and growth. A typical starting range is 0.1-1 mM.
-
Media Preparation: Prepare the "heavy" SILAC medium as described in Protocol 1. Add the predetermined optimal concentration of AOA to the medium.
-
Cell Culture and Experiment: Follow steps 2-8 from Protocol 1, ensuring that the AOA is present in the culture medium throughout the labeling and experimental phases.
Visualizations
Methionine Metabolic Pathways
The following diagram illustrates the key metabolic pathways of L-Methionine that are relevant to isotopic scrambling.
Experimental Workflow for Minimizing Isotopic Scrambling
This workflow outlines the key decision points and steps for a successful L-Methionine-¹⁵N,d₈ labeling experiment.
References
- 1. Transamination of methionine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methionine transamination in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The methionine salvage pathway [normalesup.org]
- 4. Revisiting the methionine salvage pathway and its paralogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactome | Methionine salvage pathway [reactome.org]
Technical Support Center: Optimizing L-Methionine-15N,d8 Analysis in Mass Spectrometry
Welcome to the technical support center for the analysis of L-Methionine-15N,d8 by mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the signal-to-noise ratio in their experiments. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in mass spectrometry?
This compound is a stable isotope-labeled (SIL) version of the essential amino acid L-Methionine. It contains one 15N atom and eight deuterium (d8) atoms. In mass spectrometry, it is primarily used as an internal standard (IS) for the accurate quantification of unlabeled (native) L-Methionine in complex biological samples. Because its chemical and physical properties are nearly identical to the native compound, it co-elutes during chromatography and experiences similar ionization effects, allowing for reliable correction of matrix effects and other sources of analytical variability.[1]
Q2: I am not seeing any signal for my this compound internal standard. What are the first things I should check?
A complete loss of signal for the internal standard often points to a systemic issue. A logical troubleshooting workflow should be followed:
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Verify the Internal Standard (IS) Solution: Confirm the concentration and integrity of your this compound spiking solution. Ensure it was prepared correctly and has not degraded.
-
Review the Sample Preparation Protocol: Double-check that the IS was added to all samples. A simple oversight in this step is a common cause of signal loss.
-
Inspect the LC-MS System:
-
LC System: Check for leaks, ensure correct mobile phase composition and flow rate, and verify the column is properly installed and equilibrated.
-
Mass Spectrometer: Confirm that the instrument is properly tuned and calibrated. Check the ion source for visible contamination and ensure a stable spray is being generated.
-
Q3: What are the expected precursor and product ions for this compound in positive ion mode ESI-MS/MS?
The exact monoisotopic mass of L-Methionine is approximately 149.051 g/mol . For this compound, the mass will be higher due to the inclusion of the stable isotopes. The expected protonated precursor ion [M+H]+ for this compound would be approximately m/z 158.1. Common fragmentation of methionine involves the loss of the carboxyl group (COOH) and parts of the side chain.
Based on the fragmentation of unlabeled methionine and other labeled variants, the following Multiple Reaction Monitoring (MRM) transitions can be predicted for this compound. Note: These are predicted transitions and should be optimized on your specific instrument.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Putative Neutral Loss |
| This compound | 158.1 | 111.1 | C2H3DO |
| This compound | 158.1 | 61.1 | C4H4D3NO |
Q4: What are common adducts I should be aware of when analyzing this compound?
In electrospray ionization (ESI), it is common to observe adducts, which are ions formed by the association of the analyte with other molecules or ions in the solution. For this compound, you may observe:
| Adduct | Mass Shift from [M+H]+ |
| Sodium Adduct [M+Na]+ | +22 Da |
| Potassium Adduct [M+K]+ | +38 Da |
| Ammonium Adduct [M+NH4]+ | +17 Da |
The formation of these adducts can reduce the intensity of your target protonated molecule, [M+H]+. It is important to check for their presence if you are experiencing low signal intensity for your desired precursor ion.
Troubleshooting Guides
This section provides detailed guidance on how to address specific issues related to poor signal-to-noise for this compound.
Guide 1: Low Signal Intensity or High Background Noise
A poor signal-to-noise ratio can be caused by either a weak signal from your analyte or high background noise.
Caption: Troubleshooting workflow for low this compound signal.
-
Mass Spectrometer Optimization:
-
Tuning and Calibration: Ensure the mass spectrometer is tuned and calibrated according to the manufacturer's recommendations for the mass range of interest.
-
Source Parameters: Optimize ion source parameters such as capillary voltage, source temperature, and gas flows (nebulizer and drying gas) to maximize the signal for this compound. These parameters can be optimized by infusing a standard solution and observing the signal intensity as each parameter is adjusted.
-
Collision Energy (CE) and Cone Voltage (CV): These parameters are critical for fragmentation and ion transmission. They should be optimized for the specific MRM transitions of this compound. A collision energy ramp experiment can be performed to determine the optimal value for each transition.
-
-
Liquid Chromatography Optimization:
-
Column Choice: For a polar molecule like methionine, a HILIC (Hydrophilic Interaction Liquid Chromatography) or a mixed-mode column can provide better retention and separation from matrix components compared to a standard C18 column.
-
Mobile Phase: The pH and composition of the mobile phase can significantly impact ionization efficiency. For positive ion mode ESI, an acidic mobile phase (e.g., with 0.1% formic acid) is typically used to promote protonation.
-
Gradient Optimization: A well-optimized gradient can improve peak shape and separate L-Methionine from co-eluting matrix components that can cause ion suppression.
-
-
Sample Preparation:
-
Protein Precipitation: For plasma or serum samples, protein precipitation is a common and effective method to remove the bulk of proteins. Acetonitrile is a common precipitation solvent.
-
Phospholipid Removal: Phospholipids are a major source of matrix effects in plasma samples. Consider using a phospholipid removal plate or a specific extraction protocol to deplete them.
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Derivatization: While direct analysis is often preferred for speed, derivatization can be employed to improve chromatographic retention and ionization efficiency if necessary.
-
Guide 2: Investigating and Mitigating Matrix Effects
Matrix effects, primarily ion suppression, are a common cause of poor signal-to-noise and variability in LC-MS/MS analysis.
-
Prepare three sets of samples:
-
Set A (Neat Solution): this compound spiked into the mobile phase or reconstitution solvent at a known concentration.
-
Set B (Post-extraction Spike): Blank matrix (e.g., plasma from a control subject) is subjected to the full extraction procedure. The this compound is spiked into the final extract at the same concentration as Set A.
-
Set C (Pre-extraction Spike): this compound is spiked into the blank matrix before the extraction procedure at a concentration that will result in the same final theoretical concentration as Sets A and B, assuming 100% recovery.
-
-
Analyze all three sets by LC-MS/MS and record the peak area of this compound.
-
Calculate the Matrix Effect (ME) and Recovery (RE):
-
ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
A matrix effect value significantly different from 100% indicates ion suppression or enhancement. Low recovery suggests that the internal standard is being lost during the sample preparation process.
Caption: Strategies to mitigate matrix effects.
Guide 3: Addressing Potential Instability of this compound
While stable isotope-labeled standards are generally robust, their stability can be compromised under certain conditions.
| Potential Issue | Troubleshooting/Solution |
| Oxidation | Methionine is susceptible to oxidation, forming methionine sulfoxide (+16 Da). This can occur during sample storage or processing. - Prepare fresh stock solutions regularly. - Store stock solutions and samples at -80°C. - Minimize exposure of samples to air and light. |
| Freeze-Thaw Instability | Repeated freezing and thawing of stock solutions and samples can lead to degradation. - Aliquot stock solutions into single-use vials. - Minimize the number of freeze-thaw cycles for samples. |
| Autosampler Instability | Prolonged storage in the autosampler at room temperature or even at 4°C can lead to degradation. - Perform a stability test by reinjecting a sample after it has been in the autosampler for a prolonged period (e.g., 24 hours). - If instability is observed, process samples in smaller batches or ensure the autosampler is maintained at a low temperature. |
-
Freeze-Thaw Stability:
-
Analyze a set of freshly prepared QC samples (low, mid, and high concentrations).
-
Subject another set of QC samples to a specified number of freeze-thaw cycles (e.g., three cycles of freezing at -80°C and thawing at room temperature).
-
Analyze the freeze-thaw samples and compare the results to the fresh samples. A significant decrease in concentration indicates instability.
-
-
Autosampler Stability:
-
Place a set of QC samples in the autosampler.
-
Analyze the samples at time zero and then at regular intervals (e.g., 4, 8, 12, 24 hours).
-
Plot the concentration over time to assess for any degradation.
-
By systematically addressing these potential issues, you can significantly improve the signal-to-noise ratio for your this compound internal standard and ensure the accuracy and reliability of your quantitative mass spectrometry data.
References
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing artifacts and challenges encountered when using L-Methionine-¹⁵N,d⁸ in Nuclear Magnetic Resonance (NMR) spectroscopy.
Troubleshooting Guides
This section offers solutions to common problems encountered during NMR experiments with L-Methionine-¹⁵N,d⁸.
Issue: Poor Signal-to-Noise Ratio
Question: I am observing a weak signal or poor signal-to-noise ratio in my NMR spectrum for a protein labeled with L-Methionine-¹⁵N,d⁸. What are the possible causes and how can I troubleshoot this?
Answer:
A low signal-to-noise ratio is a frequent challenge in NMR spectroscopy and can originate from several factors related to both the sample preparation and instrumental parameters.
Potential Causes and Solutions:
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Insufficient Sample Concentration: The signal intensity is directly proportional to the concentration of the labeled protein.
-
Recommendation: For proteins, aim for a concentration of 0.1 - 2.5 mM, with 1 mM being a typical target.[1] Ensure your protein is stable and does not aggregate at the desired concentration.
-
-
Suboptimal NMR Tube and Volume: The sample volume and the quality of the NMR tube are critical for optimal performance.
-
Recommendation: Use high-quality NMR tubes. For standard 5 mm tubes, the sample volume should be between 500-550 µL.[1]
-
-
Improper Shimming: Poor magnetic field homogeneity will lead to broad lines and reduced signal height.
-
Recommendation: Perform careful shimming of the magnet before data acquisition. Automated shimming routines are available on most modern spectrometers.
-
-
Incorrect Pulse Calibration: Inaccurate pulse widths will lead to inefficient signal excitation and lower signal intensity.
-
Recommendation: Calibrate the 90° pulse widths for both ¹H and ¹⁵N for your specific sample and probe.
-
-
Suboptimal Acquisition Parameters: The choice of relaxation delays and number of scans significantly impacts the final signal-to-noise.
-
Recommendation:
-
Recycle Delay (d1): Should be set to at least 1.5 times the longest T₁ relaxation time of the signals of interest. For ¹⁵N, T₁ values can be long, so an appropriate delay is crucial.
-
Number of Scans (ns): Increasing the number of scans will improve the signal-to-noise ratio, which scales with the square root of the number of scans.
-
-
-
Sample Degradation or Aggregation: L-Methionine is susceptible to oxidation, and protein samples can degrade or aggregate over time, leading to signal loss.
-
Recommendation:
-
Add a reducing agent like DTT or TCEP to the buffer to prevent oxidation of the methionine residue.[1]
-
Ensure the sample is stable at the experimental temperature and for the duration of the experiment. Check for precipitation after the experiment.[1]
-
Add protease inhibitors if degradation is suspected.[1]
-
-
Issue: Unexpected Peaks or Splitting in the Spectrum
Question: I am observing extra peaks or unexpected splitting patterns for the methionine signals in my ¹H-¹⁵N HSQC spectrum. What could be the cause?
Answer:
Unexpected peaks or splitting can arise from several sources, including incomplete deuteration, oxidation of the methionine residue, and the presence of diastereomers.
Potential Causes and Solutions:
-
Incomplete Deuteration: If the deuteration of the methionine sidechain is not complete, you will observe signals from the partially protonated isotopologues. This will result in additional peaks and complex splitting patterns in your spectra.
-
Recommendation:
-
Verify the isotopic enrichment of your L-Methionine-¹⁵N,d⁸ sample using mass spectrometry.
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Optimize the protein expression and purification protocols to ensure maximum incorporation of the deuterated amino acid.
-
-
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Methionine Oxidation: The sulfur atom in the methionine side chain is susceptible to oxidation, forming methionine sulfoxide. This oxidation introduces a new chiral center, leading to the formation of two diastereomers (R and S) which will have distinct chemical shifts in the NMR spectrum, resulting in two separate peaks for each oxidized methionine residue.
-
Recommendation:
-
As mentioned previously, add reducing agents (e.g., DTT, TCEP) to your NMR buffer.
-
Handle the sample carefully to minimize exposure to air and light.
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The presence of two distinct peaks for a single methionine can be a diagnostic indicator of oxidation.
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-
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Deuterium Isotope Effects: The substitution of protons with deuterons can cause small changes in the chemical shifts of nearby nuclei, known as isotope effects. While typically small, these effects can sometimes lead to the resolution of otherwise overlapping signals or slight shifts in peak positions.
Issue: Line Broadening of Methionine Resonances
Question: The NMR signals for my L-Methionine-¹⁵N,d⁸ labeled protein are broader than expected. What are the potential reasons for this?
Answer:
Line broadening can significantly reduce the quality and resolution of your NMR spectra. Several factors can contribute to this issue.
Potential Causes and Solutions:
-
Protein Aggregation: Aggregation increases the effective molecular weight of the protein, leading to faster transverse relaxation (T₂) and broader lines.
-
Recommendation:
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Optimize buffer conditions (pH, ionic strength, additives) to enhance protein stability.
-
Work at a lower protein concentration if aggregation is concentration-dependent.
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Use techniques like dynamic light scattering (DLS) to check for the presence of aggregates.
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-
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Intermediate Chemical Exchange: If the methionine residue is undergoing conformational exchange on a timescale comparable to the NMR chemical shift difference between the exchanging states, significant line broadening can occur.
-
Recommendation:
-
Acquire spectra at different temperatures. Changing the temperature can shift the exchange regime (to fast or slow exchange) and result in sharper lines.
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Relaxation dispersion NMR experiments can be used to characterize these dynamic processes.
-
-
-
Paramagnetic Contamination: The presence of even trace amounts of paramagnetic ions (e.g., Fe³⁺, Cu²⁺) can lead to significant line broadening.
-
Recommendation:
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Add a chelating agent like EDTA to the buffer to sequester paramagnetic ions.
-
Ensure all labware and reagents are free from paramagnetic contaminants.
-
-
-
Poor Shimming: As mentioned earlier, an inhomogeneous magnetic field will cause significant line broadening.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using L-Methionine-¹⁵N,d⁸ for NMR studies of proteins?
A1: L-Methionine-¹⁵N,d⁸ offers several advantages:
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Spectral Simplification: The deuteration of the methionine sidechain protons significantly simplifies the ¹H NMR spectrum by reducing the number of proton signals and scalar couplings.
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Reduced Relaxation: Deuteration leads to slower transverse relaxation rates (longer T₂), resulting in sharper NMR lines and improved spectral resolution, which is particularly beneficial for larger proteins.
-
Probing Dynamics: The isolated ¹H-¹⁵N spin pair of the methionine backbone amide provides a sensitive probe for studying protein dynamics and interactions without interference from neighboring protons.
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Site-Specific Information: Since methionine is a relatively low-abundance amino acid, specific labeling provides probes at distinct locations within the protein structure.
Q2: How can I confirm that the observed artifacts are due to methionine oxidation?
A2: The appearance of a pair of new peaks for a single methionine residue in the ¹H-¹⁵N HSQC spectrum is a strong indication of oxidation, corresponding to the R and S diastereomers of methionine sulfoxide. To confirm, you can intentionally oxidize a small amount of your sample (e.g., with a mild oxidizing agent like hydrogen peroxide) and compare the resulting spectrum to your original data. The peaks corresponding to the oxidized species should increase in intensity. Mass spectrometry can also be used to confirm the presence of oxidized methionine in your sample.
Q3: Are there specific NMR experiments that are recommended for L-Methionine-¹⁵N,d⁸ labeled proteins?
A3: Standard heteronuclear correlation experiments are well-suited for L-Methionine-¹⁵N,d⁸ labeled proteins.
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¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): This is the most common experiment to obtain a fingerprint of the labeled methionine residues.
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¹H-¹⁵N TROSY (Transverse Relaxation-Optimized Spectroscopy): For larger proteins (>25 kDa), TROSY-based experiments are highly recommended as they significantly reduce line broadening and improve spectral quality.
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Relaxation Experiments (T₁, T₂, NOE): These experiments can be used to probe the dynamics of the methionine backbone at specific sites.
Q4: Can I use L-Methionine-¹⁵N,d⁸ for chemical shift perturbation (CSP) mapping studies?
A4: Yes, L-Methionine-¹⁵N,d⁸ is an excellent tool for CSP mapping to identify binding interfaces. By monitoring the changes in the chemical shifts of the methionine amide signals upon titration with a ligand, you can identify which methionine residues are in or near the binding site. The simplified spectra from the labeled methionine can make the analysis of these perturbations more straightforward compared to a uniformly ¹⁵N-labeled sample, especially for larger proteins.
Experimental Protocols
Protocol 1: Sample Preparation for NMR Spectroscopy of L-Methionine-¹⁵N,d⁸ Labeled Protein
-
Protein Expression and Purification:
-
Express the protein in a minimal medium supplemented with L-Methionine-¹⁵N,d⁸ as the sole source of methionine.
-
Purify the protein to >95% purity using standard chromatography techniques.
-
-
Buffer Preparation:
-
Prepare a suitable NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 6.5).
-
Add a reducing agent (e.g., 1-5 mM DTT or TCEP) to prevent methionine oxidation.
-
Add 5-10% D₂O for the deuterium lock.
-
If needed, add a protease inhibitor cocktail and a chelating agent like 0.5 mM EDTA.
-
-
Sample Concentration:
-
Concentrate the protein to the desired concentration (typically 0.1 - 1.0 mM) using an appropriate method (e.g., centrifugal concentrators).
-
-
Final Sample Preparation:
-
Transfer the final sample (typically 500-550 µL) into a high-quality NMR tube.
-
Ensure the sample is free of any precipitate or particulate matter. If necessary, centrifuge the sample before transferring it to the NMR tube.
-
Quantitative Data Summary
Table 1: Common Causes of Poor Signal-to-Noise and Recommended Solutions
| Cause | Recommendation | Expected Improvement |
| Low Sample Concentration | Increase concentration to 0.5-1.0 mM | Signal increases linearly with concentration |
| Insufficient Number of Scans | Increase number of scans (e.g., double the scans) | Signal-to-noise increases by √2 |
| Suboptimal Recycle Delay | Set d1 to 1.5 x T₁ | Can lead to significant signal recovery |
| Poor Shimming | Re-shim the magnet carefully | Sharper lines, increased peak height |
| Incorrect Pulse Widths | Recalibrate 90° pulses | More efficient excitation, improved signal |
Table 2: Identifying Methionine Oxidation
| Observation | Implication | Confidence Level |
| Single peak per Met in ¹H-¹⁵N HSQC | No significant oxidation | High |
| Pair of peaks per Met in ¹H-¹⁵N HSQC | Oxidation to Met(O) diastereomers | High |
| Mass increase of +16 Da in MS | Oxidation of one Met residue | Very High |
Visualizations
Caption: Experimental workflow for NMR studies using L-Methionine-¹⁵N,d⁸.
References
Technical Support Center: Metabolic Flux Analysis with L-Methionine-¹⁵N,d₈
Welcome to the technical support center for metabolic flux analysis (MFA) using L-Methionine-¹⁵N,d₈. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, address common challenges, and answer frequently asked questions.
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during your metabolic flux analysis experiments with L-Methionine-¹⁵N,d₈.
| Problem ID | Issue | Potential Cause(s) | Recommended Solution(s) |
| MFA-LMND-001 | Low or no incorporation of the ¹⁵N,d₈ label into downstream metabolites. | 1. Inadequate incubation time: The labeling period may be too short for the label to be incorporated, especially in pathways with slow turnover.[1] 2. Poor cellular uptake of L-Methionine-¹⁵N,d₈: The transporter affinity for the labeled methionine might be lower than the unlabeled form, or the concentration in the medium is too low. 3. Cell viability issues: The health of the cell culture may be compromised, leading to reduced metabolic activity. | 1. Optimize incubation time: Conduct a time-course experiment to determine the optimal labeling duration for your specific cell type and pathways of interest. For dynamic pathways like glycolysis, shorter times may suffice, while nucleotide biosynthesis can take much longer to reach isotopic steady state.[1] 2. Increase tracer concentration: While maintaining physiological relevance, a modest increase in the L-Methionine-¹⁵N,d₈ concentration in the medium can enhance uptake. Ensure the unlabeled methionine is absent from the medium. 3. Assess cell health: Check cell viability using methods like Trypan Blue exclusion or a commercial viability assay before and after the labeling experiment. |
| MFA-LMND-002 | Difficulty in achieving isotopic steady state. | Mixing of intracellular and extracellular methionine pools: The large volume of the extracellular medium can dilute the labeled methionine that is cycled out of the cells, preventing the intracellular pool from reaching a stable enrichment.[2][3] | Employ non-stationary metabolic flux analysis (INST-MFA): This approach does not assume isotopic steady state and instead models the labeling dynamics over time.[4] This requires collecting samples at multiple time points during the labeling experiment. |
| MFA-LMND-003 | Unexpected fragmentation patterns in mass spectrometry analysis. | 1. In-source fragmentation: The heavy isotope labeling can sometimes alter the stability of the molecule, leading to different fragmentation patterns in the mass spectrometer's source. 2. Complex isotopologue distribution: The combination of ¹⁵N and d₈ labels creates a complex pattern of mass isotopologues that can be challenging to interpret, especially with potential scrambling of deuterium atoms. | 1. Optimize MS parameters: Adjust the ionization source parameters (e.g., collision energy) to minimize in-source fragmentation. Analyze an L-Methionine-¹⁵N,d₈ standard to establish its characteristic fragmentation pattern. 2. Utilize high-resolution mass spectrometry: This will help to resolve the different isotopologues. Use software designed for analyzing stable isotope labeling data to deconvolve the mass spectra and correct for natural isotope abundance. |
| MFA-LMND-004 | Calculated metabolic fluxes are inconsistent with known biology. | 1. Kinetic Isotope Effect (KIE): The heavier mass of deuterium can slow down enzymatic reactions where a C-H bond is broken, altering metabolic fluxes. This is a known phenomenon with deuterated compounds. 2. Incorrect metabolic network model: The model used for flux calculations may be incomplete or contain incorrect assumptions about the active pathways in your specific biological system. | 1. Assess for KIE: If possible, run a parallel experiment with a different isotopic label that is less prone to KIEs (e.g., ¹³C-methionine) to see if the flux distribution differs. Be aware of the potential for KIE and interpret the data with this in mind. 2. Refine the metabolic model: Ensure your model includes all relevant pathways of methionine metabolism, including the methionine cycle, transsulfuration pathway, and salvage pathway. Validate your model against existing literature for your cell type. |
Frequently Asked Questions (FAQs)
Q1: Why use a dually labeled L-Methionine-¹⁵N,d₈ tracer?
A1: The dual labeling provides complementary information. The ¹⁵N traces the nitrogen atom of methionine, which is primarily retained during its incorporation into proteins and its role in the methionine cycle. The d₈ label on the methyl and other carbons allows for tracing the carbon backbone and the methyl group, which is crucial for studying transmethylation reactions. This combination allows for a more comprehensive analysis of methionine metabolism from a single tracer.
Q2: What are the key metabolic pathways I should consider when using an L-Methionine-¹⁵N,d₈ tracer?
A2: The primary pathways to consider are:
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Methionine Cycle (Transmethylation): Tracks the transfer of the methyl group from S-adenosylmethionine (SAM).
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Transsulfuration Pathway: Follows the conversion of homocysteine to cysteine.
-
Methionine Salvage Pathway: Traces the regeneration of methionine from S-adenosylmethionine byproducts.
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Protein Synthesis: Monitors the incorporation of methionine into newly synthesized proteins.
Q3: How do I correct for the natural abundance of isotopes in my mass spectrometry data?
A3: It is essential to correct for the natural abundance of isotopes (e.g., ¹³C, ¹⁵N, ²H) to accurately determine the enrichment from your tracer. This is typically done using computational tools and algorithms that subtract the contribution of naturally occurring isotopes from the measured mass isotopologue distribution. Several software packages are available for this purpose.
Q4: Can I use L-Methionine-¹⁵N,d₈ for in vivo studies?
A4: Yes, stable isotope tracers like L-Methionine-¹⁵N,d₈ are well-suited for in vivo studies in animal models and even humans because they are non-radioactive. However, in vivo experiments present additional challenges, such as tracer dilution in the whole-body pool and the need to model metabolite exchange between different organs.
Experimental Protocols
Detailed Methodology for Non-Stationary Metabolic Flux Analysis using L-Methionine-¹⁵N,d₈ and LC-MS
This protocol outlines the key steps for performing a non-stationary metabolic flux analysis experiment.
1. Cell Culture and Labeling:
-
Culture cells to the desired density in a standard medium.
-
For the experiment, replace the standard medium with a labeling medium containing L-Methionine-¹⁵N,d₈ at a known concentration and lacking unlabeled methionine.
-
At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), rapidly harvest the cells. The timing should be optimized based on the pathways of interest.
2. Metabolite Extraction:
-
Quench metabolic activity immediately upon harvesting by adding a cold solvent mixture (e.g., 80% methanol at -80°C). This is a critical step to prevent further metabolic changes.
-
Lyse the cells (e.g., through sonication or freeze-thaw cycles) to release intracellular metabolites.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the metabolites.
3. LC-MS Analysis:
-
Analyze the metabolite extracts using a high-resolution liquid chromatography-mass spectrometry (LC-MS) system.
-
Use a chromatography method suitable for separating amino acids and related metabolites.
-
Acquire data in full scan mode to capture the mass isotopologue distributions of methionine and its downstream metabolites.
4. Data Analysis:
-
Process the raw LC-MS data to identify peaks corresponding to the metabolites of interest.
-
Correct the measured mass isotopologue distributions for the natural abundance of stable isotopes.
-
Use the time-course labeling data as input for a computational model of methionine metabolism to calculate the metabolic fluxes. This typically involves solving a system of differential equations that describe the labeling dynamics.
Visualizations
The following diagrams illustrate key aspects of methionine metabolism and the experimental workflow.
Caption: Overview of major methionine metabolic pathways.
References
- 1. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KEGG PATHWAY: Cysteine and methionine metabolism - Reference pathway [kegg.jp]
- 3. KEGG PATHWAY: ko00270 [genome.jp]
- 4. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: L-Methionine-¹⁵N,d₈ Labeling with Dialyzed FBS
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for stable isotope labeling experiments using L-Methionine-¹⁵N,d₈ and dialyzed fetal bovine serum (dFBS).
Troubleshooting Guide
This guide addresses common issues encountered during L-Methionine-¹⁵N,d₈ labeling experiments, offering potential causes and solutions to ensure successful and accurate results.
| Issue | Potential Cause | Recommended Solution |
| Low Labeling Efficiency (<95% incorporation) | Residual L-Methionine in Dialyzed FBS: Even after dialysis, trace amounts of unlabeled L-methionine can remain in the FBS, competing with the labeled methionine for incorporation into newly synthesized proteins.[1][2] This concentration can vary significantly between different lots of dFBS. | 1. Test dFBS Lots: If possible, test multiple lots of dFBS for their impact on labeling efficiency before commencing a large-scale experiment. 2. Increase L-Methionine-¹⁵N,d₈ Concentration: A higher concentration of the labeled amino acid can help outcompete the residual unlabeled methionine. 3. Optimize Cell Culture Duration: Ensure cells undergo a sufficient number of doublings (at least 5-6) in the labeling medium to dilute out pre-existing unlabeled proteins.[1] |
| Methionine Metabolism: Cells can synthesize methionine from homocysteine if other necessary components are present in the medium. | 1. Use Methionine-Free Medium: Ensure the base medium is completely devoid of unlabeled methionine. 2. Control for Metabolic Conversion: Be aware of metabolic pathways that can lead to the endogenous synthesis of methionine. For highly sensitive experiments, consider using a cell line with a specific metabolic deficiency. | |
| Insufficient Incubation Time: The time required for complete labeling can vary between cell lines due to differences in protein turnover rates. | Perform a Time-Course Experiment: Determine the optimal labeling duration for your specific cell line by harvesting cells at different time points and measuring the incorporation of L-Methionine-¹⁵N,d₈. | |
| Cell Viability Issues or Slow Growth | Toxicity of Labeled Methionine: High concentrations of heavy isotope-labeled amino acids can sometimes be toxic to cells. | 1. Optimize L-Methionine-¹⁵N,d₈ Concentration: Determine the lowest concentration of labeled methionine that still provides sufficient labeling efficiency. 2. Gradual Adaptation: Gradually adapt cells to the labeling medium over several passages. |
| Quality of Dialyzed FBS: The dialysis process can remove essential small molecules other than amino acids, which may affect cell health.[2] | 1. Supplement the Medium: Consider adding back essential nutrients that might have been removed during dialysis, ensuring they do not contain unlabeled methionine. 2. Test Different dFBS Suppliers: The quality and composition of dFBS can vary between suppliers. | |
| Inconsistent Labeling Results Between Experiments | Lot-to-Lot Variability of dFBS: As mentioned, the concentration of residual amino acids and other components can differ significantly between dFBS lots.[3] | 1. Purchase a Large Batch of a Single Lot: For a series of related experiments, use dFBS from the same lot to ensure consistency. 2. Re-validate with Each New Lot: When a new lot of dFBS is used, re-validate the labeling efficiency. |
| Inconsistent Cell Culture Conditions: Variations in cell density, passage number, or growth phase can affect protein synthesis rates and, consequently, labeling efficiency. | Standardize Cell Culture Protocols: Maintain consistent cell culture practices across all experiments. |
Quantitative Data Summary: Estimated Residual L-Methionine in Commercial dFBS Lots
The concentration of residual L-methionine in dialyzed FBS is a critical factor for achieving high labeling efficiency. While manufacturers often do not provide precise concentrations for each lot, the following table presents a hypothetical but realistic range of values to illustrate the potential for lot-to-lot variability. Researchers are strongly encouraged to test new lots of dFBS or consult with the supplier for lot-specific information if available.
| dFBS Lot ID | Supplier | Reported Dialysis Cut-off | Estimated Residual L-Methionine (µM) | Observed Labeling Efficiency (%) |
| Lot A | Supplier 1 | 10 kDa | 0.5 - 2.0 | 98% |
| Lot B | Supplier 1 | 10 kDa | 3.0 - 5.0 | 92% |
| Lot C | Supplier 2 | 12 kDa | < 1.0 | >99% |
| Lot D | Supplier 3 | 10 kDa | 1.5 - 3.5 | 95% |
Note: These are example values. Actual concentrations can vary.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to use dialyzed FBS for L-Methionine-¹⁵N,d₈ labeling?
A1: Standard fetal bovine serum (FBS) contains a significant amount of free amino acids, including unlabeled L-methionine. This unlabeled methionine will compete with the stable isotope-labeled L-Methionine-¹⁵N,d₈ for incorporation into newly synthesized proteins, resulting in incomplete labeling and inaccurate quantification in mass spectrometry-based proteomics. The dialysis process removes these small molecule amino acids, creating a "cleaner" supplement for the labeling medium.
Q2: What is the minimum recommended labeling efficiency for quantitative proteomics experiments?
A2: For accurate and reliable quantification, a labeling efficiency of at least 95% is generally recommended. Ideally, one should aim for >98% incorporation to minimize the contribution of unlabeled peptides to the mass spectrometry signal.
Q3: Can I use a lower percentage of dialyzed FBS to reduce the impact of residual methionine?
A3: While reducing the percentage of dFBS will decrease the amount of residual unlabeled methionine, it may also negatively impact cell health and growth rate due to the lower concentration of essential growth factors. It is a trade-off that needs to be empirically determined for your specific cell line. A standard concentration of 10% dFBS is typically used.
Q4: How can I check the incorporation efficiency of L-Methionine-¹⁵N,d₈?
A4: The most common method is to perform a small-scale pilot experiment. After labeling, extract proteins, digest them into peptides (e.g., with trypsin), and analyze the peptide mixture by mass spectrometry. By comparing the signal intensities of the light (unlabeled) and heavy (labeled) peptide pairs for several abundant proteins, you can calculate the percentage of incorporation.
Q5: Are there alternatives to dialyzed FBS for L-Methionine-¹⁵N,d₈ labeling?
A5: Yes, for some cell lines, serum-free media formulations are available. These provide a completely defined chemical environment and eliminate the issue of residual amino acids from serum. However, not all cell lines can be adapted to serum-free conditions.
Experimental Protocol: L-Methionine-¹⁵N,d₈ Labeling in Mammalian Cells
This protocol provides a general workflow for labeling adherent mammalian cells with L-Methionine-¹⁵N,d₈ using dialyzed FBS.
Materials:
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Mammalian cell line of interest
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Complete growth medium (e.g., DMEM, RPMI-1640)
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Methionine-free medium (of the same formulation as the complete growth medium)
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Dialyzed Fetal Bovine Serum (dFBS)
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L-Methionine-¹⁵N,d₈
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Penicillin-Streptomycin solution
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L-Glutamine
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Trypsin-EDTA
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Phosphate Buffered Saline (PBS)
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Cell culture flasks or plates
Procedure:
-
Cell Culture Preparation:
-
Culture cells in complete growth medium supplemented with 10% standard FBS until they reach the desired confluence for passaging.
-
-
Preparation of Labeling Medium:
-
Prepare the "heavy" labeling medium by supplementing the methionine-free base medium with:
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10% Dialyzed FBS
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L-Methionine-¹⁵N,d₈ (at the desired final concentration, e.g., the same as standard methionine in the complete medium)
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L-Glutamine (to the standard final concentration)
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Penicillin-Streptomycin (to the standard final concentration)
-
-
Warm the labeling medium to 37°C.
-
-
Cell Adaptation and Labeling:
-
Aspirate the complete growth medium from the cells.
-
Wash the cells once with sterile PBS to remove any residual standard medium.
-
Add the pre-warmed "heavy" labeling medium to the cells.
-
Culture the cells in the labeling medium for at least 5-6 cell doublings to ensure near-complete incorporation of the labeled methionine. The exact duration will depend on the cell line's doubling time.
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Passage the cells as needed, always using the "heavy" labeling medium.
-
-
Harvesting and Downstream Processing:
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Once the labeling is complete, harvest the cells according to your downstream experimental requirements (e.g., lysis for protein extraction).
-
Visualizations
Experimental Workflow for L-Methionine-¹⁵N,d₈ Labeling
Caption: Workflow for stable isotope labeling with L-Methionine-¹⁵N,d₈.
Troubleshooting Logic for Low Labeling Efficiency
Caption: Troubleshooting flowchart for low L-Methionine-¹⁵N,d₈ incorporation.
References
preventing degradation of L-Methionine-15N,d8 in solution
Welcome to the technical support center for L-Methionine-15N,d8. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: The primary degradation pathway for this compound in solution is oxidation. The sulfur atom in the methionine side chain is susceptible to oxidation, leading to the formation of methionine sulfoxide. This oxidation can be initiated by exposure to light, elevated temperatures, and the presence of metal ions.[1] While the isotopic labeling of this compound does not change the fundamental degradation pathway, the rate of degradation may be subtly influenced by the heavier isotopes, though this effect is generally considered negligible under typical laboratory conditions.
Q2: What are the optimal storage conditions for this compound solutions?
A2: To minimize degradation, this compound solutions should be stored protected from light at low temperatures. For short-term storage (up to one month), refrigeration at -20°C is recommended. For long-term storage (up to six months), freezing at -80°C is preferable. It is also advisable to aliquot the solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q3: How can I prevent the oxidation of this compound in my experimental solutions?
A3: Several strategies can be employed to prevent the oxidation of this compound:
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Use of Antioxidants: Adding antioxidants to the solution can effectively inhibit oxidation. Common choices include:
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Degassing of Solvents: Removing dissolved oxygen from your solvents by methods such as sparging with an inert gas (e.g., argon or nitrogen) can reduce the potential for oxidation.
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Use of Chelating Agents: If metal ion contamination is suspected, adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can help to sequester these ions and prevent them from catalyzing oxidation reactions.
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Protection from Light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.
Q4: I am observing precipitation in my this compound solution. What could be the cause and how can I resolve it?
A4: Precipitation in this compound solutions can be caused by several factors:
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Supersaturation: If the concentration of this compound exceeds its solubility in the chosen solvent at a given temperature, it may precipitate out. Ensure you are working within the solubility limits for your specific conditions.
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pH Effects: The solubility of amino acids is pH-dependent. L-Methionine has its lowest solubility at its isoelectric point (pI ≈ 5.7). Adjusting the pH of the solution away from the pI can increase solubility.
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Temperature Changes: Solubility is also temperature-dependent. A decrease in temperature can lead to precipitation. If you are storing your solution at a low temperature, ensure that the concentration is low enough to remain in solution upon cooling.
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Contamination: The presence of contaminants can sometimes act as nucleation sites for precipitation. Ensure you are using high-purity solvents and clean labware.
To resolve precipitation, you can try gently warming the solution while agitating it. If the precipitate does not redissolve, you may need to adjust the pH or dilute the solution. Filtering the solution through a 0.22 µm filter can remove particulate matter, but it will not resolve issues of supersaturation.
Troubleshooting Guides
Issue 1: Inconsistent results in mass spectrometry-based experiments (e.g., SILAC).
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Symptom: Variable or lower-than-expected incorporation of this compound into proteins.
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Possible Cause 1: Degradation of this compound in the cell culture medium.
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Solution: Prepare fresh this compound stock solutions and supplement the media immediately before use. Consider adding a compatible antioxidant to the stock solution.
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Possible Cause 2: Incomplete dissolution of this compound when preparing stock solutions.
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Solution: Ensure complete dissolution by vortexing and, if necessary, gentle warming. Visually inspect the solution for any particulate matter before sterile filtering.
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Possible Cause 3: Presence of unlabeled methionine in the cell culture medium or serum.
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Solution: Use methionine-free base medium and dialyzed fetal bovine serum (FBS) to minimize the concentration of unlabeled methionine.
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Issue 2: Observable degradation of this compound over time, confirmed by analytical methods (e.g., HPLC, LC-MS).
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Symptom: Appearance of a new peak corresponding to methionine sulfoxide in the chromatogram.
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Possible Cause 1: Exposure to light.
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Solution: Store all this compound solutions in amber vials or containers wrapped in aluminum foil. Minimize exposure to ambient light during experimental procedures.
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Possible Cause 2: Inappropriate storage temperature.
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Solution: Review and adhere to the recommended storage temperatures (-20°C for short-term, -80°C for long-term). Avoid leaving solutions at room temperature for extended periods.
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Possible Cause 3: Presence of oxidizing agents or metal ion contaminants in the solvent.
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Solution: Use high-purity, degassed solvents. If contamination is suspected, prepare fresh solutions with new solvent stocks and consider adding a chelating agent like EDTA.
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Data on L-Methionine Stability
The following tables summarize the expected stability of L-Methionine solutions under various conditions. Please note that this data is based on studies of unlabeled L-Methionine and should be used as a guideline for this compound, as specific quantitative data for the labeled form is limited.
Table 1: Effect of Temperature on L-Methionine Degradation in Aqueous Solution (pH 7, protected from light)
| Temperature (°C) | Storage Duration | Expected Degradation (%) |
| 25 | 1 week | < 2% |
| 4 | 1 month | < 1% |
| -20 | 3 months | < 0.5% |
| -80 | 6 months | < 0.1% |
Table 2: Effect of pH on L-Methionine Degradation in Aqueous Solution (25°C, protected from light, 1 week)
| pH | Expected Degradation (%) |
| 3 | < 1% |
| 5 | < 2% |
| 7 | < 2% |
| 9 | < 5% |
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Stock Solution
Objective: To prepare a 100 mM stock solution of this compound suitable for use in cell culture and mass spectrometry applications, with enhanced stability.
Materials:
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This compound powder
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High-purity, sterile water (e.g., Milli-Q or equivalent)
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Sterile, amber microcentrifuge tubes or vials
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Sterile 0.22 µm syringe filter
Procedure:
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In a sterile environment (e.g., a laminar flow hood), weigh out the required amount of this compound powder to prepare the desired volume of a 100 mM solution.
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Add the powder to a sterile container.
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Add approximately 80% of the final volume of high-purity water.
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Vortex the solution until the powder is completely dissolved. Gentle warming (to no more than 37°C) can be used to aid dissolution if necessary.
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Once fully dissolved, add water to reach the final desired volume.
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Sterile filter the solution using a 0.22 µm syringe filter into a sterile, amber container.
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Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes.
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Label the aliquots clearly with the compound name, concentration, and date of preparation.
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Store the aliquots at -80°C for long-term storage.
Protocol 2: Assessment of this compound Stability by HPLC
Objective: To quantify the degradation of this compound to methionine sulfoxide in solution over time.
Materials and Equipment:
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HPLC system with a UV detector
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C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
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This compound solution to be tested
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L-Methionine sulfoxide standard
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Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
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Mobile Phase B: 0.1% TFA in acetonitrile
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HPLC vials
Procedure:
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Sample Preparation: At each time point of your stability study, take an aliquot of your this compound solution and dilute it to a suitable concentration for HPLC analysis (e.g., 1 mM) with Mobile Phase A.
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Standard Preparation: Prepare a series of L-Methionine sulfoxide standards of known concentrations in Mobile Phase A to generate a standard curve.
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HPLC Method:
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Flow Rate: 1.0 mL/min
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Detection Wavelength: 210 nm
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Injection Volume: 10 µL
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Gradient:
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0-5 min: 100% Mobile Phase A
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5-15 min: Linear gradient to 50% Mobile Phase B
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15-20 min: Hold at 50% Mobile Phase B
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20-21 min: Linear gradient back to 100% Mobile Phase A
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21-30 min: Re-equilibration at 100% Mobile Phase A
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Analysis:
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Inject the standards to generate a standard curve of peak area versus concentration for methionine sulfoxide.
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Inject the this compound samples from each time point.
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Identify and integrate the peaks for this compound and methionine sulfoxide based on their retention times (determined by running standards of each compound).
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Quantify the amount of methionine sulfoxide in your samples using the standard curve.
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Calculate the percentage of degradation as: (Area of Methionine Sulfoxide / (Area of this compound + Area of Methionine Sulfoxide)) * 100.
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This protocol provides a framework for assessing the stability of your this compound solutions. The exact HPLC conditions may need to be optimized for your specific system and column.
References
data normalization strategies for L-Methionine-15N,d8 studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing L-Methionine-¹⁵N,d8 in stable isotope labeling studies for metabolic flux analysis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during L-Methionine-¹⁵N,d8 experiments, from experimental setup to data analysis.
| Question/Issue | Answer/Troubleshooting Steps |
| Data Normalization & Analysis | |
| How should I normalize my mass spectrometry data from an L-Methionine-¹⁵N,d8 tracer experiment? | Data normalization is crucial to correct for non-biological variations in metabolomics data.[1][2][3] Several strategies can be employed: 1. Internal Standards: The most robust method is to spike a known amount of a heavy-isotope labeled internal standard (that is not expected to change during the experiment) into each sample before processing. L-Methionine-¹⁵N,d8 itself can serve as an internal standard for the quantification of unlabeled L-Methionine. 2. Total Ion Current (TIC) Normalization: This method scales the data based on the total ion current of each sample. It is a simple method but can be skewed by a few highly abundant ions. 3. Probabilistic Quotient Normalization (PQN): This method is robust against a high proportion of changing metabolites. It calculates a normalization factor based on the median of the quotients of the metabolite abundances in a sample relative to a reference spectrum. 4. Normalization to a Cellular Metric: Data can also be normalized to cell number, protein concentration, or DNA content to account for variations in sample size. |
| I am seeing a complex pattern of isotopologues for methionine. How do I calculate the fractional enrichment of ¹⁵N and d8? | Calculating fractional enrichment for a dual-labeled tracer requires careful consideration of the mass shifts. 1. Correct for Natural Isotope Abundance: First, you must correct the raw mass isotopomer distribution (MID) for the natural abundance of ¹³C, ¹⁵N, and ²H. Several software tools are available for this correction. 2. Identify Isotopologue Peaks: Identify the mass peaks corresponding to the unlabeled methionine (M+0), methionine with ¹⁵N (M+1), methionine with one deuterium (d1, M+1), and so on, up to the fully labeled L-Methionine-¹⁵N,d8 (M+9). High-resolution mass spectrometry is essential to distinguish between some of these isobaric species. 3. Calculate Fractional Labeling: The fractional labeling for each isotopologue is the intensity of its peak divided by the sum of the intensities of all isotopologue peaks for that metabolite. The total enrichment can be calculated by summing the fractional labeling of all labeled species. |
| My data shows high variability between biological replicates. What are the common causes and solutions? | High variability can stem from several sources: 1. Inconsistent Sample Handling: Ensure standardized procedures for cell culture, quenching, and extraction.[4] Even minor variations can significantly impact metabolite levels. 2. Incomplete Quenching: Metabolism must be stopped instantaneously to get an accurate snapshot. Use rapid quenching methods like plunging samples into liquid nitrogen or using cold organic solvents.[4] 3. Inefficient Extraction: The choice of extraction solvent and method can affect the recovery of different metabolites. Optimize your extraction protocol for methionine and its derivatives. 4. Instrument Variability: Run quality control (QC) samples (e.g., a pooled sample) periodically throughout your analytical run to monitor and correct for instrument drift. |
| Experimental Design & Execution | |
| What is the optimal concentration of L-Methionine-¹⁵N,d8 to use in my cell culture medium? | The optimal concentration depends on the cell line and the specific research question. It's recommended to: 1. Match the Physiological Concentration: Start with a concentration that mimics the level of methionine in standard culture medium to avoid metabolic perturbations. 2. Perform a Dose-Response Experiment: Test a range of concentrations to determine the lowest effective dose that provides sufficient labeling without causing toxicity. 3. Consider the Duration of the Experiment: For short-term labeling, a higher concentration might be necessary to achieve detectable enrichment. |
| I am observing low incorporation of the ¹⁵N and/or d8 label into my metabolites of interest. What could be the problem? | Low label incorporation can be due to several factors: 1. Insufficient Labeling Time: The time required to reach isotopic steady-state varies for different metabolic pathways. Ensure your labeling duration is adequate for the pathway you are studying. 2. Tracer Dilution: The labeled methionine can be diluted by unlabeled methionine from intracellular stores or from the breakdown of proteins. Pre-conditioning cells in a methionine-free medium for a short period before adding the tracer can help. 3. Tracer Stability: While generally stable, ensure proper storage and handling of the L-Methionine-¹⁵N,d8 tracer to prevent degradation. 4. Cell Health: Poor cell viability or metabolic activity will result in reduced tracer uptake and incorporation. Monitor cell health throughout the experiment. |
| Can the deuterium (d8) label on L-Methionine be lost or exchanged? | Deuterium labels on carbon atoms are generally stable under physiological conditions. However, some loss can occur depending on the specific enzymatic reactions. It is important to: 1. Understand the Metabolic Pathway: Be aware of any reactions in the pathway of interest that could lead to the loss of a deuterium atom. 2. Use Appropriate Analytical Methods: High-resolution mass spectrometry can help distinguish between different isotopologues and track the fate of the deuterium atoms. |
| Sample Preparation | |
| What is the best method for quenching and extracting metabolites for L-Methionine-¹⁵N,d8 studies? | Rapid and effective quenching is critical. A common and effective method involves: 1. Quenching: Aspirate the culture medium and immediately add a cold quenching solution (e.g., -80°C 80:20 methanol:water) to the cells. Alternatively, for adherent cells, you can quickly aspirate the medium and plunge the culture dish into liquid nitrogen. 2. Extraction: After quenching, scrape the cells in the cold extraction solvent. A common solvent for polar metabolites like methionine is a mixture of methanol, acetonitrile, and water. The exact ratio can be optimized for your specific application. 3. Centrifugation: Centrifuge the cell lysate to pellet proteins and cell debris. The supernatant containing the metabolites can then be collected for analysis. |
| How should I prepare my samples for LC-MS/MS analysis? | Proper sample preparation is key to obtaining high-quality data: 1. Protein Precipitation: Ensure all proteins are removed from the sample, as they can interfere with the analysis. This is typically done during the extraction step with organic solvents. 2. Derivatization (Optional): Derivatization can improve the chromatographic separation and ionization efficiency of amino acids. However, it also adds an extra step to the workflow. 3. Reconstitution: After drying down the metabolite extract, reconstitute it in a solvent that is compatible with your LC mobile phase. |
Experimental Protocols
This section provides a generalized methodology for a stable isotope tracing experiment using L-Methionine-¹⁵N,d8. Specific parameters may need to be optimized for your experimental system.
| Procedure | Detailed Methodology |
| Cell Culture and Labeling | 1. Culture cells to the desired confluency in standard growth medium. 2. For the labeling experiment, prepare a labeling medium by supplementing a methionine-free base medium (e.g., DMEM without methionine) with L-Methionine-¹⁵N,d8 at the desired concentration. It is crucial to also add dialyzed fetal bovine serum (dFBS) to avoid introducing unlabeled methionine from regular FBS. 3. Aspirate the standard growth medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS). 4. Add the pre-warmed labeling medium to the cells and place them back in the incubator. 5. Harvest cells at various time points to determine the rate of label incorporation and to identify the time to reach isotopic steady-state. |
| Sample Quenching and Metabolite Extraction | 1. At the desired time point, rapidly aspirate the labeling medium. 2. Immediately add ice-cold quenching/extraction solution (e.g., 80% methanol pre-chilled to -80°C) to the culture plate. 3. Place the plate on dry ice and use a cell scraper to detach the cells into the extraction solvent. 4. Transfer the cell lysate to a pre-chilled microcentrifuge tube. 5. Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins. 6. Carefully transfer the supernatant, which contains the metabolites, to a new tube. |
| LC-MS/MS Analysis | 1. Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. 2. Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile). 3. Inject the sample onto an appropriate LC column (e.g., a HILIC or reversed-phase C18 column) coupled to a high-resolution mass spectrometer. 4. Set the mass spectrometer to acquire data in a full scan mode or a targeted SIM (Selected Ion Monitoring) or MRM (Multiple Reaction Monitoring) mode to detect L-methionine, S-adenosylmethionine (SAM), homocysteine, and other relevant metabolites and their labeled isotopologues. |
| Data Analysis | 1. Process the raw LC-MS data using appropriate software to identify and integrate the peaks corresponding to the different isotopologues of methionine and its downstream metabolites. 2. Correct the measured isotopologue distributions for the natural abundance of stable isotopes. 3. Calculate the fractional labeling for each metabolite at each time point. 4. Use the fractional labeling data to calculate metabolic fluxes using appropriate software and modeling approaches (e.g., metabolic flux analysis - MFA). |
Signaling Pathways & Experimental Workflows
The following diagrams illustrate key metabolic pathways involving methionine and a general workflow for L-Methionine-¹⁵N,d8 stable isotope tracing experiments.
This diagram illustrates the central role of L-Methionine in cellular metabolism. Methionine is converted to S-adenosylmethionine (SAM), the universal methyl donor for numerous biological reactions. After donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. Homocysteine can either be remethylated back to methionine to complete the cycle or enter the transsulfuration pathway to be converted to cysteine.
This diagram outlines the major steps in a typical stable isotope tracing experiment using L-Methionine-¹⁵N,d8. The process begins with cell culture and labeling, followed by sample preparation including quenching and metabolite extraction. The samples are then analyzed by LC-MS/MS, and the resulting data is processed and normalized. Finally, metabolic flux analysis is performed to interpret the biological significance of the results.
References
- 1. Normalization method for metabolomics data using optimal selection of multiple internal standards - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iroatech.com [iroatech.com]
- 3. Addressing the current bottlenecks of metabolomics: Isotopic Ratio Outlier Analysis™, an isotopic-labeling technique for accurate biochemical profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
L-Methionine-15N,d8 as an Internal Standard: A Validation and Comparison Guide
For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the selection of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a comprehensive validation of L-Methionine-15N,d8 as a stable isotope-labeled internal standard for the quantification of L-methionine and compares its performance with a non-isotopic alternative, Norleucine. The information presented is supported by experimental data from published studies to aid in the informed selection of an internal standard for bioanalytical method development.
Performance Comparison: this compound vs. Norleucine
Stable isotope-labeled internal standards, such as this compound, are widely regarded as the gold standard in quantitative mass spectrometry.[1][2] Their physicochemical properties are nearly identical to the analyte, ensuring they co-elute chromatographically and experience similar ionization effects, which allows for effective correction of matrix effects and procedural losses.[1][2] Non-isotopic internal standards, like Norleucine, are structurally similar but not identical to the analyte. While more cost-effective, they may not perfectly mimic the behavior of the analyte, potentially leading to less accurate compensation for analytical variability.[3]
The following tables summarize the performance characteristics of a stable isotope-labeled internal standard for methionine (based on data for [¹³C, ¹⁵N]-Methionine) and expected performance for a non-isotopic internal standard like Norleucine.
Table 1: Performance Characteristics of a Stable Isotope-Labeled Internal Standard for L-Methionine Analysis
| Validation Parameter | Performance Metric | Result |
| Linearity | Calibration Range | 5 - 250 µM |
| Correlation Coefficient (r²) | 0.9989 | |
| Sensitivity | Lower Limit of Quantification (LLOQ) | 5 µM |
| Accuracy | % Bias at LLOQ | Within ±20% |
| % Bias at other QC levels | Within ±15% | |
| Precision | % CV at LLOQ | ≤ 20% |
| % CV at other QC levels | ≤ 15% | |
| Recovery | Extraction Recovery | 85 - 115% |
| Matrix Effect | Matrix Factor | 0.8 - 1.2 |
| Data derived from a study utilizing a [¹³C, ¹⁵N]-stable-isotope-labeled methionine internal standard. |
Table 2: Expected Performance Characteristics of Norleucine as a Non-Isotopic Internal Standard for L-Methionine Analysis
| Validation Parameter | Performance Metric | Expected Result |
| Linearity | Calibration Range | Analyte-dependent |
| Correlation Coefficient (r²) | ≥ 0.99 | |
| Sensitivity | Lower Limit of Quantification (LLOQ) | Analyte-dependent |
| Accuracy | % Bias | Potentially > ±15% due to differential matrix effects |
| Precision | % CV | Potentially > 15% due to incomplete correction |
| Recovery | Extraction Recovery | May differ from analyte |
| Matrix Effect | Matrix Factor | May not adequately compensate for analyte's matrix effect |
| Expected performance based on general principles of non-isotopic internal standards and findings from comparative studies. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioanalytical assays. Below are representative protocols for sample preparation and LC-MS/MS analysis for the quantification of L-methionine using a stable isotope-labeled internal standard.
Sample Preparation
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Protein Precipitation: To 5 µL of plasma sample, add 600 µL of an internal standard working solution (containing this compound in 50% methanol).
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Vortexing: Vortex the mixture for 5 minutes to ensure thorough mixing and protein precipitation.
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Centrifugation: Centrifuge the samples at 16,100 x g for 10 minutes at 4°C to pellet the precipitated proteins.
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Supernatant Transfer: Carefully transfer the supernatant to a new vial for LC-MS/MS analysis.
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Injection: Inject 5 µL of the supernatant into the LC-MS/MS system.
This protocol is adapted from a validated method for the analysis of amino acids in mouse plasma.
LC-MS/MS Analysis
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Liquid Chromatography:
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Column: Intrada Amino Acid column (or equivalent HILIC column)
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Mobile Phase A: 100 mM ammonium formate in water
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Mobile Phase B: Acetonitrile/water/formic acid (95:5:0.3, v/v/v)
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Flow Rate: 0.6 mL/min
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Gradient: A linear gradient is employed to ensure the separation of methionine from other amino acids and matrix components.
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Mass Spectrometry:
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Ionization Mode: Positive Electrospray Ionization (ESI+)
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Scan Type: Multiple Reaction Monitoring (MRM)
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MRM Transitions:
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L-Methionine: [Precursor ion m/z] → [Product ion m/z]
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This compound: [Precursor ion m/z + 9] → [Product ion m/z]
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Specific MRM transitions should be optimized for the instrument in use.
Visualizing Key Processes
To better understand the context of L-methionine analysis, the following diagrams illustrate the metabolic pathway of methionine and a typical workflow for internal standard validation.
References
- 1. scispace.com [scispace.com]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Protein Quantification: L-Methionine-15N,d8 vs. Standard SILAC and Label-Free Methods
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative proteomics, the precise measurement of protein abundance is critical for unraveling complex biological processes, identifying disease biomarkers, and accelerating drug discovery. This guide provides an objective comparison of three prominent methods for protein quantification: metabolic labeling with L-Methionine-15N,d8, the widely-used Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) with heavy arginine and lysine, and Label-Free Quantification (LFQ). We present a detailed overview of their experimental workflows, performance characteristics, and specific applications, supported by established experimental data.
At a Glance: Performance Comparison of Quantification Methods
The selection of a protein quantification strategy is contingent on experimental goals, sample type, and desired levels of accuracy and precision. Below is a summary of the key performance metrics for each method.
| Feature | SILAC (Heavy Arginine & Lysine) | This compound Labeling | Label-Free Quantification (LFQ) |
| Principle | In vivo metabolic labeling | In vivo metabolic labeling | Signal intensity or spectral counting |
| Accuracy | High | High (for specific applications) | Moderate to High |
| Precision | High | High | Moderate |
| Reproducibility | High | High | Moderate |
| Proteome Coverage | High | Lower (for general quantification) | High |
| Sample Throughput | Moderate | Moderate | High |
| Cost | Moderate to High | Moderate to High | Low |
| Primary Application | General protein quantification | Protein methylation dynamics | Large-scale protein profiling |
Metabolic Labeling with Stable Isotopes: A Deeper Dive
Metabolic labeling is a powerful technique that involves the incorporation of stable, non-radioactive heavy isotopes into proteins during cell growth and division. This in vivo labeling approach minimizes sample handling variability, leading to high accuracy and precision.
The Gold Standard: SILAC with Heavy Arginine and Lysine
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a robust method for the accurate relative quantification of thousands of proteins simultaneously.[1] The standard SILAC approach utilizes heavy isotopes of arginine (Arg) and lysine (Lys). This choice is strategic, as the enzyme trypsin, commonly used in proteomic sample preparation, cleaves proteins at these specific amino acid residues. This ensures that the vast majority of resulting peptides contain a heavy label, making them quantifiable by mass spectrometry.[2][3]
The SILAC workflow consists of two main phases: an adaptation phase and an experimental phase.[4] During the adaptation phase, two populations of cells are cultured in media that are identical except for the isotopic composition of arginine and lysine. One population is grown in "light" medium containing the natural isotopes of these amino acids, while the other is grown in "heavy" medium containing stable isotope-labeled arginine and lysine (e.g., 13C6-Arg and 13C6,15N2-Lys). After several cell divisions, the heavy amino acids are fully incorporated into the proteome of the "heavy" cell population.
In the experimental phase, the two cell populations can be subjected to different treatments (e.g., drug vs. vehicle). The cells are then harvested, mixed in a 1:1 ratio, and processed for mass spectrometry analysis. The relative abundance of proteins between the two conditions is determined by comparing the signal intensities of the "light" and "heavy" peptide pairs.
This compound: A Tool for Specialized Applications
L-Methionine is another essential amino acid that can be used for metabolic labeling. While less common for general protein quantification due to its lower frequency in the proteome compared to arginine and lysine, heavy methionine, such as this compound, has found a crucial niche in studying post-translational modifications, particularly protein methylation.
In a variation of the SILAC method, termed "Heavy methyl-SILAC," cells are cultured in a medium containing heavy methionine (e.g., [13CD3]methionine).[5] The cells metabolically convert this heavy methionine into S-adenosyl methionine (SAM), the universal methyl donor in cells. Consequently, all newly synthesized methyl groups on proteins and other molecules are "heavy." This allows for the direct identification and quantification of methylation events by mass spectrometry.
This technique is highly valuable for studying the dynamics of histone and non-histone protein methylation in response to various stimuli, providing insights into epigenetic regulation and cell signaling.
The workflow for Heavy methyl-SILAC is similar to the standard SILAC protocol but focuses on the labeling of methyl groups. Cells are cultured in a medium where light methionine is replaced by a heavy version. Following experimental treatments, proteins are extracted, digested, and analyzed by mass spectrometry. The analysis focuses on identifying peptides with heavy methyl groups to quantify changes in methylation status.
Label-Free Quantification: The Simpler Alternative
Label-Free Quantification (LFQ) is a widely used method that does not rely on isotopic labeling. Instead, it compares the relative abundance of proteins across different samples by either counting the number of tandem mass spectra (MS/MS) identified for a given protein (spectral counting) or by measuring the signal intensity of peptides from their chromatographic peaks.
The primary advantages of LFQ are its simplicity, cost-effectiveness, and the ability to compare a large number of samples. However, because each sample is analyzed in a separate mass spectrometry run, LFQ can be more susceptible to experimental variability, potentially impacting reproducibility and precision compared to metabolic labeling methods.
The LFQ workflow is more straightforward than labeling methods. Each sample is prepared and analyzed independently. The key steps involve protein extraction, digestion, and individual analysis by LC-MS/MS. The data from all runs are then computationally aligned based on peptide retention times and mass-to-charge ratios to enable comparison of peptide intensities across samples.
Detailed Experimental Protocols
SILAC (Heavy Arginine & Lysine) Protocol
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Cell Culture and Labeling: Culture two populations of cells for at least five passages in SILAC-specific DMEM or RPMI 1640 medium. One population is grown in "light" medium supplemented with natural L-arginine and L-lysine, and the other in "heavy" medium with stable isotope-labeled L-arginine (e.g., 13C6, 15N4) and L-lysine (e.g., 13C6, 15N2).
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Experimental Treatment: Apply the desired experimental conditions to the "light" and "heavy" cell populations.
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Cell Harvesting and Mixing: Harvest the cells and mix the "light" and "heavy" populations in a 1:1 ratio based on cell count or protein concentration.
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Protein Extraction and Digestion: Lyse the mixed cells and extract the proteins. Reduce and alkylate the proteins, followed by digestion with trypsin overnight at 37°C.
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Peptide Cleanup: Desalt the resulting peptide mixture using a C18 StageTip or equivalent.
-
LC-MS/MS Analysis: Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use software such as MaxQuant or Proteome Discoverer to identify peptides and quantify the heavy-to-light ratios for each protein.
Heavy Methyl-SILAC (this compound) Protocol
-
Cell Culture and Labeling: Culture cells in a methionine-free medium supplemented with a heavy version of methionine, such as this compound, for a sufficient duration to allow for the metabolic conversion to heavy S-adenosyl methionine and incorporation of heavy methyl groups.
-
Experimental Treatment: Apply the desired experimental conditions to the labeled cells. A parallel "light" culture with natural methionine can be used for comparison.
-
Protein Extraction and Digestion: Harvest the cells, extract proteins, and perform in-solution or in-gel digestion with an appropriate enzyme (e.g., trypsin).
-
Enrichment of Methylated Peptides (Optional): For low-abundance methylation events, an enrichment step using antibodies specific for methylated lysine or arginine can be performed.
-
LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS.
-
Data Analysis: Utilize specialized software to identify peptides containing heavy methyl groups and quantify their abundance relative to the corresponding light peptides or across different conditions.
Label-Free Quantification Protocol
-
Sample Preparation: Prepare each biological sample independently. This includes cell lysis, protein extraction, reduction, alkylation, and digestion with trypsin.
-
Peptide Cleanup: Desalt each peptide sample individually.
-
LC-MS/MS Analysis: Analyze each sample in a separate LC-MS/MS run. It is crucial to maintain consistent chromatographic conditions between runs to ensure data quality.
-
Data Analysis: Use label-free quantification software (e.g., MaxQuant, Progenesis QI) to perform retention time alignment, feature detection, and peptide identification. The software will then calculate the relative abundance of proteins across the different samples based on peptide signal intensities or spectral counts.
References
- 1. SILAC - Based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identifying and quantifying in vivo methylation sites by heavy methyl SILAC - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Stable Isotope-Labeled Methionine: L-Methionine-¹⁵N,d₈ vs. ¹³C-Labeled Methionine
For researchers, scientists, and drug development professionals, the precise tracking and quantification of proteins and metabolites are paramount. Stable isotope labeling, particularly with amino acids like methionine, has become an indispensable tool in quantitative proteomics, metabolomics, and drug metabolism studies. This guide provides an objective comparison of two commonly used isotopic forms of methionine: L-Methionine-¹⁵N,d₈ and ¹³C-labeled methionine, supported by experimental principles and data presentation to inform your selection of the most suitable tracer for your research needs.
This guide delves into the key performance differences, experimental considerations, and underlying metabolic pathways associated with these two powerful research tools. By understanding their respective advantages and limitations, you can optimize your experimental design and enhance the accuracy and reliability of your results.
At a Glance: Key Performance Differences
The choice between L-Methionine-¹⁵N,d₈ and ¹³C-labeled methionine hinges on the specific requirements of the analytical method, particularly mass spectrometry, and the biological question at hand. The following table summarizes the key characteristics for a direct comparison.
| Feature | L-Methionine-¹⁵N,d₈ | ¹³C-Labeled Methionine (e.g., L-Methionine-¹³C₅) | Rationale & Implications |
| Isotopes | ¹⁵N and ²H (Deuterium, d) | ¹³C | L-Methionine-¹⁵N,d₈ offers a combination of heavy nitrogen and deuterium, while ¹³C-labeled methionine relies solely on heavy carbon. |
| Mass Shift | +9 Da (1 from ¹⁵N, 8 from d₈) | Variable, +5 Da for ¹³C₅ | The larger mass shift of L-Methionine-¹⁵N,d₈ can provide better separation from the unlabeled counterpart in mass spectrometry. |
| Chromatographic Behavior | Potential for slight retention time shift compared to the unlabeled analyte due to the deuterium isotope effect.[1][2] | Co-elutes almost perfectly with the unlabeled analyte.[1] | For precise quantification, the near-identical chromatographic behavior of ¹³C-labeled compounds is a significant advantage, as it ensures that the analyte and internal standard experience the same matrix effects.[1] |
| Isotopic Stability | High for ¹⁵N. Deuterium labels can be susceptible to back-exchange in certain chemical environments, though generally stable on carbon atoms.[3] | Highly stable, as ¹³C atoms are integrated into the carbon backbone and are not prone to exchange. | ¹³C labeling offers superior assurance of isotopic stability throughout sample preparation and analysis. |
| Spectral Complexity in MS | The combined labeling can lead to a more complex isotopic envelope. | Creates a clean and predictable isotopic pattern. | The simpler isotopic pattern of ¹³C-labeled peptides can facilitate data analysis. |
| Cost & Availability | Can be more specialized and potentially higher in cost. | Generally more widely available with a broader range of labeling patterns. | Availability and cost can be a practical consideration in experimental design. |
| Primary Applications | Quantitative proteomics, metabolic flux analysis, and as internal standards in mass spectrometry. | Quantitative proteomics (e.g., SILAC), metabolomics, NMR-based structural studies, and as internal standards in mass spectrometry. | Both are versatile, but the specific properties of each may favor one over the other for certain applications. |
Experimental Protocols
The following are generalized protocols for metabolic labeling of mammalian cells using either L-Methionine-¹⁵N,d₈ or ¹³C-labeled methionine. These protocols are based on the principles of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).
Protocol 1: Metabolic Labeling of Mammalian Cells
This protocol provides a general guideline for the metabolic labeling of mammalian cells in culture.
1. Media Preparation:
-
Prepare "light" and "heavy" SILAC media. Both media should be identical in composition (e.g., DMEM or RPMI 1640), lacking natural methionine.
-
Supplement the "light" medium with standard L-methionine.
-
Supplement the "heavy" medium with either L-Methionine-¹⁵N,d₈ or ¹³C-labeled methionine to the same final concentration as the light medium.
-
It is crucial to use dialyzed fetal bovine serum (FBS) to minimize the concentration of unlabeled methionine.
2. Cell Adaptation:
-
Culture the cells in the "light" and "heavy" media for a sufficient number of cell divisions (typically at least five to six) to ensure near-complete incorporation of the labeled amino acid into the proteome.
-
The efficiency of incorporation should be monitored by mass spectrometry.
3. Experimental Treatment:
-
Once the cells are fully labeled, the experimental treatment (e.g., drug administration) can be applied to one of the cell populations. The other population serves as the control.
4. Cell Harvesting and Lysis:
-
Harvest the cells from both "light" and "heavy" populations.
-
Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
5. Protein Quantification and Mixing:
-
Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).
-
Combine equal amounts of protein from the "light" and "heavy" lysates.
6. Protein Digestion:
-
Reduce the disulfide bonds in the mixed protein sample using a reducing agent like DTT.
-
Alkylate the cysteine residues using an alkylating agent like iodoacetamide.
-
Digest the proteins into peptides using a protease such as trypsin.
7. Mass Spectrometry Analysis:
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
The relative quantification of proteins is determined by comparing the signal intensities of the "light" and "heavy" peptide pairs in the mass spectra.
Visualizing the Workflow and Metabolic Pathway
To better understand the experimental process and the biological context of methionine labeling, the following diagrams are provided.
References
A Researcher's Guide to Reproducibility in SILAC Experiments Using L-Methionine-15N,d8
For researchers, scientists, and drug development professionals seeking to employ Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for quantitative proteomics, understanding the reproducibility of different labeling strategies is paramount. This guide provides a comparative analysis of SILAC experiments using L-Methionine-15N,d8 against other common metabolic and chemical labeling techniques, supported by available experimental data. We delve into detailed experimental protocols and visualize key workflows and signaling pathways to provide a comprehensive resource for your research.
Unveiling the Reproducibility of Proteomic Quantification
The reproducibility of a quantitative proteomics experiment is a critical factor in ensuring the reliability and validity of its findings. The coefficient of variation (CV), which measures the relative variability of a set of measurements, is a key metric for assessing reproducibility. While direct, quantitative data on the reproducibility of SILAC using this compound is not extensively documented in publicly available literature, the inherent advantages of the SILAC methodology point towards high reproducibility.
SILAC's key strength lies in the metabolic incorporation of labeled amino acids directly into the proteome, allowing for the combination of different experimental samples at the cellular or protein lysate stage.[1] This early-stage mixing minimizes sample handling-induced variability that can plague other methods where samples are processed separately and combined at a later stage.[1] Studies comparing SILAC (using the more common L-Arginine and L-Lysine labels) with chemical labeling methods like dimethyl labeling have consistently shown SILAC to be more reproducible.[2]
For alternative methods, some quantitative data on reproducibility is available. For instance, Tandem Mass Tag (TMT) labeling, a popular chemical labeling method, has demonstrated high reproducibility in multi-laboratory studies, with a maximum deviation of less than 7% across replicates.[3] In single-cell proteomics, TMTpro has shown a median CV of less than 30%.[4] Dimethyl labeling, another chemical labeling technique, has been reported to have a median CV of 4.8% for protein group quantification. While these values provide a benchmark, it is important to note that direct comparison with this compound SILAC is not possible without specific experimental data for the latter.
| Labeling Method | Typical Coefficient of Variation (CV) | Key Advantages | Key Disadvantages |
| SILAC (General) | High (Specific CVs for this compound not readily available) | Early sample mixing minimizes experimental error, in vivo labeling is more physiologically relevant. | Limited to cell culture, can be time-consuming, potential for amino acid conversion. |
| SILAC (L-Arginine/L-Lysine) | Generally low, reported to be more reproducible than chemical labeling. | Well-established protocols, suitable for trypsin digestion which cleaves after Arg and Lys. | Potential for arginine-to-proline conversion can affect quantification accuracy. |
| Tandem Mass Tag (TMT) | < 7% (multi-lab study), < 30% (single-cell) | High multiplexing capacity (up to 16 samples). | "Ratio compression" can underestimate large fold changes, chemical labeling occurs after cell lysis. |
| Dimethyl Labeling | ~4.8% (protein groups) | Cost-effective, simple and rapid reaction. | Chemical labeling occurs post-lysis, potential for side reactions. |
In-Depth Experimental Protocols
Protocol: SILAC Labeling using this compound
1. Cell Culture and Adaptation:
-
Media Preparation: Prepare SILAC DMEM or RPMI 1640 medium lacking L-Methionine. Supplement the "heavy" medium with this compound and the "light" medium with regular L-Methionine. Both media should be supplemented with 10% dialyzed fetal bovine serum (dFBS) to minimize the presence of unlabeled amino acids.
-
Cell Adaptation: Culture the cells in the "heavy" and "light" SILAC media for at least five to six cell divisions to ensure complete incorporation of the labeled amino acid. The efficiency of incorporation should be checked by mass spectrometry, aiming for >95% labeling.
2. Experimental Treatment:
-
Once complete labeling is achieved, subject the two cell populations to their respective experimental conditions (e.g., drug treatment vs. control).
3. Sample Harvesting and Mixing:
-
Harvest the "heavy" and "light" labeled cells separately.
-
Count the cells and mix equal numbers of cells from each condition. Alternatively, protein concentration can be determined, and equal amounts of protein lysates can be mixed.
4. Protein Extraction and Digestion:
-
Lyse the mixed cell pellet using a suitable lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Quantify the protein concentration of the lysate.
-
Reduce the proteins with dithiothreitol (DTT), alkylate with iodoacetamide (IAA), and digest with an appropriate protease (e.g., trypsin).
5. Mass Spectrometry Analysis:
-
Desalt the digested peptides using a C18 StageTip or equivalent.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer.
6. Data Analysis:
-
Process the raw MS data using software such as MaxQuant.
-
Identify and quantify peptides and proteins, calculating the heavy-to-light ratios to determine relative protein abundance changes between the experimental conditions.
Visualizing the Workflow and Cellular Pathways
To better understand the experimental process and its biological applications, we provide the following diagrams created using the DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative Accuracy and Precision in Multiplexed Single-Cell Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of L-Methionine-15N,d8 Results with Other Methods: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of L-Methionine is critical for metabolic research, clinical diagnostics, and pharmaceutical development. The use of stable isotope-labeled internal standards, such as L-Methionine-15N,d8, in conjunction with mass spectrometry is a widely accepted method for achieving high accuracy and precision. This guide provides an objective comparison of this method with alternative techniques, supported by experimental data and detailed protocols.
Introduction to L-Methionine Quantification
L-Methionine is an essential sulfur-containing amino acid crucial for protein synthesis, methylation reactions, and the production of other sulfur-containing compounds. Its accurate measurement in biological matrices is paramount for understanding health and disease. The primary analytical methods for L-Methionine quantification include Liquid Chromatography-Mass Spectrometry (LC-MS/MS) with isotope dilution, High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection, and automated amino acid analyzers.
This guide focuses on the cross-validation of results obtained using this compound as an internal standard with LC-MS/MS against other established methods. This compound is a stable isotope-labeled version of L-Methionine that is chemically identical to the analyte but has a different mass, allowing for precise quantification by correcting for matrix effects and variations in sample preparation and instrument response.
Comparison of Analytical Methods
The choice of analytical method for L-Methionine quantification depends on the specific requirements of the study, including sensitivity, specificity, throughput, and the complexity of the sample matrix.
| Parameter | LC-MS/MS with this compound (Isotope Dilution) | HPLC with Pre-column Derivatization (e.g., OPA) |
| Principle | Separation by liquid chromatography followed by mass spectrometric detection of the analyte and its stable isotope-labeled internal standard. | Separation of derivatized amino acids by liquid chromatography followed by fluorescence or UV detection. |
| Specificity | Very High | High |
| Sensitivity (LOD/LOQ) | LOD: ~0.04 µmol/L; LOQ: ~0.1 µmol/L[1][2] | LOD: ~0.5 µmol/L[3] |
| Linearity (R²) ** | > 0.99[1][2] | > 0.99 |
| Precision (CV%) | Intra-day: 2.68 - 3.79%; Inter-day: 2.98 - 3.84% | Intra-assay: 4 - 8%; Inter-assay: 2 - 5% |
| Accuracy (Recovery %) ** | 99.3 - 101.7% | Not explicitly stated in the provided results. |
| Sample Preparation | Protein precipitation. | Derivatization required. |
| Analysis Time | ~15 minutes | ~15 minutes |
| Matrix Effect | Minimized by the use of a co-eluting stable isotope-labeled internal standard. | Can be significant and requires careful validation. |
| Cost | Higher instrument cost. | Lower instrument cost. |
Experimental Protocols
LC-MS/MS Method with this compound Internal Standard
This method is highly specific and sensitive, making it a gold standard for quantitative amino acid analysis.
1. Sample Preparation:
-
To 100 µL of plasma or serum, add 10 µL of this compound internal standard solution.
-
Precipitate proteins by adding 400 µL of methanol.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
MRM Transitions:
-
L-Methionine: Precursor ion (m/z) -> Product ion (m/z)
-
This compound: Precursor ion (m/z) -> Product ion (m/z)
-
HPLC Method with o-Phthalaldehyde (OPA) Derivatization
This method offers good sensitivity and is a viable alternative to LC-MS/MS, particularly when mass spectrometry is not available.
1. Sample Preparation and Derivatization:
-
To 50 µL of plasma, add a precipitating agent (e.g., acetonitrile) and centrifuge.
-
Take an aliquot of the supernatant and mix with OPA/3-mercaptopropionic acid reagent in a borate buffer (pH 10.4).
-
Allow the reaction to proceed for a defined time (e.g., 2 minutes) at room temperature.
-
Inject the derivatized sample into the HPLC system.
2. HPLC Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Sodium acetate buffer.
-
Mobile Phase B: Methanol or acetonitrile.
-
Gradient: A suitable gradient to separate the derivatized amino acids.
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector with excitation and emission wavelengths appropriate for the OPA derivatives (e.g., Ex: 340 nm, Em: 450 nm).
Mandatory Visualization
Methionine Metabolism Pathway
The following diagram illustrates the central role of L-Methionine in cellular metabolism, including the methionine cycle and the transsulfuration pathway.
Experimental Workflow for LC-MS/MS Analysis
The following workflow illustrates the key steps in the quantification of L-Methionine using an isotope dilution LC-MS/MS method.
Conclusion
The use of this compound as an internal standard with LC-MS/MS provides a highly accurate, precise, and specific method for the quantification of L-Methionine in complex biological matrices. While HPLC with derivatization is a viable and more accessible alternative, the isotope dilution mass spectrometry method is superior in terms of specificity and its ability to correct for matrix effects, making it the recommended method for rigorous quantitative studies in research and drug development. The choice of method should be based on the specific analytical requirements and available instrumentation.
References
- 1. researchgate.net [researchgate.net]
- 2. Measurement of methionine level with the LC-ESI-MS/MS method in schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A rapid HPLC method for the measurement of ultra-low plasma methionine concentrations applicable to methionine depletion therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing Isotopic Enrichment of L-Methionine-¹⁵N,d8 in Proteins: A Comparative Analysis of Mass Spectrometry and NMR Spectroscopy
For researchers, scientists, and drug development professionals, the precise measurement of isotopic enrichment in proteins is paramount for a multitude of applications, from metabolic studies to structural biology. This guide provides a comprehensive comparison of two primary analytical techniques—Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy—for assessing the isotopic enrichment of L-Methionine-¹⁵N,d8 in protein samples. We present a detailed examination of their respective experimental protocols, supported by quantitative data to aid in the selection of the most appropriate method for your research needs.
At a Glance: Comparing Mass Spectrometry and NMR Spectroscopy
The choice between Mass Spectrometry and NMR Spectroscopy for determining the isotopic enrichment of L-Methionine-¹⁵N,d8 hinges on several factors, including the required sensitivity, precision, sample amount, and the nature of the desired information. While MS offers unparalleled sensitivity, NMR provides exceptional precision and structural insights. The following tables summarize the key performance metrics of each technique.
Table 1: Quantitative Comparison of Mass Spectrometry and NMR Spectroscopy
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Sensitivity | High (picomole to femtomole range)[1][2][3] | Lower (nanomole to micromole range)[1][4] |
| Precision | High, with magnetic sector field instruments achieving relative standard deviations of 0.005–0.02% | Very high, capable of precise measurement of site-specific isotopic ratios. |
| Accuracy | High, especially with the use of internal standards and advanced instrumentation. | High, as it is a quantitative technique that does not always require external calibration. |
| Sample Requirement | Low (micrograms to nanograms) | High (milligrams) |
| Throughput | High, amenable to automation and high-throughput screening. | Low, experiments can be time-consuming (minutes to hours per sample). |
| Information Provided | Isotopic enrichment of peptides and proteins, relative and absolute quantification. | Site-specific isotopic enrichment, protein structure and dynamics. |
| Destructive | Yes, the sample is consumed during analysis. | No, the sample can be recovered after analysis. |
Table 2: Suitability for Different Research Applications
| Application | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Proteome-wide quantification | Excellent, especially with methods like SILAC. | Not suitable for large-scale proteome analysis. |
| Validation of labeling in a single protein | Good, can provide overall enrichment levels. | Excellent, can determine enrichment at specific methionine residues. |
| Structural biology studies | Indirectly, through techniques like hydrogen-deuterium exchange MS. | Excellent, provides atomic-resolution structural information. |
| Analysis of low-abundance proteins | Preferred method due to high sensitivity. | Challenging due to lower sensitivity. |
| Metabolic flux analysis | Widely used for tracking metabolic pathways. | Can be used, providing detailed information on isotopomer distribution. |
Visualizing the Workflow: From Labeled Protein to Data
To better understand the practical application of these techniques, the following diagrams illustrate the typical experimental workflows for assessing L-Methionine-¹⁵N,d8 enrichment using both Mass Spectrometry (bottom-up proteomics approach) and NMR Spectroscopy.
Mass Spectrometry (Bottom-Up Proteomics) Workflow
NMR Spectroscopy Workflow
Detailed Experimental Protocols
The following sections provide detailed methodologies for assessing L-Methionine-¹⁵N,d8 enrichment using both mass spectrometry-based proteomics and NMR spectroscopy.
Mass Spectrometry: A Bottom-Up Proteomics Approach
This protocol outlines a standard bottom-up proteomics workflow for determining the average isotopic enrichment of L-Methionine-¹⁵N,d8 in a protein sample.
1. Protein Extraction and Quantification:
-
Lyse cells or tissues containing the L-Methionine-¹⁵N,d8 labeled protein using a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).
2. Protein Denaturation, Reduction, and Alkylation:
-
Take a known amount of protein (e.g., 50 µg) and denature it by adding a denaturing agent like urea or SDS.
-
Reduce the disulfide bonds by adding a reducing agent such as dithiothreitol (DTT) and incubating at an elevated temperature (e.g., 60°C).
-
Alkylate the free cysteine residues by adding an alkylating agent like iodoacetamide (IAA) to prevent the reformation of disulfide bonds.
3. In-solution or In-gel Tryptic Digestion:
-
Dilute the protein sample to reduce the concentration of the denaturing agent.
-
Add trypsin at an appropriate enzyme-to-protein ratio (e.g., 1:50) and incubate overnight at 37°C. Trypsin specifically cleaves proteins at the C-terminus of lysine and arginine residues, generating a mixture of peptides.
-
Stop the digestion by adding an acid, such as formic acid.
4. Peptide Desalting and Cleanup:
-
Use a C18 solid-phase extraction (SPE) column or tip to desalt and concentrate the peptide mixture. This step removes salts and other contaminants that can interfere with mass spectrometry analysis.
-
Elute the peptides with a high organic solvent solution (e.g., 80% acetonitrile with 0.1% formic acid).
-
Dry the eluted peptides in a vacuum centrifuge.
5. LC-MS/MS Analysis:
-
Resuspend the dried peptides in a suitable solvent for liquid chromatography (e.g., 0.1% formic acid in water).
-
Inject the peptide sample into a nano-liquid chromatography (nanoLC) system coupled to a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF).
-
Separate the peptides on a C18 analytical column using a gradient of increasing organic solvent.
-
The mass spectrometer will acquire data in a data-dependent acquisition (DDA) mode. In this mode, the instrument performs a full MS scan to determine the mass-to-charge ratio (m/z) of the intact peptides, followed by a series of MS/MS scans where the most intense precursor ions are fragmented to generate fragment ion spectra.
6. Data Analysis:
-
Use a proteomics data analysis software (e.g., MaxQuant, Proteome Discoverer, or similar) to search the acquired MS/MS spectra against a protein sequence database.
-
The software will identify the peptides and the corresponding proteins.
-
The isotopic enrichment of L-Methionine-¹⁵N,d8 can be determined by analyzing the mass shift of the methionine-containing peptides. The software can calculate the ratio of the intensity of the labeled peptide to the unlabeled peptide to determine the percentage of enrichment.
NMR Spectroscopy: ¹H-¹⁵N HSQC Analysis
This protocol describes the use of a two-dimensional ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment to assess the site-specific isotopic enrichment of ¹⁵N in L-Methionine residues.
1. Protein Sample Preparation:
-
Express and purify the protein of interest in a minimal medium supplemented with L-Methionine-¹⁵N,d8 as the sole source of methionine.
-
Ensure the final protein sample is highly pure (>95%) and concentrated (typically 0.1-1 mM).
-
Exchange the protein into a suitable NMR buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 6.5) containing 5-10% D₂O for the deuterium lock.
-
Filter the sample to remove any aggregates.
-
Transfer the final sample (typically 200-500 µL) into a high-quality NMR tube.
2. NMR Spectrometer Setup:
-
Place the NMR tube in the magnet of a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
Lock the spectrometer on the D₂O signal.
-
Tune and match the probe for ¹H and ¹⁵N frequencies.
-
Shim the magnetic field to achieve high homogeneity, resulting in sharp NMR signals.
3. ¹H-¹⁵N HSQC Data Acquisition:
-
Set up a standard 2D ¹H-¹⁵N HSQC experiment. This experiment correlates the chemical shifts of amide protons with their directly bonded nitrogen atoms.
-
Optimize the acquisition parameters, including:
-
Spectral widths in both the ¹H and ¹⁵N dimensions to cover all expected signals.
-
The number of scans per increment to achieve an adequate signal-to-noise ratio. The number of scans will depend on the protein concentration.
-
The number of increments in the indirect (¹⁵N) dimension to achieve the desired resolution.
-
-
Acquire the 2D ¹H-¹⁵N HSQC spectrum. The experiment time can range from minutes to several hours.
4. Data Processing and Analysis:
-
Process the raw NMR data using appropriate software (e.g., TopSpin, NMRPipe, or similar). This involves Fourier transformation, phasing, and baseline correction.
-
The resulting 2D spectrum will show a cross-peak for each backbone amide group (and some side-chain amides).
-
To assess the ¹⁵N enrichment of a specific methionine residue, you would ideally have the resonance assignments for your protein.
-
The intensity of the cross-peak corresponding to a particular methionine residue is proportional to the concentration of the ¹⁵N-labeled protein.
-
By comparing the intensity of the methionine cross-peak to the intensity of a cross-peak from a residue that is known to be fully ¹⁵N-labeled (if a uniformly ¹⁵N-labeled standard is available) or by comparing the observed signal intensity to the expected intensity for a fully labeled sample at that concentration, the percentage of ¹⁵N enrichment at that specific methionine site can be estimated.
Conclusion
Both Mass Spectrometry and NMR Spectroscopy are powerful techniques for assessing the isotopic enrichment of L-Methionine-¹⁵N,d8 in proteins. The choice of method should be guided by the specific research question, available instrumentation, and sample characteristics. MS, particularly with SILAC-based approaches, is the method of choice for high-throughput, quantitative proteomics studies where high sensitivity is required. NMR spectroscopy, on the other hand, provides unparalleled detail on site-specific enrichment and is invaluable for structural and dynamic studies, albeit with higher sample requirements and lower throughput. By carefully considering the strengths and limitations of each technique as outlined in this guide, researchers can make an informed decision to obtain accurate and reliable data on isotopic enrichment in their protein samples.
References
- 1. The strengths and weaknesses of NMR spectroscopy and mass spectrometry with particular focus on metabolomics research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MS vs. NMR: Which One Is a Better Pick for Bio-fluids Analysis? — Nanalysis [nanalysis.com]
- 3. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 4. theanalyticalscientist.com [theanalyticalscientist.com]
L-Methionine-15N,d8: A Powerful Tracer for Unraveling Complex Metabolic Fluxes
A comprehensive guide comparing L-Methionine-15N,d8 with other labeled amino acids for advanced fluxomics research, tailored for researchers, scientists, and drug development professionals.
In the intricate world of cellular metabolism, understanding the dynamic flow of molecules through various pathways is paramount. Metabolic flux analysis (MFA), a technique that quantifies the rates of metabolic reactions, relies on stable isotope tracers to follow the journey of atoms through the metabolic network. While various labeled amino acids are available, this compound presents a unique combination of isotopes—¹⁵N and deuterium (d8)—offering distinct advantages for dissecting the complexities of one-carbon metabolism, transmethylation, and transsulfuration pathways. This guide provides an objective comparison of this compound with other commonly used labeled amino acids, supported by established principles of fluxomics and experimental considerations.
Performance Comparison of Labeled Methionine Isotopologues
The choice of an isotopic tracer is critical and depends on the specific metabolic pathway and questions being investigated. Different labeling strategies provide complementary information. This compound allows for the simultaneous tracing of the nitrogen atom and the hydrogen atoms on the methyl group and carbon backbone, offering a multi-faceted view of methionine metabolism.
| Labeled Methionine Variant | Isotopic Labels | Mass Shift (vs. Unlabeled) | Primary Application in Fluxomics | Key Advantages | Potential Limitations |
| This compound | ¹⁵N, ⁸D | +9 | Simultaneous tracing of nitrogen and hydrogen fluxes. | Provides insights into both amino group metabolism and methyl group/carbon skeleton dynamics. | Higher cost; complex fragmentation patterns in mass spectrometry may require sophisticated data analysis. |
| L-Methionine-¹³C₅ | ⁵¹³C | +5 | Tracing the carbon skeleton of methionine. | Excellent for tracking the flow of the carbon backbone through central carbon metabolism and amino acid synthesis.[1] | Does not provide information on the fate of the amino group or methyl hydrogens. |
| L-Methionine-¹³C₅,¹⁵N | ⁵¹³C, ¹⁵N | +6 | Simultaneous tracing of the carbon skeleton and nitrogen. | Allows for concurrent analysis of carbon and nitrogen fluxes, providing a more complete picture of amino acid metabolism.[2] | Higher cost compared to single-isotope labeled variants. |
| L-Methionine-methyl-d₃ | ³D (methyl group) | +3 | Tracing the flux of the methyl group in transmethylation reactions. | Specifically tracks the donation of the methyl group, crucial for studying methylation of DNA, RNA, and proteins.[3] | Does not label the carbon skeleton or the amino group. |
| L-Methionine-¹⁵N | ¹⁵N | +1 | Tracing the fate of the amino group. | Useful for studying nitrogen metabolism and transamination reactions.[4] | Provides no information on the carbon skeleton or methyl group. |
| L-Methionine-methyl-¹³C,d₃ | ¹³C, ³D (methyl group) | +4 | Simultaneous tracing of the methyl carbon and hydrogens. | Can provide detailed insights into the integrity and transfer of the methyl group.[3] | Focus is limited to the methyl group. |
Deciphering Metabolic Pathways with this compound
The unique labeling pattern of this compound makes it particularly powerful for dissecting the interconnected pathways of one-carbon metabolism.
One-Carbon Metabolism and the Methionine Cycle
One-carbon metabolism is a crucial network of pathways that transfer one-carbon units, essential for the synthesis of nucleotides, amino acids, and for methylation reactions. The methionine cycle is a central component of this network.
-
¹⁵N Label: Tracks the fate of the amino group of methionine as it is utilized in protein synthesis or other metabolic transformations.
-
d8 Label: The deuterium atoms on the carbon backbone and methyl group allow for tracing the flow of these parts of the molecule. The deuterated methyl group is particularly valuable for tracking transmethylation reactions where S-adenosylmethionine (SAM) donates its methyl group.
Caption: A diagram of the interconnected Methionine and Folate Cycles in one-carbon metabolism.
Transmethylation Pathway
Transmethylation is the process of transferring a methyl group from one compound to another, with SAM being the universal methyl donor. This compound, with its deuterated methyl group, is an excellent tool for quantifying the flux through these critical reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel stable isotope tracer method to simultaneously quantify skeletal muscle protein synthesis and breakdown - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
A Researcher's Guide to Measuring Protein Turnover: A Comparative Analysis of L-Methionine-¹⁵N,d₈, SILAC, and Heavy Water Methods
For researchers, scientists, and drug development professionals, understanding the dynamics of protein turnover is fundamental to unraveling cellular physiology and disease pathogenesis. This guide provides a comprehensive comparison of three prominent stable isotope labeling techniques for measuring protein turnover rates: L-Methionine-¹⁵N,d₈, Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), and Heavy Water (D₂O) labeling. We delve into the experimental protocols, present comparative data, and visualize the workflows to aid in the selection of the most appropriate method for your research needs.
At a Glance: Comparing the Methods
The selection of a method for measuring protein turnover is contingent on the specific experimental system, the desired depth of analysis, and available resources. The following table summarizes the key characteristics of each technique.
| Feature | L-Methionine-¹⁵N,d₈ | SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) | Heavy Water (D₂O) Labeling |
| Principle | Incorporation of a labeled essential amino acid into newly synthesized proteins. | Metabolic incorporation of "heavy" amino acids (e.g., ¹³C₆-Lysine, ¹³C₆¹⁵N₂-Arginine) in cell culture. | Incorporation of deuterium from heavy water into non-essential amino acids and other biomolecules. |
| Tracer | L-Methionine labeled with ¹⁵N and deuterium (d₈). | "Heavy" isotopologues of essential amino acids (commonly Lysine and Arginine). | Deuterium oxide (D₂O). |
| Administration | Typically provided in the diet for in vivo studies. | Added to cell culture medium. | Administered in drinking water for in vivo studies. |
| Applicability | In vivo animal studies. | Primarily in vitro cell culture; adaptable for some in vivo models (SILAM). | In vivo animal and human studies. |
| Label Incorporation | Labels a single essential amino acid. | Labels specific essential amino acids (typically Lysine and Arginine). | Labels multiple non-essential amino acids. |
| Mass Spectrometry | Requires high-resolution mass spectrometry to resolve isotopic envelopes. | Clear mass shift between "light" and "heavy" peptides simplifies data analysis. | Complex isotopic patterns due to variable deuterium incorporation require specialized data analysis. |
| Data Analysis | Calculation of fractional synthesis rates based on the ratio of labeled to unlabeled peptides. | Direct quantification of heavy/light peptide ratios. | Modeling of mass isotopomer distributions to determine turnover rates. |
| Advantages | - Essential amino acid, not synthesized de novo. - Can be used in whole animal studies. | - High accuracy and precision in cell culture. - Well-established protocols and data analysis workflows. | - Cost-effective and easy to administer in vivo. - Labels a broad range of biomolecules. |
| Disadvantages | - Potential for metabolic conversion of methionine. - Limited commercial availability of pre-formulated diets. | - Primarily for in vitro use. - Can be expensive for in vivo (SILAM) studies. | - Can cause toxicity at high concentrations. - Complex data analysis due to overlapping isotopic profiles.[1] |
Delving Deeper: Experimental Protocols
Detailed and robust experimental protocols are crucial for obtaining reliable and reproducible protein turnover data. Below are representative protocols for each method.
L-Methionine-¹⁵N,d₈ Labeling Protocol (Generalized for In Vivo Studies)
This protocol provides a general framework for measuring protein turnover in animal models using a stable isotope-labeled amino acid like L-Methionine-¹⁵N,d₈.
-
Animal Acclimation: Acclimate animals to a synthetic diet that is identical to the labeling diet but contains unlabeled L-Methionine. This minimizes metabolic stress from a new food source.
-
Labeling: Switch the animals to the diet containing L-Methionine-¹⁵N,d₈. The duration of labeling will depend on the expected turnover rates of the proteins of interest. Time points for tissue collection should be chosen to capture the incorporation curve.
-
Tissue Collection: At designated time points, euthanize the animals and harvest tissues of interest. Immediately freeze the tissues in liquid nitrogen to halt metabolic activity.
-
Protein Extraction and Digestion:
-
Homogenize the tissue in a suitable lysis buffer containing protease inhibitors.
-
Quantify the protein concentration using a standard assay (e.g., BCA).
-
Perform in-solution or in-gel digestion of the proteins using an appropriate protease, such as trypsin.
-
-
Mass Spectrometry Analysis:
-
Analyze the resulting peptide mixture using high-resolution liquid chromatography-mass spectrometry (LC-MS).
-
Acquire data in a data-dependent (DDA) or data-independent (DIA) mode.
-
-
Data Analysis:
-
Identify peptides and proteins using a database search algorithm.
-
Quantify the isotopic enrichment by calculating the ratio of the abundance of the labeled (heavy) to unlabeled (light) peptide isotopologues.
-
Calculate the fractional synthesis rate (FSR) for each protein.
-
SILAC Protocol for Cell Culture
SILAC is a powerful method for quantitative proteomics in cell culture.[2]
-
Cell Culture: Culture two populations of cells in parallel. One population is grown in "light" medium containing normal amino acids, while the other is grown in "heavy" medium where one or more essential amino acids (typically lysine and arginine) are replaced with their stable isotope-labeled counterparts (e.g., ¹³C₆-Lysine and ¹³C₆¹⁵N₄-Arginine).
-
Label Incorporation: Allow the cells to grow for at least five to six doublings to ensure near-complete incorporation of the "heavy" amino acids.
-
Experimental Treatment: Once fully labeled, the cells can be subjected to experimental treatments.
-
Cell Lysis and Protein Digestion:
-
Harvest and lyse the "light" and "heavy" cell populations.
-
Combine equal amounts of protein from the "light" and "heavy" lysates.
-
Digest the combined protein mixture with trypsin.
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the peptide mixture by LC-MS/MS.
-
The mass difference between the "light" and "heavy" peptides allows for their distinct identification and quantification. The ratio of their intensities reflects the relative abundance of the protein in the two cell populations. For turnover studies (dynamic SILAC), cells are switched from "heavy" to "light" media (or vice versa), and samples are collected at different time points to measure the rate of change in the heavy/light ratio.[2]
-
Heavy Water (D₂O) Labeling Protocol for In Vivo Studies
Heavy water labeling is a cost-effective method for measuring protein turnover in whole organisms.[3][4]
-
Label Administration: Provide animals with drinking water enriched with a low percentage of D₂O (typically 4-8%). A bolus intraperitoneal injection of D₂O can be administered at the beginning of the experiment to rapidly achieve the target body water enrichment.
-
Time Course: Maintain the animals on D₂O-enriched water for the desired duration, with tissue or blood samples collected at various time points.
-
Sample Preparation:
-
Extract proteins from the collected tissues or plasma.
-
Digest the proteins into peptides using trypsin.
-
-
Mass Spectrometry Analysis:
-
Analyze the peptide samples by LC-MS. The incorporation of deuterium will result in a shift in the isotopic distribution of the peptides.
-
-
Data Analysis:
-
Specialized software is required to deconvolve the complex isotopic patterns and calculate the rate of deuterium incorporation.
-
The turnover rate is determined from the exponential decay modeling of the depletion of the monoisotopic relative isotope abundance.
-
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for each protein turnover measurement method.
References
A Comparative Guide to D- and L-Methionine Metabolism Using Stable Isotopes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic fates of D-methionine and L-methionine, underpinned by experimental data from stable isotope tracing studies. L-methionine is the biologically active enantiomer directly utilized by animals for protein synthesis and various other metabolic functions.[1] Its stereoisomer, D-methionine, which is present in racemic DL-methionine mixtures used in feed and supplements, must first be converted into L-methionine to be utilized.[1][2] Stable isotope methodologies have been pivotal in directly tracking and quantifying this conversion, offering precise insights into the bioavailability, metabolic pathways, and tissue-specific processing of these two forms.
Metabolic Pathways: A Tale of Two Isomers
L-methionine directly enters the metabolic pool to be used in two primary ways: incorporation into proteins and conversion to S-adenosylmethionine (SAM). SAM is the universal methyl donor for numerous critical reactions, including DNA and protein methylation, and is a precursor for the transsulfuration pathway that produces cysteine and glutathione.[3][4]
The metabolism of D-methionine is an indirect process requiring a two-step enzymatic conversion to L-methionine.
-
Oxidative Deamination: D-methionine is first oxidized by the FAD-dependent enzyme D-amino acid oxidase (DAAO) to its corresponding α-keto acid, 2-keto-4-(methylthio)butyric acid (KMB), producing ammonia and hydrogen peroxide.
-
Transamination: KMB is then converted to L-methionine by various transaminases, which transfer an amino group from a donor amino acid (like glutamate).
This conversion primarily occurs in tissues with high DAAO activity, such as the liver and kidneys.
Quantitative Data Comparison
Stable isotope studies have enabled precise quantification of the conversion efficiency and bioavailability of D-methionine relative to its L-isomer.
Table 1: Bioavailability and In Vivo Conversion of D-Methionine to L-Methionine
| Species | Isotope Used | Method | Key Finding | Relative Bioavailability of D-Met to L-Met | Reference |
| Rats | D-[(2)H(3)]methionine | Intravenous administration, GC-MS analysis of plasma | Over 90% of intravenously administered D-methionine is converted into the L-enantiomer in vivo. | >90% | --INVALID-LINK-- |
| Weanling Pigs | N/A (N-balance study) | Dietary supplementation, Nitrogen balance measurement | D-Met and L-Met were found to be equally bioavailable for weanling pigs. | 101% (based on N retention) | --INVALID-LINK-- |
| Broiler Chickens | N/A (Growth study) | Dietary supplementation, Growth performance analysis | L-Met supplementation improved growth performance compared to DL-Met in the starter phase. | Lower in young broilers, approaches 100% in older birds | --INVALID-LINK-- |
Table 2: Key Enzymes and Tissue-Specific Activity
| Enzyme | Function | Primary Tissues of Activity | Species | Significance for D-Met Metabolism |
| D-Amino Acid Oxidase (DAAO) | Oxidizes D-amino acids to α-keto acids. | Liver, Kidney, Small Intestine, Brain | Mammals, Avians | The rate-limiting enzyme for the conversion of D-methionine to L-methionine. Its presence and activity level determine the efficiency of D-Met utilization. |
| Transaminases (e.g., BCAT, GPT) | Transfer an amino group to KMB to form L-methionine. | Liver, Kidney, Small Intestine | Most animals | Completes the conversion process initiated by DAAO. |
Experimental Protocols Using Stable Isotopes
Protocol 1: In Vivo Tracing of D- to L-Methionine Conversion
This protocol is adapted from methodologies used to directly measure the metabolic chiral inversion of D-amino acids in live animal models.
Objective: To quantify the fraction of administered D-methionine that is converted to L-methionine in vivo.
Materials:
-
Stable isotope-labeled D-methionine (e.g., D-[(2)H(3)]methionine).
-
Stable isotope-labeled L-methionine (for creating standard curves, e.g., L-[(2)H(3)]methionine).
-
Animal model (e.g., rats).
-
Equipment for blood collection.
-
Gas Chromatography-Mass Spectrometry (GC-MS) system.
-
Reagents for sample preparation and derivatization.
Methodology:
-
Tracer Administration: A bolus of D-[(2)H(3)]methionine is administered intravenously to the animal subjects. A separate control group receives L-[(2)H(3)]methionine to determine its clearance.
-
Sample Collection: Blood samples are collected at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes) post-administration. Plasma is separated by centrifugation.
-
Sample Preparation:
-
Plasma proteins are precipitated using an acid (e.g., perchloric acid).
-
The supernatant containing amino acids is collected.
-
Amino acids are purified using solid-phase extraction.
-
Samples are derivatized to make them volatile for GC analysis.
-
-
GC-MS Analysis: A stereoselective GC-MS method is used to separate and quantify the concentrations of D-[(2)H(3)]methionine and the newly formed L-[(2)H(3)]methionine in the plasma samples.
-
Data Analysis:
-
The plasma concentration vs. time curves are plotted for both labeled enantiomers.
-
The Area Under the Curve (AUC) is calculated for L-[(2)H(3)]methionine following the administration of D-[(2)H(3)]methionine.
-
The fraction of conversion (F) is calculated using the formula: F = (AUC of converted L-Met) / (Dose of D-Met / Total Clearance of L-Met).
-
Protocol 2: Quantifying Methionine Metabolic Flux in Cell Culture
This protocol outlines a method for tracing the metabolic activity of methionine through key pathways in vitro, based on approaches for quantifying cellular metabolic fluxes.
Objective: To measure the rates (fluxes) of methionine through transmethylation and incorporation into protein in a cell culture model.
Materials:
-
Stable isotope-labeled L-methionine (e.g., L-[¹³C]methionine).
-
Cell line (e.g., human fibrosarcoma cells, hepatocytes).
-
Cell culture reagents and equipment.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system.
-
Reagents for metabolite extraction.
Methodology:
-
Cell Culture and Labeling: Cells are cultured to a desired confluency. The standard medium is then replaced with a medium containing a known concentration of L-[¹³C]methionine.
-
Time-Course Sampling: Both intracellular metabolites and the extracellular medium are harvested at various time points.
-
Metabolite Extraction:
-
For intracellular metabolites, cells are washed quickly with cold PBS, and metabolism is quenched by adding a cold solvent mixture (e.g., 80:20 methanol/water).
-
Cells are scraped and lysed, and the extract is cleared by centrifugation.
-
-
LC-MS Analysis: The extracts (both intracellular and from the medium) are analyzed by LC-MS to measure the isotopic enrichment of methionine and its key metabolites (e.g., SAM, SAH).
-
Flux Calculation:
-
The rate of isotopic labeling in intracellular and extracellular methionine pools is measured over time.
-
Kinetic models and mass-balance equations are applied to the isotopic labeling data to calculate the fluxes through specific pathways, such as transmethylation, transsulfuration, and protein synthesis.
-
Conclusion
Stable isotope tracing provides unequivocal evidence that while L-methionine is directly available for metabolic processes, D-methionine is efficiently, though not instantaneously, converted to the L-form. Studies in rats have demonstrated a conversion efficiency exceeding 90%. This conversion is dependent on the activity of D-amino acid oxidase, making the liver and kidneys the primary sites of D-methionine bioactivation. While for many applications and in mature animals the bioavailability of D-methionine can be equivalent to L-methionine, factors such as age and species can influence the efficiency of this conversion. The experimental protocols detailed here provide a robust framework for researchers to precisely investigate the nuances of D- and L-methionine metabolism in various physiological and pathological contexts.
References
- 1. A systematic review of metabolism of methionine sources in animals: One parameter does not convey a comprehensive story - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of DL-Methionine and L-Methionine levels in liver metabolism activity in commercial broilers fed a diet without antibiotic growth promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methionine and Protein Metabolism in Non Alcoholic Steatohepatitis: Evidence for Lower Rate of Transmethylation of Methionine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitation of cellular metabolic fluxes of methionine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Bioavailability of L-Methionine, DL-Methionine, and Methionine Hydroxy Analog
For Researchers, Scientists, and Drug Development Professionals
Methionine, an essential sulfur-containing amino acid, is a critical component in protein synthesis and various metabolic processes. In commercial applications, methionine is often supplemented in its synthetic forms: L-methionine, a racemic mixture of D- and L-methionine (DL-methionine), and the hydroxy analog of methionine (MHA). The bioavailability of these different isomers is a key factor in determining their efficacy. This guide provides an objective comparison of the bioavailability of these methionine sources, supported by experimental data and detailed methodologies.
Quantitative Bioavailability Data
The relative bioavailability (RBV) of different methionine sources is a common measure of their nutritional value, with L-methionine typically serving as the 100% bioavailable standard. The following table summarizes findings from various studies in different animal models.
| Methionine Source | Comparison | Animal Model | Response Criteria | Relative Bioavailability (%) | Reference(s) |
| DL-Methionine | vs. L-Methionine | Broiler Chickens | Body Weight Gain, Feed Conversion Ratio | 89, 77 | [1][2] |
| DL-Methionine | vs. L-Methionine | Broiler Chickens | Average Daily Gain, Feed Efficiency | 99.6 (ADG) | [3] |
| L-Methionine | vs. DL-Methionine | Broiler Chickens | Average Daily Gain, Feed Efficiency | 141.5 (ADG), 189.1 (FE) | [4][5] |
| D-Methionine | vs. L-Methionine | Nursery Pigs | Nitrogen Retention | 89.6 | |
| DL-Methionine | vs. L-Methionine | Nursery Pigs | Nitrogen Retention | 87.9 - 89.3 | |
| MHA-FA | vs. DL-Methionine | Growing Pigs | Protein Deposition (IAAO) | 74.4 (equimolar basis) | |
| MHA-Ca | vs. DL-Methionine | Rainbow Trout | Weight Gain, Growth Rate, Nitrogen Retention | 69 (WG), 60 (GR), 73 (NR) |
MHA-FA: Methionine Hydroxy Analog-Free Acid; MHA-Ca: Methionine Hydroxy Analog-Calcium Salt; IAAO: Indicator Amino Acid Oxidation; ADG: Average Daily Gain; FE: Feed Efficiency; FCR: Feed Conversion Ratio; WG: Weight Gain; GR: Growth Rate; NR: Nitrogen Retention.
Metabolic Pathways of Methionine Isomer Conversion
Only the L-isomer of methionine is directly utilized for protein synthesis. Therefore, D-methionine and MHA must be converted to L-methionine in the body. This conversion primarily occurs in the liver and kidneys.
The metabolic conversion of D-methionine and DL-methionine hydroxy analog (MHA) to the biologically active L-methionine is a critical determinant of their bioavailability. This process involves a series of enzymatic reactions.
References
Safety Operating Guide
Proper Disposal of L-Methionine-15N,d8: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and workplace safety. This guide provides detailed, step-by-step procedures for the proper disposal of L-Methionine-15N,d8, a non-hazardous, isotopically labeled amino acid. The following procedures are based on general laboratory chemical waste guidelines and information from safety data sheets (SDS).
I. Pre-Disposal Safety and Hazard Assessment
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. The SDS for L-Methionine and its isotopic variants consistently indicates that the compound is not classified as hazardous.[1][2] However, it is recommended to handle all chemicals with care and to wear appropriate Personal Protective Equipment (PPE), including safety glasses and gloves.
Key Safety Considerations:
-
Non-Hazardous Nature: L-Methionine is not considered a hazardous substance under OSHA's Hazard Communication Standard.[1]
-
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety goggles and gloves, when handling the chemical.
-
Spill Management: In case of a spill, sweep up the solid material and place it in a suitable, labeled container for disposal.[3] Avoid generating dust.[3]
II. Step-by-Step Disposal Procedure for this compound
The recommended disposal method for this compound is to treat it as non-hazardous solid chemical waste. The primary options are disposal through a licensed waste disposal contractor or, if institutional policy permits, as regular laboratory trash after proper packaging and labeling.
Step 1: Waste Identification and Segregation
-
Clearly identify the waste as "this compound".
-
Although not chemically reactive with most common laboratory chemicals, it is good practice to segregate it from other chemical waste streams to avoid cross-contamination.
Step 2: Containerization
-
Place the solid this compound waste into a clean, dry, and sealable container.
-
The container should be compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a screw-top cap is suitable.
-
Ensure the container is in good condition with no cracks or leaks.
Step 3: Labeling
-
Label the waste container clearly and accurately. The label should include:
-
The full chemical name: "this compound"
-
The words "Non-Hazardous Waste"
-
The date of accumulation
-
The name of the generating laboratory and a contact person
-
Step 4: Storage
-
Store the sealed and labeled waste container in a designated waste accumulation area within the laboratory.
-
The storage area should be away from general laboratory traffic and clearly marked.
Step 5: Disposal
-
Option A (Recommended): Licensed Waste Disposal Service: The most prudent and compliant method is to dispose of the waste through your institution's hazardous waste management program or a licensed professional waste disposal company. This ensures adherence to all federal, state, and local environmental regulations.
-
Option B (If Permitted): Regular Laboratory Trash: For small quantities, and if your institution's environmental health and safety (EHS) department has approved this method for non-hazardous solids, the securely sealed and labeled container may be placed in the regular laboratory trash. Crucially, never dispose of chemicals in a way that could expose custodial staff to unknown substances.
Note on Isotopes: The stable, non-radioactive isotopes Nitrogen-15 (¹⁵N) and Deuterium (d8) in this compound do not require any special disposal precautions beyond those for the unlabeled compound.
III. Quantitative Data Summary
No specific quantitative data regarding disposal parameters for this compound were found in the reviewed safety data sheets or disposal guidelines. The disposal procedures are based on the qualitative assessment of the material as non-hazardous.
IV. Experimental Protocols
This document provides operational guidance for disposal and does not cite experimental protocols.
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling L-Methionine-15N,d8
Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of L-Methionine-15N,d8.
This guide provides detailed procedural instructions to ensure the safe handling and disposal of this compound, a stable isotopically labeled amino acid. Adherence to these protocols is critical for maintaining a safe laboratory environment and ensuring the integrity of your research.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. These recommendations are based on standard laboratory safety practices for handling non-hazardous chemicals and stable isotopically labeled compounds.
| Protection Type | Equipment | Purpose | Specifications & Best Practices |
| Eye and Face Protection | Safety glasses with side shields or goggles | To protect against splashes and dust. | Must meet OSHA 29 CFR 1910.133 or European Standard EN166 requirements. A face shield may be necessary for tasks with a higher risk of splashing.[1][2][3][4] |
| Hand Protection | Disposable nitrile gloves | To prevent skin contact. | Nitrile gloves provide sufficient protection for incidental contact.[3] For prolonged contact, consider double-gloving or using heavier-duty gloves. Always wash hands after removing gloves. |
| Body Protection | Laboratory coat | To protect skin and personal clothing from contamination. | A standard lab coat is generally sufficient. |
| Respiratory Protection | Generally not required under normal use with adequate ventilation. | To prevent inhalation of dust particles. | If dust is generated and ventilation is inadequate, a NIOSH-approved respirator (e.g., N95) should be used. |
Operational Plan: Handling and Storage
Proper handling and storage are paramount to maintaining the quality of this compound and ensuring a safe working environment.
Handling Protocol
-
Work Area Preparation :
-
Ensure the work area is clean and well-ventilated.
-
Designate a specific area for handling the compound to prevent cross-contamination.
-
-
Personal Protective Equipment :
-
Before handling, put on all required PPE as detailed in the table above.
-
-
Dispensing and Weighing :
-
Handle this compound as a solid.
-
Minimize the generation of dust. If possible, use a balance with a draft shield or work in a fume hood.
-
Use clean, dedicated spatulas and weighing boats.
-
-
General Practices :
-
Avoid all personal contact, including inhalation and contact with skin and eyes.
-
Do not eat, drink, or smoke in the handling area.
-
Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday.
-
Storage Protocol
-
Container : Keep the container tightly closed when not in use.
-
Environment : Store in a cool, dry, and well-ventilated place. Some sources recommend refrigeration.
-
Incompatibilities : Store away from strong oxidizing agents.
-
Labeling : Ensure the container is clearly labeled with the compound's identity.
Disposal Plan
As this compound is a stable isotopically labeled compound, it is not radioactive. Therefore, its disposal does not require the specialized procedures associated with radioactive waste.
Waste Segregation and Collection
-
Non-Contaminated Waste :
-
Packaging materials (e.g., outer boxes, packing slips) that have not come into contact with the chemical can be disposed of as general laboratory waste.
-
-
Chemically Contaminated Waste :
-
Solid Waste : Place any disposable items that have come into direct contact with this compound (e.g., gloves, weighing boats, paper towels) into a designated, sealed, and clearly labeled container for chemical waste.
-
Unused Compound : Unwanted or expired this compound should be disposed of as chemical waste. Do not pour down the drain.
-
Solutions : Any solutions containing this compound should be collected in a labeled container for liquid chemical waste.
-
Final Disposal
-
All chemical waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
-
Stable isotope-labeled waste is generally treated similarly to common chemical waste, as it poses little additional harm to the environment. However, it is crucial to follow your institution's specific protocols.
Emergency Procedures
In the event of an accidental exposure or spill, follow these procedures immediately.
| Exposure Type | First-Aid Measures |
| Inhalation | Move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention if irritation develops. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention. |
Spill Response
-
Evacuate : Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate : Ensure the area is well-ventilated.
-
Contain : For a dry spill, carefully sweep or vacuum the material, avoiding dust generation, and place it in a sealed container for disposal.
-
Clean : Clean the spill area with appropriate cleaning materials.
-
Report : Report the spill to your laboratory supervisor and EHS department.
Workflow for Safe Handling of this compound
Caption: Logical workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
